Isoprenaline
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZZKOKVBUJMES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023175 | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.86e+00 g/L | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7683-59-2 | |
| Record name | Isoproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoproterenol [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | isoproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170.5 °C | |
| Record name | Isoprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01064 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Isoproterenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Isoprenaline on Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a synthetic catecholamine, serves as a non-selective agonist for beta-adrenergic receptors (β-ARs), exhibiting potent activity at β1, β2, and β3 subtypes. Its interaction with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, primarily mediated by the canonical Gs-adenylyl cyclase-cAMP pathway, leading to diverse physiological responses. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, presenting quantitative data on its binding affinity and functional potency, detailed experimental protocols for studying its effects, and visual representations of the key signaling pathways.
Core Mechanism of Action: The Gs-cAMP Signaling Cascade
This compound's primary mechanism of action involves the activation of β-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs.[1] Upon binding of this compound, the β-adrenergic receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).[1] This activation causes the dissociation of the Gαs-GTP complex from the βγ-subunits.
The liberated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme. Activated adenylyl cyclase catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP), a crucial second messenger. The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates a multitude of downstream target proteins within the cell, leading to a variety of physiological effects depending on the receptor subtype and cell type.
Receptor Subtype-Specific Actions
This compound's non-selective nature results in the activation of all three major β-adrenergic receptor subtypes, each with distinct tissue distribution and downstream effects:
-
β1-Adrenergic Receptors: Predominantly located in the heart, activation of β1-ARs by this compound leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[2]
-
β2-Adrenergic Receptors: Found in smooth muscle tissues, particularly in the bronchioles and blood vessels. This compound-mediated activation of β2-ARs causes smooth muscle relaxation, leading to bronchodilation and vasodilation.[2]
-
β3-Adrenergic Receptors: Primarily expressed in adipose tissue, their activation by this compound is involved in the regulation of lipolysis and thermogenesis.
Quantitative Pharmacology of this compound
The affinity and potency of this compound for each β-adrenergic receptor subtype can be quantified through binding and functional assays. The following tables summarize key quantitative data.
Table 1: this compound Binding Affinity (pKi) at Human β-Adrenergic Receptors
| Receptor Subtype | Mean pKi ± SEM |
| β1 | 6.06 ± 0.08 |
| β2 | 6.64 ± 0.09 |
| β3 | 5.89 ± 0.07 |
Data from whole-cell [3H]-CGP 12177 radioligand binding assays in CHO-K1 cells stably expressing human β-adrenergic receptors.
Table 2: this compound Functional Potency (pEC50) and Efficacy (Emax) at Human β-Adrenergic Receptors
| Receptor Subtype | Mean pEC50 ± SEM | Mean Emax (% of maximum) |
| β1 | 7.37 ± 0.06 | 100 |
| β2 | 7.91 ± 0.05 | 100 |
| β3 | 7.15 ± 0.04 | 100 |
Data from [3H]-cAMP accumulation assays in CHO-K1 cells stably expressing human β-adrenergic receptors.
G-Protein Independent Signaling: The Role of β-Arrestin
Beyond the classical Gs-cAMP pathway, this compound can also induce β-arrestin-mediated signaling. Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This recruitment can lead to receptor desensitization and internalization, as well as the initiation of G-protein independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs).
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity (Ki) of this compound for β-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]-dihydroalprenolol ([3H]-DHA).
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β-adrenergic receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the membrane preparation, a fixed concentration of [3H]-DHA (typically at its Kd value), and varying concentrations of unlabeled this compound.
-
Include wells for total binding (no this compound) and non-specific binding (a high concentration of a non-radiolabeled antagonist, e.g., propranolol).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF)
This protocol measures the functional potency (EC50) of this compound by quantifying the intracellular accumulation of cAMP using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Workflow:
Detailed Methodology:
-
Cell Culture and Seeding:
-
Culture cells expressing the β-adrenergic receptor of interest.
-
Seed the cells into a 384-well plate and incubate overnight.
-
-
Compound Preparation and Stimulation:
-
Prepare serial dilutions of this compound in stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Remove the culture medium from the cells and add the this compound solutions.
-
Incubate at room temperature for 30 minutes.
-
-
Cell Lysis and HTRF Reagent Addition:
-
Add the HTRF lysis buffer containing the two detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) for each well.
-
Generate a cAMP standard curve to convert the HTRF ratios to cAMP concentrations.
-
Plot the cAMP concentration against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
β-Arrestin Recruitment Assay (PathHunter®)
This protocol measures the recruitment of β-arrestin to the β-adrenergic receptor upon this compound stimulation using the DiscoverX PathHunter® enzyme fragment complementation (EFC) assay.[3]
Workflow:
Detailed Methodology:
-
Cell Plating:
-
Use a PathHunter® cell line stably co-expressing the β-adrenergic receptor fused to the ProLink™ (PK) enzyme fragment and β-arrestin fused to the Enzyme Acceptor (EA) fragment.
-
Plate the cells in a 384-well assay plate and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound solutions to the cells.
-
-
Incubation:
-
Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.
-
-
Detection:
-
Add the PathHunter® detection reagents, which contain the substrate for the complemented β-galactosidase enzyme.
-
Incubate at room temperature for 60 minutes.
-
-
Luminescence Reading:
-
Read the chemiluminescence on a standard plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.
-
Conclusion
This compound's mechanism of action on beta-adrenergic receptors is a well-characterized example of GPCR signaling. Its non-selective agonism of β1, β2, and β3 receptors triggers the canonical Gs-cAMP pathway, leading to a wide range of physiological responses. Furthermore, the engagement of β-arrestin-mediated signaling pathways adds another layer of complexity to its pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate pharmacology of this compound and other β-adrenergic receptor ligands.
References
Isoprenaline Signaling in Cardiac Myocytes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a critical tool in cardiovascular research, modeling both physiological and pathophysiological responses in cardiac myocytes. Its activation of β-adrenergic receptors triggers a cascade of signaling events that acutely modulate cardiac contractility and heart rate, and chronically influence gene expression leading to cardiac hypertrophy and remodeling. This technical guide provides a comprehensive overview of the core this compound signaling pathways in cardiac myocytes, detailed experimental protocols for their investigation, and a summary of key quantitative data. Visualizations of these pathways and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms at play.
Core Signaling Pathways
This compound primarily exerts its effects on cardiac myocytes through the activation of β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This initiates a series of intracellular signaling cascades, the most prominent of which is the canonical Gs-cAMP-PKA pathway. However, alternative and regulatory pathways are also crucial for a complete understanding of this compound's effects.
The Canonical Gs-cAMP-PKA Pathway
The predominant signaling pathway activated by this compound in cardiac myocytes is the Gs-coupled pathway.[1][2]
-
Receptor Activation and G-protein Coupling: this compound binds to β1 and β2-adrenergic receptors, inducing a conformational change that facilitates the coupling and activation of the heterotrimeric Gs protein.[2][3] This leads to the dissociation of the Gαs subunit from the Gβγ dimer.[1]
-
Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing the release and activation of the catalytic subunits.
-
Phosphorylation of Downstream Targets: Activated PKA phosphorylates a multitude of downstream target proteins, leading to profound effects on cardiac myocyte function. Key substrates include:
-
L-type Calcium Channels (LTCCs): Phosphorylation of LTCCs increases their open probability, leading to enhanced Ca2+ influx during the action potential.
-
Phospholamban (PLN): PKA-mediated phosphorylation of PLN relieves its inhibition of the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a), resulting in faster Ca2+ reuptake into the sarcoplasmic reticulum (SR).
-
Ryanodine Receptors (RyRs): Phosphorylation of RyRs increases their sensitivity to Ca2+-induced Ca2+ release, contributing to a larger and more rapid release of Ca2+ from the SR.
-
Troponin I (TnI): Phosphorylation of TnI decreases the myofilament sensitivity to Ca2+, facilitating faster relaxation (lusitropy).
-
The net effect of this pathway is an increase in cardiac contractility (positive inotropy), faster relaxation (positive lusitropy), and an increased heart rate (positive chronotropy).
Caption: Canonical Gs-cAMP-PKA signaling pathway activated by this compound.
Alternative Signaling Pathways
Beyond the canonical Gs pathway, this compound can also activate other signaling cascades that contribute to its overall effect, particularly in the context of long-term stimulation and cardiac remodeling.
-
Gi-Coupled Pathway: β2-adrenergic receptors can also couple to the inhibitory G protein, Gi. This can lead to the activation of downstream effectors such as the PI3K/Akt pathway, which is implicated in cell survival and hypertrophic signaling.
-
Calcineurin-NFAT Pathway: this compound-induced increases in intracellular Ca2+ can activate the Ca2+-dependent phosphatase, calcineurin. Calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT), leading to its nuclear translocation and the activation of hypertrophic gene expression.
-
MAPK/ERK Pathway: this compound can activate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases (ERK1/2). This pathway is also involved in the regulation of cardiac hypertrophy.
Regulatory Mechanisms: GRKs and β-Arrestins
To prevent overstimulation, the β-adrenergic signaling pathway is tightly regulated.
-
G-protein Coupled Receptor Kinases (GRKs): Upon agonist binding, the β-adrenergic receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), primarily GRK2 and GRK5 in the heart.
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestins to the receptor. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. β-arrestins can also act as scaffolds for other signaling proteins, initiating G-protein-independent signaling cascades.
Quantitative Data
The following tables summarize quantitative data from various studies on the effects of this compound in cardiac myocytes.
Table 1: In Vitro this compound Concentrations and Effects
| Cell Type | Concentration | Incubation Time | Key Effects Observed | Reference(s) |
| H9c2 rat cardiomyocytes | 10 µM | 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP) | |
| H9c2 rat cardiomyocytes | 10 µM | 6 hours | Activation of ERK1/2 signaling | |
| Human iPSC-derived cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency | |
| Neonatal rat ventricular myocytes | 1 µM | 10 minutes | Increased PKA activity | |
| Isolated rat ventricular myocytes | 1 µM | Not specified | Increased intensity of local Ca2+ transients |
Table 2: In Vivo this compound Dosages for Rodent Models
| Animal Model | Dosage | Delivery Method | Duration | Key Effects Observed | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Mice (C57BL/6J) | 30 mg/kg/day | Osmotic minipump | 28 days | Cardiac hypertrophy and fibrosis | | | Rats | 5-10 mg/kg/day | Subcutaneous injection | 7-14 days | Cardiac fibrosis | | | Mice | 100 mg/kg | Single subcutaneous injection | Acute | Decreased peak systolic blood pressure | |
Table 3: EC50 Values for this compound
| Experimental System | Measured Response | EC50 | Reference(s) |
| Neonatal rat ventricular myocytes (cytosol) | PKA activity | 1.22 nM | |
| Neonatal rat ventricular myocytes (nucleus) | PKA activity | 89.00 nM | |
| Isolated rat right ventricular myocytes | Rate of contraction | Two-fold increase vs. control | |
| Frog ventricular myocytes | ICa stimulation | 0.84 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound signaling in cardiac myocytes.
In Vitro Induction of Cardiomyocyte Hypertrophy
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using this compound.
Materials:
-
H9c2 rat cardiomyoblasts or primary neonatal rat ventricular myocytes.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
This compound hydrochloride.
-
Phosphate-buffered saline (PBS).
-
Multi-well cell culture plates.
-
Imaging system for cell morphology analysis.
-
Reagents for downstream analysis (e.g., RNA/protein extraction kits).
Procedure:
-
Cell Seeding: Plate cardiomyocytes in multi-well plates at an appropriate density to allow for growth and morphological changes without reaching confluency. Culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Replace the medium in the cell culture plates with the this compound-containing medium (e.g., 10 µM). A control group should be treated with vehicle (serum-free medium without this compound).
-
Incubation: Incubate the cells for the desired duration (e.g., 12-48 hours) to induce a hypertrophic response.
-
Analysis:
-
Morphological Analysis: Capture images of the cells and measure cell surface area to quantify hypertrophy.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Protein Analysis: Isolate protein and perform Western blotting to assess the phosphorylation status of key signaling proteins (e.g., Akt, ERK).
-
References
- 1. Frontiers | Wogonin Attenuates this compound-Induced Myocardial Hypertrophy in Mice by Suppressing the PI3K/Akt Pathway [frontiersin.org]
- 2. Dynamics of adrenergic signaling in cardiac myocytes and implications for pharmacological treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Non-Selective Beta-Agonist Effects of Isoprenaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol (B85558), is a synthetic catecholamine that functions as a potent, non-selective agonist for both β1 and β2 adrenergic receptors.[1][2] Its indiscriminate activation of these receptor subtypes leads to a wide range of physiological responses, primarily affecting the cardiovascular and respiratory systems. This technical guide provides an in-depth overview of the core non-selective beta-agonist effects of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Pharmacodynamics: Receptor Binding and Activation
This compound exhibits high affinity for both β1- and β2-adrenergic receptors, with some studies suggesting a slightly higher affinity for β2 receptors.[3] This lack of selectivity is the foundation of its broad physiological effects. Upon binding, this compound induces a conformational change in the receptor, activating the associated heterotrimeric Gs protein. This activation initiates a downstream signaling cascade mediated by adenylyl cyclase and cyclic adenosine (B11128) monophosphate (cAMP).[4]
Quantitative Data: Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinity (Ki/Kd) of this compound for β1 and β2 adrenergic receptors and its functional potency (EC50) in eliciting various physiological responses.
| Receptor Subtype | Tissue/Cell Line | Ligand | Ki (nM) | Kd (nM) | Reference |
| β1-Adrenergic Receptor | Rat Papillary Muscle | This compound | 2000-3000 | - | [3] |
| β1-Adrenergic Receptor | Rat Left Atria | This compound | 20-40 | - | |
| β2-Adrenergic Receptor | CHO cells | This compound | - | 2 |
| Physiological Response | System/Tissue | EC50 | Reference |
| Increased Heart Rate (Chronotropy) | Human (in vivo) | CD25 = 4.4 µg | |
| Increased Cardiac Contractility (Inotropy) | Rat Papillary Muscle (pD2) | 8.00 | |
| Bronchodilation | Human Airway Smooth Muscle Cells (cAMP) | 0.08 µM | |
| Vasodilation | Human (in vivo) | - | |
| cAMP Accumulation | Human Airway Smooth Muscle Cells | 0.08 µM | |
| cAMP Accumulation | CHO cells (expressing human β2-AR) | 0.35 nM |
Signaling Pathways
The binding of this compound to β-adrenergic receptors triggers a well-defined signaling cascade. The activated Gs alpha subunit stimulates adenylyl cyclase, which in turn converts ATP to cAMP. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets and eliciting cell-specific responses.
This compound-mediated signaling cascade.
Physiological Effects
Cardiovascular System
This compound's effects on the cardiovascular system are a direct consequence of its interaction with β1 and β2 receptors.
-
Cardiac Effects (β1-mediated): Stimulation of β1 receptors in the heart leads to a positive chronotropic (increased heart rate) and inotropic (increased contractility) effect. This results in an overall increase in cardiac output.
-
Vascular Effects (β2-mediated): Activation of β2 receptors in the smooth muscle of arterioles causes vasodilation, leading to a decrease in peripheral vascular resistance and diastolic blood pressure. The combined effect on systolic and diastolic pressure can result in a decrease in mean arterial pressure.
A study in healthy male volunteers demonstrated that intravenous infusions of this compound at 5 and 15 ng/kg/min produced dose-dependent increases in heart rate and systolic blood pressure, while causing a decrease in diastolic blood pressure.
Respiratory System
The primary respiratory effect of this compound is bronchodilation, mediated by the activation of β2 receptors on airway smooth muscle cells. This leads to muscle relaxation and an increase in airway diameter, making it an effective, albeit non-selective, treatment for bronchoconstriction. Studies have shown that this compound inhalation can significantly improve forced expiratory volume in one second (FEV1) in individuals with reversible bronchoconstriction.
Experimental Protocols
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines a standard method for determining the binding affinity of this compound for β-adrenergic receptors using a competitive radioligand binding assay.
References
- 1. Metabolic and cardiovascular effects of infusions of low doses of this compound in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Dawn of a New Catecholamine: An In-depth Technical Guide to the Discovery and History of Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and foundational science of Isoprenaline (also known as isoproterenol), a synthetic catecholamine that has played a pivotal role in the understanding of adrenergic pharmacology. We will delve into its initial synthesis, the key experiments that elucidated its mechanism of action, and its impact on the classification of adrenergic receptors. This document includes detailed experimental protocols from seminal studies, a quantitative analysis of its pharmacological properties, and a discussion of its structure-activity relationship. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this landmark molecule in drug development.
Introduction: The Significance of a Synthetic Amine
This compound, a synthetic sympathomimetic amine structurally related to epinephrine (B1671497) and norepinephrine, emerged in the 1940s as a powerful pharmacological tool and therapeutic agent.[1] Its discovery was a crucial step forward in the quest for more selective adrenergic agonists. Unlike its endogenous counterparts, this compound exhibits potent activity almost exclusively at β-adrenergic receptors, with little to no effect on α-adrenergic receptors at therapeutic doses. This selectivity made it an invaluable instrument for differentiating and characterizing the subtypes of the adrenergic nervous system, a concept that was not fully appreciated at the time of its inception. This guide will trace the journey of this compound from its synthesis to its establishment as a cornerstone of adrenergic research.
Discovery and Historical Context
This compound was first synthesized in the early 1940s by chemists at the German pharmaceutical company Boehringer Ingelheim.[2] Following its synthesis, extensive pharmacological studies were undertaken by Richard Rössler and Heribert Konzett in Vienna.[2] Their research, conducted during World War II, demonstrated this compound's potent bronchodilator effects, leading to its introduction as a treatment for asthma in 1940.[2]
However, the most profound impact of this compound on pharmacology came from the work of Raymond P. Ahlquist. In his landmark 1948 paper, "A study of the adrenotropic receptors," Ahlquist used this compound as one of six sympathomimetic amines to systematically study their effects on various tissues.[3] He observed that the relative potencies of these amines fell into two distinct rank orders, leading him to propose the existence of two different types of adrenergic receptors: α and β. This compound's high potency in stimulating the heart and inducing vasodilation, coupled with its weak ability to cause vasoconstriction, was a key piece of evidence for this new classification. This conceptual breakthrough, largely enabled by the unique pharmacological profile of this compound, revolutionized the understanding of the sympathetic nervous system and paved the way for the development of selective β-agonists and antagonists.
Chemical Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from catechol. One common synthetic route is outlined below, based on methodologies described in the patent literature.
Experimental Protocol: Synthesis of this compound Hydrochloride
Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (B119122)
-
In a suitable reaction vessel, a mixture of aluminum chloride and a solvent such as dichloromethane (B109758) is prepared and cooled to 0-10°C.
-
Catechol is added portion-wise to this mixture.
-
Chloroacetyl chloride, dissolved in dichloromethane, is then added gradually while maintaining the temperature between 0-10°C.
-
The reaction mixture is stirred and allowed to warm to room temperature until the reaction is complete, as monitored by a suitable technique like High-Performance Liquid Chromatography (HPLC).
-
The reaction is then quenched by the addition of aqueous hydrochloric acid.
-
The resulting solid, 2-chloro-3',4'-dihydroxyacetophenone, is isolated by filtration.
Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride
-
The 2-chloro-3',4'-dihydroxyacetophenone from the previous step is dissolved in an organic solvent such as acetonitrile.
-
Isopropylamine (B41738) is gradually added to the mixture at a controlled temperature (e.g., 20-30°C).
-
After the reaction with isopropylamine is complete, hydrochloric acid is introduced to the reaction mixture to form the hydrochloride salt.
-
The product, 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride, precipitates and is isolated by filtration.
Step 3: Hydrogenation to this compound Hydrochloride
-
The 3',4'-dihydroxy-2-(isopropylamino)-acetophenone hydrochloride is subjected to catalytic hydrogenation.
-
This is typically carried out in the presence of a palladium on carbon (Pd/C) catalyst in a suitable solvent.
-
The reaction is conducted under hydrogen gas pressure until the reduction of the ketone is complete.
-
After the reaction, the catalyst is removed by filtration.
-
The filtrate is concentrated, and the resulting solid is purified, often by recrystallization, to yield this compound hydrochloride.
Caption: A simplified workflow for the chemical synthesis of this compound Hydrochloride.
Mechanism of Action: A Non-Selective β-Adrenergic Agonist
This compound exerts its effects by binding to and activating both β1 and β2 adrenergic receptors with similar affinity. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The binding of this compound to a β-adrenergic receptor induces a conformational change in the receptor, which in turn activates a stimulatory G-protein (Gs). The activated Gs protein then stimulates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the physiological effects of this compound, such as increased heart rate and contractility (β1 effect) and smooth muscle relaxation, including bronchodilation (β2 effect).
Caption: The intracellular signaling cascade initiated by this compound binding to β-adrenergic receptors.
Seminal Experimental Protocols
The following are detailed methodologies for two of the key historical experiments that were instrumental in defining the pharmacological profile of this compound.
Ahlquist's Differentiation of Adrenergic Receptors (1948)
Objective: To determine the relative potencies of six sympathomimetic amines, including this compound, on various physiological responses to classify adrenergic receptors.
Methodology:
-
Animal Preparation: Experiments were conducted on anesthetized dogs, and on isolated tissues from cats, rabbits, and rats.
-
Drug Administration: The six sympathomimetic amines (epinephrine, norepinephrine, α-methylnorepinephrine, α-methylepinephrine, and this compound) were administered intravenously in the in vivo experiments. For isolated tissues, the drugs were added to the organ bath.
-
Physiological Measurements:
-
Blood Pressure: Measured from the carotid artery using a mercury manometer.
-
Vasoconstriction: Assessed by observing the effects on blood pressure after administration of the amines.
-
Myocardial Stimulation: Effects on heart rate and contractile force were recorded.
-
Smooth Muscle Contraction/Relaxation: The responses of isolated intestinal, uterine, and bronchial smooth muscle were measured.
-
-
Data Analysis: The potencies of the six amines were ranked based on the magnitude of the response they elicited for each physiological parameter. This led to the identification of two distinct rank orders of potency, which Ahlquist termed "alpha" and "beta".
The Konzett-Rössler Test for Bronchodilation
Objective: To quantify the bronchodilator activity of sympathomimetic amines, including this compound.
Methodology:
-
Animal Preparation: The experiment was typically performed on an anesthetized animal (e.g., cat or guinea pig). The animal was ventilated with a reciprocating pump.
-
Induction of Bronchospasm: A bronchoconstrictor agent, such as pilocarpine (B147212) or histamine, was administered intravenously to induce a sustained bronchospasm. This increased the resistance to airflow from the ventilation pump.
-
Measurement of Airflow Resistance: The overflow of air from the lungs, due to the increased resistance, was measured. This overflow is directly proportional to the degree of bronchoconstriction.
-
Drug Administration: The test compound (e.g., this compound) was administered intravenously.
-
Data Analysis: A reduction in the air overflow following the administration of the test compound indicated bronchodilation. The magnitude and duration of this reduction were used to quantify the bronchodilator potency of the substance.
Caption: A flowchart illustrating the key steps of the Konzett-Rössler test for assessing bronchodilation.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for this compound in comparison to the endogenous catecholamines, epinephrine and norepinephrine. This data highlights this compound's characteristic high potency at β-adrenergic receptors.
Table 1: Comparative Binding Affinities (Ki) and Functional Potencies (EC50) at Human β-Adrenergic Receptors
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50) |
| This compound | β1 | ~60 nM | ~190 nM |
| β2 | ~12 nM | ~52 nM | |
| Epinephrine | β1 | Similar to β2 | 10-fold higher than this compound |
| β2 | Similar to β1 | - | |
| Norepinephrine | β1 | 10-fold higher than β2 | 50-fold higher than this compound |
| β2 | 10-fold lower than β1 | - |
Note: Values are approximate and can vary depending on the specific assay conditions and cell types used. Data compiled from multiple sources for comparative purposes.
Structure-Activity Relationship (SAR)
The unique pharmacological profile of this compound can be directly attributed to its chemical structure, particularly the N-isopropyl group.
-
Catechol Ring: The 3,4-dihydroxybenzene (catechol) moiety is essential for high-affinity binding to both α and β-adrenergic receptors.
-
Ethanolamine (B43304) Side Chain: The hydroxyl group on the β-carbon of the ethanolamine side chain is crucial for agonist activity.
-
N-Substitution: The nature of the substituent on the amino group is a key determinant of α versus β receptor selectivity.
-
Norepinephrine (Primary Amine): Has a primary amine (no substitution on the nitrogen other than hydrogen) and exhibits strong α-agonist activity and moderate β1-agonist activity.
-
Epinephrine (N-Methyl): The addition of a small methyl group increases β2-agonist activity compared to norepinephrine, while retaining potent α-agonist effects.
-
This compound (N-Isopropyl): The larger isopropyl group dramatically increases affinity and activity at β-receptors (both β1 and β2) while significantly reducing affinity for α-receptors. This steric bulk is thought to hinder effective binding to the α-adrenergic receptor.
-
Conclusion
The discovery and characterization of this compound represent a watershed moment in pharmacology. Its unique selectivity for β-adrenergic receptors provided the critical tool needed to unravel the complexities of the adrenergic nervous system, leading to the foundational α- and β-receptor classification that underpins much of modern autonomic pharmacology. The experimental protocols developed to study this compound have become standard methods in the field, and the insights gained from its structure-activity relationship continue to inform the design of new, more selective adrenergic agents. This in-depth guide serves as a testament to the enduring legacy of this compound as a molecule that not only provided therapeutic benefit but also fundamentally advanced our understanding of drug-receptor interactions.
References
An In-depth Technical Guide on the Core Mechanisms of Isoprenaline-Induced Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent smooth muscle relaxant.[1][2][3] Its mechanism of action is primarily mediated through the activation of β2-adrenergic receptors, leading to a cascade of intracellular events that ultimately decrease the contractile state of smooth muscle cells.[4][5] This guide provides a detailed overview of the signaling pathways, quantitative data from key experimental findings, and methodologies used to investigate the effects of this compound on smooth muscle relaxation.
Core Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
This compound's primary effect on smooth muscle is initiated by its binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This interaction triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).
The subsequent rise in intracellular cAMP is the central event in the signaling cascade. cAMP primarily exerts its effects through the activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates multiple downstream targets, leading to a reduction in intracellular calcium concentration ([Ca2+]i) and a decrease in the sensitivity of the contractile apparatus to calcium.
Key downstream effects of PKA activation include:
-
Phosphorylation and inhibition of Myosin Light Chain Kinase (MLCK) : PKA phosphorylates MLCK, which reduces its affinity for the Ca2+-calmodulin complex. This inhibition of MLCK leads to decreased phosphorylation of the myosin light chain (MLC), a critical step for actin-myosin cross-bridge formation and muscle contraction.
-
Activation of Myosin Light Chain Phosphatase (MLCP) : While direct activation is debated, PKA can counteract the inhibition of MLCP, promoting the dephosphorylation of MLC.
-
Modulation of Ion Channels : PKA can phosphorylate various ion channels, leading to membrane hyperpolarization and reduced calcium influx.
-
Sequestration of Intracellular Calcium : PKA can enhance the uptake of Ca2+ into the sarcoplasmic reticulum by phosphorylating phospholamban, thus reducing the availability of free cytosolic calcium for contraction.
Quantitative Data on this compound's Effects
The relaxant effect of this compound can be quantified using various parameters, most notably the half-maximal effective concentration (EC50) and the maximal relaxation (Emax). These values can vary depending on the tissue type, experimental conditions, and the contractile agonist used.
| Tissue Type | Contractile Agonist | This compound EC50 (M) | Maximal Relaxation (%) | Reference |
| Cat Trachea | Acetylcholine (10⁻⁷ M) | ~3 x 10⁻¹⁰ | Significant suppression | |
| Cat Trachea | Acetylcholine (10⁻⁵ M) | ~3 x 10⁻⁹ | Significant suppression | |
| Lamb Tracheal Muscle | Methacholine (10⁻⁶ M) | Not specified | Significant inhibition | |
| Mouse Vas Deferens | Potassium (K+) | 10 x 10⁻⁶ | Sustained relaxation |
| Parameter | Effect of this compound (10 µM) | Tissue | Reference |
| cAMP Level | +50% increase | Resting Mouse Vas Deferens | |
| Myosin Light Chain Phosphorylation | Significantly lowered | Precontracted Mouse Vas Deferens |
Experimental Protocols
Isolated Tissue Bath for Isometric Tension Recording
This is a fundamental technique to assess the contractile and relaxant properties of smooth muscle strips.
Methodology:
-
Tissue Preparation: Smooth muscle tissue (e.g., trachea, aorta, vas deferens) is dissected and cut into strips or rings.
-
Mounting: The tissue is mounted in an isolated tissue bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Transducer Connection: One end of the tissue is fixed, and the other is connected to a force transducer to measure isometric tension.
-
Equilibration and Preconditioning: The tissue is allowed to equilibrate under a resting tension for a period of time. Preconditioning protocols involving repeated stretches may be employed to ensure reproducible behavior.
-
Contraction Induction: A contractile agent (e.g., acetylcholine, methacholine, potassium chloride) is added to the bath to induce a stable contraction.
-
Cumulative Concentration-Response Curve: this compound is added to the bath in a cumulative manner, with each subsequent concentration added after the response to the previous one has stabilized.
-
Data Acquisition: The tension is continuously recorded using a data acquisition system. The relaxation at each concentration is expressed as a percentage of the pre-induced contraction.
Measurement of Intracellular cAMP Levels
Several methods are available to quantify changes in intracellular cAMP levels in response to this compound.
Methodology (using HTRF cAMP kit as an example):
-
Cell Culture: Smooth muscle cells are cultured in appropriate multi-well plates.
-
Stimulation: Cells are treated with different concentrations of this compound for a specific duration.
-
Cell Lysis: A lysis buffer is added to release intracellular cAMP.
-
Competitive Immunoassay: The cell lysate is mixed with a d2-labeled cAMP conjugate and an anti-cAMP antibody labeled with a fluorescent donor (cryptate). Intracellular cAMP competes with the labeled cAMP for antibody binding.
-
Detection: The Homogeneous Time-Resolved Fluorescence (HTRF) signal is measured. A high HTRF signal indicates low intracellular cAMP, and a low signal indicates high intracellular cAMP.
-
Standard Curve: A standard curve is generated using known concentrations of cAMP to quantify the levels in the experimental samples.
Other methods for cAMP measurement include radioimmunoassays (RIAs), enzyme-linked immunosorbent assays (ELISAs), and the use of genetically encoded biosensors like FRET or BRET-based sensors for real-time measurements in living cells.
Measurement of Myosin Light Chain Phosphorylation
The phosphorylation status of the 20-kDa myosin light chain (MLC20) is a direct indicator of the contractile state of smooth muscle.
Methodology (Phos-tag™ SDS-PAGE and Western Blot):
-
Tissue/Cell Treatment: Smooth muscle tissue or cells are treated with a contractile agonist followed by this compound.
-
Protein Extraction: The tissue/cells are rapidly frozen and homogenized in a buffer containing phosphatase inhibitors to preserve the phosphorylation state.
-
Phos-tag™ SDS-PAGE: Protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using gels containing Phos-tag™, a molecule that specifically retards the migration of phosphorylated proteins.
-
Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for MLC20.
-
Detection and Quantification: The bands corresponding to phosphorylated and unphosphorylated MLC20 are detected and quantified using densitometry. The ratio of phosphorylated MLC20 to total MLC20 is then calculated.
Conclusion
This compound is a powerful tool for studying β-adrenergic receptor signaling and smooth muscle physiology. Its relaxant effects are well-characterized and primarily driven by the β2-AR/Gs/adenylyl cyclase/cAMP/PKA pathway, which ultimately leads to a decrease in myosin light chain phosphorylation. The experimental protocols described herein provide a robust framework for the quantitative assessment of these effects, which is crucial for the development of novel therapeutic agents targeting smooth muscle relaxation.
References
An In-depth Technical Guide on the Inotropic and Chronotropic Effects of Isoprenaline on the Heart
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist.[1][2] It exhibits strong activity at both β₁ and β₂ adrenergic receptors, making it a valuable pharmacological tool and therapeutic agent, particularly in cardiology.[3][4] Its primary cardiac effects are a powerful increase in heart rate (positive chronotropy) and force of contraction (positive inotropy).[2] This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies associated with the inotropic and chronotropic actions of this compound on the heart.
Core Mechanism of Action: β-Adrenergic Signaling
This compound exerts its cardiac effects by binding to β₁-adrenergic receptors, which are predominantly located on cardiac myocytes. This binding event initiates a well-defined G-protein coupled receptor (GPCR) signaling cascade.
Upon binding, the β₁-receptor activates a stimulatory G-protein (Gs), causing its α-subunit to dissociate and activate the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. The subsequent rise in intracellular cAMP leads to the activation of Protein Kinase A (PKA).
Activated PKA phosphorylates several key intracellular proteins that regulate cardiac function:
-
L-type Calcium Channels: Phosphorylation increases the probability of these channels opening, leading to a greater influx of calcium (Ca²⁺) into the cell during an action potential.
-
Ryanodine Receptors: PKA phosphorylation enhances the release of Ca²⁺ from the sarcoplasmic reticulum (SR), the primary intracellular calcium store.
-
Phospholamban: When phosphorylated, its inhibitory effect on the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) is removed, leading to faster re-uptake of Ca²⁺ into the SR. This contributes to a positive lusitropic effect (increased rate of relaxation).
The collective result of these phosphorylation events is a significant increase in the intracellular calcium transient, which directly enhances the force of myocyte contraction (positive inotropy) and accelerates the rate of spontaneous depolarization in pacemaker cells of the sinoatrial node (positive chronotropy).
Quantitative Data Summary
The effects of this compound are dose-dependent. The following tables summarize quantitative data from various experimental models.
Table 1: In Vivo Effects of this compound on Cardiovascular Parameters
| Species | Route of Administration | Dose/Infusion Rate | Key Chronotropic & Inotropic Effects | Reference(s) |
|---|---|---|---|---|
| Human | Intravenous Infusion | 5 & 15 ng/kg/min | Dose-dependent increases in heart rate and systolic blood pressure. | |
| Human | Intravenous Bolus | Graded Injections | Dose-dependent increase in heart rate. A dose of 4.4 µg was required to increase heart rate by 25 beats/min in healthy subjects. |
| Dog | Intravenous Infusion | Not specified | this compound was the most potent catecholamine for increasing heart rate and contractility (dP/dt max), followed by adrenaline and noradrenaline. | |
Table 2: In Vitro Effects of this compound on Cardiac Preparations
| Preparation | Species | This compound Concentration | Key Chronotropic & Inotropic Effects | Reference(s) |
|---|---|---|---|---|
| Isolated Left Atria | Mouse | 10⁻⁹ to 10⁻⁵ M | Concentration-dependent increase in force of contraction. | |
| Isolated Right Atria | Mouse | 10⁻⁹ to 10⁻⁵ M | Concentration-dependent increase in beating rate. | |
| Isolated Cardiomyocytes | Rat | 5 µM (for 24h) | Induced cardiomyocyte hypertrophy and increased intracellular Ca²⁺ transients. | |
| Isolated Perfused Heart | Guinea Pig / Rabbit | Not specified | Positive inotropic and chronotropic responses were observed, with optimal temperatures for these effects differing between species. |
| hiPSC-Cardiomyocytes | Human | 0.1 - 10 µM | Dose-dependent increase in beating frequency. | |
Experimental Protocols
Standardized experimental models are crucial for evaluating the cardiac effects of compounds like this compound.
Isolated Langendorff Perfused Heart
The Langendorff preparation allows for the study of the heart ex vivo, free from systemic neural and hormonal influences.
Detailed Methodology:
-
Animal Euthanasia and Heart Excision: A rodent (commonly rat or guinea pig) is anesthetized, and heparin is administered to prevent coagulation. The heart is rapidly excised and placed in ice-cold, oxygenated buffer (e.g., Krebs-Henseleit solution).
-
Aortic Cannulation: The aorta is identified and cannulated. The cannula is then connected to the Langendorff apparatus.
-
Retrograde Perfusion: An oxygenated, nutrient-rich buffer at a constant temperature (typically 37°C) is perfused retrogradely down the aorta. This forces the aortic valve to close, directing the perfusate into the coronary arteries, thus supplying the myocardium.
-
Parameter Measurement:
-
Inotropic Effect: A fluid-filled balloon connected to a pressure transducer is inserted into the left ventricle to measure Left Ventricular Developed Pressure (LVDP) and the maximum rate of pressure change (dP/dt).
-
Chronotropic Effect: Heart rate is measured via ECG electrodes placed on the heart's surface or directly from the pressure tracings.
-
-
Stabilization and Drug Administration: The heart is allowed to stabilize for a period (e.g., 20-30 minutes). This compound is then added to the perfusate at varying concentrations to establish a dose-response curve.
Isolated Cardiomyocyte Studies
This model provides insights into the cellular and subcellular mechanisms of drug action.
Detailed Methodology:
-
Cell Isolation: Cardiomyocytes are typically isolated from adult rodent ventricles using a Langendorff perfusion system with an enzyme-containing solution (e.g., collagenase) to digest the extracellular matrix.
-
Cell Culture: Isolated myocytes are plated on laminin-coated dishes and allowed to recover. Experiments are often conducted within hours of isolation to maintain a phenotype representative of adult cells.
-
Measurement of Contractility: Cells are field-stimulated to contract at a set frequency (e.g., 0.2-1 Hz). Contractile properties (amplitude and velocity of shortening/re-lengthening) are measured using video-based edge detection systems.
-
Measurement of Calcium Transients: Cells are loaded with a fluorescent Ca²⁺ indicator dye (e.g., Fura-2). A laser scanning confocal microscope or a fluorescence imaging system is used to measure the change in fluorescence intensity upon contraction, which corresponds to the intracellular Ca²⁺ transient.
-
Drug Application: this compound is added to the superfusate at various concentrations, and the resulting changes in contractility and Ca²⁺ transients are recorded.
Conclusion
This compound is a powerful positive inotropic and chronotropic agent whose effects on the heart are mediated by the β₁-adrenergic signaling cascade. Its stimulation of cAMP and PKA pathways leads to enhanced intracellular calcium cycling, which underpins its ability to increase both the force and rate of cardiac contraction. The quantitative effects are dose-dependent and can be precisely measured using established in vivo and ex vivo experimental protocols, such as the Langendorff perfused heart and isolated cardiomyocyte models. These methodologies remain fundamental tools for researchers and drug development professionals in the characterization of cardiac drug effects.
References
Methodological & Application
Application Notes and Protocols for Isoprenaline in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of isoprenaline, a non-selective β-adrenergic receptor agonist, in in vitro cell culture experiments. This compound is a valuable tool for studying various cellular processes, including cardiac hypertrophy, smooth muscle relaxation, and metabolic regulation.
Data Presentation: this compound in Cell Culture
The following tables summarize key quantitative data for the use of this compound across various cell lines and experimental conditions.
Table 1: Solubility and Stock Solution Preparation
| Parameter | Value | Solvent | Notes |
| Solubility | Up to 100 mM | Water | Sonication may be required to aid dissolution.[1][2] |
| Up to 250 mg/mL | DMSO | Use fresh, anhydrous DMSO as it is hygroscopic and moisture can reduce solubility.[1][3] | |
| Stock Solution Storage | -20°C for up to 2 months | Aqueous solutions | Aliquot to avoid repeated freeze-thaw cycles and protect from light.[4] |
| -80°C for up to 6 months | DMSO solutions | Aliquot to prevent degradation from repeated freeze-thaw cycles. |
Table 2: Effective Concentrations and Incubation Times in In Vitro Models
| Cell Type | Concentration Range | Incubation Time | Key Effects Observed |
| H9c2 Rat Cardiomyocytes | 10 µM | 6 - 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP), and activation of ERK1/2 signaling. |
| Human iPSC-derived Cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency. |
| A549 Human Lung Carcinoma Cells | 10 µM | 16 hours | Assessment of protein levels (e.g., EHD1, VEGFA). |
| HepG2 Human Liver Cancer Cells | 10 µM | 6 hours | Restoration of ATGL and HSL expression. |
| THP-1 Human Monocytic Cells | 10 µM | 6 hours | Inhibition of SeV- or HSV-1-induced gene transcription. |
| Rat Adipocytes | 300 nM | 3 minutes | Increased cAMP phosphodiesterase activity. |
| Chick Myogenic Cells | 10 nM - 100 nM | 48 hours | Increased myotube size and proliferation of Pax7-positive cells. |
| Human Embryonic Kidney (HEK293) Cells | 10 µM | 1 minute | Elevation of intracellular cAMP. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Solvent Selection: Choose a solvent based on the desired stock concentration and experimental requirements. This compound hydrochloride is readily soluble in water. For higher concentrations, DMSO can be used.
-
Calculation: Calculate the required mass of this compound hydrochloride to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Aqueous Stock: Aseptically add the calculated amount of this compound hydrochloride to a sterile conical tube. Add the appropriate volume of sterile, deionized water. Vortex thoroughly until the powder is completely dissolved. If needed, sonicate briefly to aid dissolution.
-
DMSO Stock: Aseptically add the calculated amount of this compound hydrochloride to a sterile conical tube. Add the appropriate volume of anhydrous DMSO. Vortex until fully dissolved.
-
-
Sterilization: For aqueous solutions, sterile filter the stock solution through a 0.22 µm syringe filter into a new sterile tube. This step is generally not required for DMSO stocks due to the solvent's inherent sterilizing properties.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aqueous aliquots at -20°C for up to 2 months and DMSO aliquots at -80°C for up to 6 months. Protect from light.
Protocol 2: Induction of Cardiomyocyte Hypertrophy in H9c2 Cells
Objective: To induce a hypertrophic phenotype in cultured H9c2 rat cardiomyoblasts using this compound.
Materials:
-
H9c2 rat cardiomyoblasts
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
This compound hydrochloride stock solution (e.g., 10 mM in sterile water)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA/protein extraction kits, hypertrophy markers)
Procedure:
-
Cell Seeding: Plate H9c2 cells in multi-well plates at a suitable density to allow for growth and morphological changes without reaching confluency. Culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, aspirate the complete medium, wash the cells once with sterile PBS, and replace it with serum-free medium. Incubate for 12-24 hours.
-
This compound Treatment:
-
Prepare the working solution of this compound by diluting the stock solution in serum-free medium to the desired final concentration (e.g., 10 µM).
-
Aspirate the serum-free medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle control group treated with serum-free medium containing the same volume of the solvent used for the this compound stock.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 12-48 hours) to induce a hypertrophic response.
-
Endpoint Analysis: Following incubation, cells can be harvested for various downstream analyses:
-
Morphological Analysis: Observe and image cells to assess changes in cell size.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
-
Protein Analysis: Extract protein and perform Western blotting to analyze the expression of hypertrophic signaling proteins (e.g., phosphorylated ERK1/2).
-
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway.
Experimental Workflow for In Vitro this compound Treatment
Caption: Experimental workflow for this compound treatment.
References
Application Notes and Protocols for Inducing Cardiac Hypertrophy in Mice with Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pathological cardiac hypertrophy, an enlargement of the heart muscle, is a significant contributor to the progression of heart failure.[1] To investigate the underlying molecular mechanisms and assess potential therapeutic interventions, robust and reproducible animal models are essential. The administration of Isoprenaline (Isoproterenol, ISO), a non-selective β-adrenergic receptor agonist, is a widely utilized and effective method for inducing cardiac hypertrophy in mice, mimicking key aspects of human cardiovascular disease.[1][2] This document provides comprehensive protocols for the induction of cardiac hypertrophy in mice using this compound, detailed methodologies for the assessment of the hypertrophic response, and an overview of the implicated signaling pathways.
Data Presentation: Quantitative Effects of this compound Treatment
The following tables summarize quantitative data from various studies, illustrating the expected changes in key parameters following this compound-induced cardiac hypertrophy in mice.
Table 1: Effects of this compound on Cardiac Mass and Echocardiographic Parameters
| Parameter | Administration Method | Dosage | Duration | Expected Outcome |
| Heart Weight / Body Weight (HW/BW) Ratio | Subcutaneous Injection | 5 mg/kg/day | 14 days | ~55% increase compared to control[3] |
| Osmotic Minipump | 2, 4, and 10 mg/kg/day | 14 days | Significant increase, more pronounced than subcutaneous injection[2] | |
| Osmotic Minipump | 30 mg/kg/day | 21 days | Significant increase | |
| Left Ventricular Posterior Wall Thickness (LVPWd) | Osmotic Minipump | 2 and 4 mg/kg/day | 14 days | Significant increase |
| Osmotic Minipump | 30 mg/kg/day | 14 days | Significant increase | |
| Left Ventricular Mass (LV Mass) | Osmotic Minipump | 10 mg/kg/day | 14 days | Significant increase |
| Subcutaneous Injection | 4 mg/kg/day | 14 days | Significant increase | |
| Ejection Fraction (EF) & Fractional Shortening (FS) | Osmotic Minipump | Up to 10 mg/kg/day | 14 days | May not be robustly impacted at this time point |
| Osmotic Minipump | 6 mg/kg/day | 21 days | Significant decrease in FS |
Table 2: Histological and Gene Expression Markers of Cardiac Hypertrophy
| Parameter | Assessment Method | Dosage | Duration | Expected Outcome |
| Cardiomyocyte Cross-Sectional Area | H&E or WGA Staining | 50 mg/kg/day (subcutaneous) | 4, 8, and 11 days | Significant increase compared to control |
| Cardiac Fibrosis | Masson's Trichrome or Picrosirius Red Staining | 7.5 mg/kg/day (subcutaneous) | 2 weeks | Increased cardiac fibrotic area |
| Atrial Natriuretic Peptide (ANP/Nppa) mRNA | qRT-PCR | 50 mg/kg/day (subcutaneous) | 4, 8, and 11 days | Elevated expression |
| qRT-PCR | 2 and 4 mg/kg/day (subcutaneous) | 14 days | Increased expression | |
| Myosin Heavy Chain 7 (β-MHC/Myh7) mRNA | qRT-PCR | 50 mg/kg/day (subcutaneous) | 4, 8, and 11 days | Elevated expression |
| Periostin (Postn) mRNA | qRT-PCR | 2, 4, and 10 mg/kg/day (subcutaneous) | 14 days | Dose-dependent increase |
| Brain Natriuretic Peptide (BNP/Nppb) mRNA | qRT-PCR | 30 mg/kg/day (osmotic minipump) | 21 days | Upregulation |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy via Subcutaneous Injections
This method involves daily injections of this compound and is suitable for studies of intermittent β-adrenergic stimulation.
Materials:
-
This compound hydrochloride (Sigma-Aldrich, I6504 or equivalent)
-
Sterile 0.9% Saline
-
Syringes and needles (e.g., 27-30 gauge)
-
Mice (e.g., C57BL/6J, 8-12 weeks old)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse receiving a 0.25 mL injection). Prepare fresh daily and protect from light.
-
Animal Handling and Dosing: Acclimatize mice for at least one week before the experiment. Weigh each mouse daily to ensure accurate dosing.
-
Administration: Administer this compound via subcutaneous injection into the scruff of the neck once daily. A control group should receive an equivalent volume of sterile saline.
-
Treatment Duration: Continue daily injections for the desired period, typically ranging from 7 to 21 days.
-
Monitoring: Monitor the animals daily for any signs of distress, changes in behavior, or adverse reactions.
Protocol 2: Induction of Cardiac Hypertrophy via Osmotic Minipumps
This method provides continuous infusion of this compound, modeling chronic β-adrenergic stimulation.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% Saline
-
Osmotic minipumps (e.g., Alzet Model 1002 for 14-day infusion)
-
Surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Anesthetics (e.g., Isoflurane)
-
Analgesics
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic minipumps with the appropriate concentration of this compound solution calculated to deliver the target daily dose (e.g., 2, 4, or 10 mg/kg/day). Prime the pumps in sterile saline at 37°C for the recommended duration.
-
Surgical Implantation:
-
Anesthetize the mouse using a vaporizer with isoflurane (B1672236). Confirm the depth of anesthesia by pedal reflex.
-
Shave and sterilize the surgical area on the back, slightly posterior to the scapulae.
-
Make a small incision in the skin and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
A control group should be implanted with minipumps filled with sterile saline.
-
-
Post-Operative Care: Administer analgesics as per your institution's guidelines. Monitor the mice for recovery, signs of infection, and distress.
-
Treatment Duration: The minipumps will deliver this compound continuously for their specified duration (e.g., 7, 14, or 21 days).
-
Endpoint Analysis: At the end of the infusion period, euthanize the mice and collect tissues for analysis.
Assessment of Cardiac Hypertrophy
Echocardiography
Echocardiography is a non-invasive method to assess cardiac structure and function.
Protocol:
-
Anesthetize the mouse lightly with isoflurane (1-2%), maintaining a heart rate of 400-500 bpm to ensure physiological relevance.
-
Secure the mouse to a heated platform in a supine position.
-
Use a high-frequency ultrasound system (e.g., VisualSonics Vevo series) with a linear array transducer (30-40 MHz).
-
Obtain M-mode images from the parasternal short-axis view at the level of the papillary muscles.
-
Measure the following parameters from the M-mode tracings:
-
Left Ventricular Internal Diameter at diastole (LVIDd) and systole (LVIDs)
-
Left Ventricular Posterior Wall thickness at diastole (LVPWd)
-
Interventricular Septal thickness at diastole (IVSd)
-
-
Calculate Left Ventricular Mass (LV Mass), Ejection Fraction (EF), and Fractional Shortening (FS) using the system's software.
Histological Analysis
Histology allows for the visualization and quantification of cellular and extracellular changes.
Protocol:
-
Tissue Collection and Fixation: Following euthanasia, excise the heart, wash with PBS, and arrest in diastole with potassium chloride. Weigh the heart and normalize to body weight or tibia length. Fix the heart in 10% neutral buffered formalin for 24 hours.
-
Processing and Sectioning: Process the fixed tissue and embed in paraffin. Cut 4-5 µm thick sections.
-
Staining:
-
Hematoxylin and Eosin (H&E): To visualize general morphology and measure cardiomyocyte size.
-
Wheat Germ Agglutinin (WGA): To clearly delineate cell membranes for accurate cross-sectional area measurement.
-
Masson's Trichrome or Picrosirius Red: To stain collagen and assess the degree of cardiac fibrosis.
-
-
Image Analysis:
-
Capture images using a light microscope.
-
Use image analysis software (e.g., ImageJ) to quantify cardiomyocyte cross-sectional area from H&E or WGA stained sections and the percentage of fibrotic area from Masson's Trichrome or Picrosirius Red stained sections.
-
Gene Expression Analysis (qRT-PCR)
qRT-PCR is used to quantify the expression of genes associated with cardiac hypertrophy and fibrosis.
Protocol:
-
RNA Extraction: Excise the left ventricle, snap-freeze in liquid nitrogen, and store at -80°C. Extract total RNA using a suitable kit (e.g., TRIzol reagent or column-based kits).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Perform qRT-PCR using a real-time PCR system with a SYBR Green or TaqMan-based assay.
-
Analyze the expression of key hypertrophic and fibrotic markers:
-
Hypertrophic Markers: Atrial Natriuretic Peptide (Nppa), Brain Natriuretic Peptide (Nppb), Myosin Heavy Chain 7 (Myh7).
-
Fibrotic Markers: Collagen Type I Alpha 1 (Col1a1), Collagen Type III Alpha 1 (Col3a1), Periostin (Postn).
-
-
Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh).
-
Calculate the relative gene expression using the ΔΔCt method.
-
Signaling Pathways and Visualizations
This compound induces cardiac hypertrophy primarily through the activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). This triggers a cascade of intracellular signaling pathways.
This compound-induced cardiac hypertrophy signaling pathway.
The experimental workflow for inducing and assessing cardiac hypertrophy in mice is a multi-step process.
Experimental workflow for cardiac hypertrophy studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Calcineurin-NFAT signaling regulates the cardiac hypertrophic response in coordination with the MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isoprenaline Administration via Subcutaneous Injection vs. Osmotic Pump
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (isoproterenol), a potent, non-selective β-adrenergic receptor agonist, is a critical tool in cardiovascular research.[1][2] It is widely used to induce cardiac hypertrophy, fibrosis, and heart failure in experimental animal models, providing valuable insights into the pathophysiology of these conditions and for the preclinical assessment of novel therapeutics.[2][3] The two primary methods for administering this compound in these models are subcutaneous (SC) injections and continuous infusion via osmotic pumps. The choice of administration route significantly impacts the pharmacokinetic and pharmacodynamic profile of the drug, leading to different physiological responses.[4] Daily subcutaneous injections mimic intermittent, stress-induced β-adrenergic stimulation, while osmotic pumps provide a model of chronic, sustained adrenergic overstimulation, akin to advanced heart failure.
These application notes provide a detailed comparison of these two methods, including quantitative data, experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Comparative Analysis
The following tables summarize the key quantitative differences observed between subcutaneous injection and osmotic pump administration of this compound in rodent models.
Table 1: Effects of this compound Administration Route on Cardiac Mass and Hemodynamics
| Parameter | Subcutaneous Injection | Osmotic Pump Infusion | Key Findings |
| Ventricular Weight/Body Weight (VW/BW) Ratio | 5 daily injections of 2, 10, or 20 µg/g body weight resulted in equivalent increases in VW/BW. | A 5-day infusion at 20 µg/(g·d) produced a comparable increase in VW/BW to the injection groups. | Both methods can induce similar levels of cardiac hypertrophy, though the required daily doses may differ. |
| Mean Arterial Blood Pressure (MABP) | Single injections (0.5, 2, and 10 µg/g) caused a rapid, dose-dependent drop in MABP to as low as 60 mm Hg, lasting for over 2 hours at the highest dose. | A constant infusion of 20 µg/(g·d) initially lowered MABP to about 70 mm Hg for the first 24 hours. MABP returned to normal by 48 hours and was 10 mm Hg higher than baseline by day 5. | Subcutaneous injections lead to acute and transient hypotension, whereas osmotic pumps cause an initial drop followed by a return to normal or even elevated blood pressure. |
| Heart Rate | Associated with tachycardia. | Initially causes tachycardia. | Both methods induce an increased heart rate. |
| Gene Expression (Hypertrophy and Fibrosis Markers) | Showed a greater increase in gene markers for hypertrophy and fibrosis. | Mice treated via osmotic pump had increased heart wall thickness and LV Mass. | The method of delivery can differentially regulate the molecular and structural aspects of cardiac remodeling. |
Signaling Pathway
This compound exerts its effects by activating β-adrenergic receptors, which are G-protein coupled receptors. This initiates a signaling cascade that ultimately leads to changes in cardiac myocyte function and gene expression, contributing to cardiac hypertrophy and other remodeling events.
Experimental Protocols
Protocol 1: this compound Administration via Subcutaneous Injection
This protocol describes the induction of cardiac hypertrophy in mice using daily subcutaneous injections of this compound.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
1 mL syringes with 27-gauge needles
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of this compound Solution:
-
On the day of injection, prepare a fresh solution of this compound in sterile 0.9% saline.
-
The concentration of the solution should be calculated based on the desired dose (e.g., 5-20 mg/kg) and the average body weight of the animals. Ensure the final injection volume is appropriate for subcutaneous administration in mice (typically 100-200 µL).
-
-
Animal Handling and Injection:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse and sterilize the injection site on the back of the neck or the flank with 70% ethanol.
-
Lift the skin to form a tent and insert the needle at the base.
-
Administer the calculated volume of this compound solution subcutaneously.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
-
Dosing Regimen:
-
Repeat the injections once daily for the desired duration of the study (e.g., 7-14 days).
-
A control group should receive daily subcutaneous injections of sterile saline.
-
-
Endpoint Analysis:
-
Harvest the hearts for subsequent analysis, such as weighing for hypertrophy assessment, histological staining for fibrosis, and molecular analysis of hypertrophic markers.
Protocol 2: this compound Administration via Osmotic Pump
This protocol details the continuous delivery of this compound using subcutaneously implanted osmotic minipumps to induce cardiac remodeling.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline solution
-
Osmotic minipumps (e.g., ALZET)
-
Surgical instruments (scissors, forceps)
-
Sutures or wound clips
-
Anesthetics (e.g., isoflurane)
-
Analgesics (e.g., carprofen)
-
Hair removal cream or clippers
-
Surgical scrub (e.g., betadine) and 70% ethanol
-
Sterile gloves and drapes
Procedure:
-
Preparation of this compound Solution and Pump Filling:
-
Calculate the required concentration of this compound based on the desired daily dose (e.g., 30 mg/kg/day), the mean body weight of the mice, and the specific flow rate and duration of the osmotic pump model being used.
-
Dissolve the calculated amount of this compound in sterile saline.
-
Following the manufacturer's instructions, fill the osmotic minipumps with the this compound solution in a sterile environment.
-
Prime the pumps as recommended by the manufacturer to ensure immediate delivery upon implantation.
-
-
Surgical Implantation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Administer pre-operative analgesia.
-
Remove the fur from the dorsal interscapular area.
-
Prepare the surgical site with a surgical scrub and 70% ethanol.
-
Make a small incision in the skin.
-
Using blunt dissection, create a subcutaneous pocket large enough to accommodate the minipump.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-Operative Care:
-
Administer post-operative analgesia as required.
-
Monitor the animals for signs of pain, distress, or infection at the surgical site.
-
House the animals individually or in small groups to prevent interference with the incision site.
-
-
Endpoint Analysis:
-
The pumps will deliver this compound continuously for the specified duration.
-
At the end of the study period, euthanize the animals and harvest the hearts for analysis as described in Protocol 1.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for inducing and analyzing cardiac remodeling using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repeated daily injections and osmotic pump infusion of isoproterenol cause similar increases in cardiac mass but have different effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dose-Response Studies of Isoprenaline in Cultured Cardiomyocytes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenaline (isoproterenol) is a potent, non-selective β-adrenergic receptor agonist widely used in in vitro studies to model the effects of sympathetic nervous system stimulation on cardiomyocytes. By activating β-adrenergic receptors, this compound triggers a cascade of intracellular signaling events, leading to physiological and pathological responses such as increased contractility, hypertrophy, and alterations in calcium handling. These application notes provide detailed protocols for conducting dose-response studies of this compound in cultured cardiomyocytes, enabling researchers to investigate its effects on cellular signaling, hypertrophy, and calcium dynamics.
Data Presentation: this compound Dose-Response in Cardiomyocytes
The following tables summarize quantitative data from various studies on the effects of this compound on cultured cardiomyocytes.
Table 1: In Vitro this compound Concentrations for Cardiomyocyte Experiments [1]
| Cell Type | Concentration | Incubation Time | Key Effects Observed |
| H9c2 rat cardiomyocytes | 10 µM | 12-48 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP)[1][2][3] |
| H9c2 rat cardiomyocytes | 10 µM | 6 hours | Activation of ERK1/2 signaling[1] |
| Human iPSC-derived cardiomyocytes | 0.1 µM - 10 µM | 24 hours | Dose-dependent increase in beating frequency |
| Neonatal Rat Cardiomyocytes | 5 µM | 24 hours | Induction of hypertrophy, assessed by [3H]isoleucine incorporation |
| Adult Mouse Ventricular Myocytes | 1 µM | 5 minutes | Increased myocyte shortening and calcium transient amplitude |
Table 2: Effects of this compound on Calcium Transients
| Cardiomyocyte Type | This compound Concentration | Parameter Measured | Observed Effect |
| Adult Guinea Pig Cardiomyocytes | Not specified | Calcium Kinetics | More rapid increase in normalized calcium fluorescence, reduced tau, Ton, and T50off |
| Human iPSC-derived Cardiomyocytes | 0.1, 1, and 10 µM | Beat Frequency | Significant increase |
| Adult Mouse Myocytes | 1 µM | Calcium Transient Amplitude | 171 ± 15% increase |
| Adult Mouse Myocytes | 1 µM | Rate of Calcium Transient Decline | Decreased from 0.185 ± 0.010 sec to 0.159 ± 0.004 sec |
| Rat Ventricular Myocytes | 5 µM | Intracellular Ca2+ | Increased |
Signaling Pathways
This compound primarily exerts its effects through the β-adrenergic signaling pathway. Upon binding to β-adrenergic receptors, it activates a cascade that is central to cardiac function. Additionally, cross-talk with other pathways, such as the PI3K/Akt and MAPK/ERK pathways, has been observed, particularly in the context of hypertrophy.
Caption: this compound signaling cascade in cardiomyocytes.
Experimental Protocols
A general workflow for conducting a dose-response study of this compound on cultured cardiomyocytes is outlined below.
Caption: General experimental workflow for this compound dose-response studies.
Protocol 1: Induction of Cardiomyocyte Hypertrophy
Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using this compound.
Materials:
-
H9c2 rat cardiomyoblasts or other suitable cardiac cell lines.
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
Serum-free culture medium.
-
This compound hydrochloride.
-
Phosphate-buffered saline (PBS).
-
Multi-well cell culture plates.
-
Imaging system for cell morphology.
-
Reagents for downstream analysis (e.g., RNA/protein extraction).
Procedure:
-
Cell Seeding: Plate H9c2 cells in multi-well plates at a density that allows for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Prepare a range of concentrations (e.g., 1 µM, 5 µM, 10 µM) in a serum-free medium.
-
A control group should be treated with a vehicle (serum-free medium without this compound).
-
-
Incubation: Replace the medium in the cell culture plates with the this compound-containing medium. Incubate for 12-48 hours.
-
Analysis:
-
Morphological Analysis: Capture images of the cells using a microscope. Measure the cell surface area using image analysis software.
-
Gene Expression Analysis: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic markers such as Atrial Natriuretic Peptide (ANP) and Brain Natriuretic Peptide (BNP).
-
Protein Analysis: Isolate protein and perform Western blotting to assess the phosphorylation of signaling proteins like Akt and ERK.
-
Protocol 2: Measurement of Calcium Transients
Objective: To measure the acute effects of this compound on intracellular calcium dynamics in beating cardiomyocytes.
Materials:
-
Spontaneously beating or electrically paced cultured cardiomyocytes (e.g., iPSC-derived or neonatal).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Tyrode's solution or appropriate buffer.
-
This compound hydrochloride.
-
Fluorescence microscope with a high-speed camera.
-
Software for calcium transient analysis.
Procedure:
-
Dye Loading:
-
Incubate cardiomyocytes with a calcium-sensitive dye (e.g., Fluo-4 AM) in Tyrode's solution for a specified time (e.g., 20-30 minutes) at 37°C.
-
Wash the cells with fresh Tyrode's solution to remove excess dye and allow for de-esterification.
-
-
Baseline Recording:
-
Place the culture dish on the microscope stage.
-
Record baseline calcium transients for a defined period (e.g., 30-60 seconds). If cells are not spontaneously beating, use field stimulation.
-
-
This compound Application:
-
Prepare this compound solutions at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) in Tyrode's solution.
-
Perfuse the cells with the lowest concentration of this compound and record the calcium transients.
-
Sequentially increase the this compound concentration, allowing for a stabilization period at each concentration before recording.
-
-
Data Acquisition and Analysis:
-
Record videos of the fluorescence changes over time.
-
Use software to analyze the recordings and extract parameters such as:
-
Peak frequency (beating rate).
-
Peak amplitude (magnitude of calcium release).
-
Time to peak (contraction time).
-
Decay kinetics (relaxation time, tau).
-
-
Protocol 3: Assessment of cAMP Production
Objective: To quantify the dose-dependent increase in intracellular cyclic AMP (cAMP) in response to this compound.
Materials:
-
Cultured cardiomyocytes.
-
This compound hydrochloride.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
Commercially available cAMP assay kit (e.g., ELISA or FRET-based).
Procedure:
-
Cell Plating: Seed cardiomyocytes in a multi-well plate and grow to the desired confluency.
-
Pre-treatment: Incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes) to inhibit cAMP breakdown.
-
This compound Stimulation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a short duration (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis: Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Quantification:
-
Perform the cAMP assay on the cell lysates.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the cAMP concentration based on a standard curve.
-
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve.
References
Application Notes and Protocols for Creating a Stable Heart Failure Animal Model Using Isoproterenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoproterenol (B85558) (ISO), a non-selective β-adrenergic agonist, is widely utilized to induce a reliable and reproducible animal model of heart failure.[1][2][3] Chronic administration of isoproterenol leads to sustained β-adrenergic stimulation, mimicking the pathophysiology of heart failure in humans, which is often characterized by prolonged sympathetic nervous system activation.[4] This model is invaluable for studying the mechanisms of cardiac hypertrophy, fibrosis, and dysfunction, as well as for the preclinical evaluation of novel therapeutic agents.[5]
The pathological cascade initiated by isoproterenol involves the activation of β-adrenergic receptors, leading to increased intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This signaling cascade triggers a series of downstream events, including altered calcium handling, increased protein synthesis, and the activation of pro-hypertrophic and pro-fibrotic signaling pathways, such as the MAPK pathway. The result is a phenotype of cardiac remodeling characterized by cardiomyocyte hypertrophy, interstitial fibrosis, and a progressive decline in cardiac function, ultimately leading to heart failure.
These application notes provide a comprehensive guide to establishing a stable isoproterenol-induced heart failure model in rodents, including detailed protocols for drug administration, functional assessment, and histological and molecular analysis.
Data Presentation
Table 1: Isoproterenol Dosage and Administration for Heart Failure Models in Rodents
| Animal Model | Isoproterenol Dosage | Administration Route | Duration | Key Pathological Outcomes | Reference(s) |
| Mice | |||||
| C57BL/6J | 2, 4, or 10 mg/kg/day | Subcutaneous injection or osmotic minipump | 14 days | Cardiac hypertrophy and fibrosis | |
| C57BL/6J | 5 mg/kg/day | Subcutaneous | 14 days | Stable systolic dysfunction, left ventricular dilation | |
| C57BL/6J | 60 mg/kg/day | Subcutaneous | 14 days | Extensive fibrosis | |
| C57BL/6J | 100 mg/kg | Subcutaneous injection | 7 days, followed by 21 days of rest | Stable chronic heart failure with reduced ejection fraction | |
| 93 inbred strains (HMDP) | 20 µg/g/day (20 mg/kg/day) | Abdominally implanted osmotic micropump | 3 weeks | Varying degrees of hypertrophy and heart functioning | |
| Most mouse strains | 30 mg/kg/day | Intraperitoneally implanted osmotic pump | 21 days | Cardiac remodeling (hypertrophy, dilation, reduced ejection fraction) | |
| Rats | |||||
| Sprague Dawley | 5 mg/kg/day | Subcutaneous | 14 days | ~55% increase in heart weight to tail length ratio, increased β-MHC and ANP | |
| Wistar | 1 mg/kg or 5 mg/kg | Subcutaneous injection | 3 and 6 days | Myocardial fibrosis | |
| Wistar | 5 mg/kg | Intraperitoneal, once daily | 30 days | Cardiac hypertrophy and fibrosis |
Table 2: Expected Changes in Cardiac Parameters in Isoproterenol-Induced Heart Failure Models
| Parameter | Expected Change | Method of Assessment | Reference(s) |
| Cardiac Function | |||
| Ejection Fraction (EF) | Decrease | Echocardiography | |
| Fractional Shortening (FS) | Decrease | Echocardiography | |
| Left Ventricular Internal Diameter in Diastole (LVIDd) | Increase | Echocardiography | |
| Left Ventricular Internal Diameter in Systole (LVIDs) | Increase | Echocardiography | |
| Left Ventricular Posterior Wall Thickness (LVPWd) | Increase (initially), may thin in later stages | Echocardiography | |
| Cardiac Hypertrophy | |||
| Heart Weight / Body Weight Ratio | Increase | Gravimetric measurement | |
| Heart Weight / Tibia Length Ratio | Increase | Gravimetric and length measurement | |
| Cardiomyocyte Cross-Sectional Area | Increase | Histology (H&E, WGA staining) | |
| Atrial Natriuretic Peptide (ANP) Expression | Increase | qRT-PCR, Western Blot, ELISA | |
| Brain Natriuretic Peptide (BNP) Expression | Increase | qRT-PCR, Western Blot, ELISA | |
| β-Myosin Heavy Chain (β-MHC) Expression | Increase | qRT-PCR, Western Blot | |
| Cardiac Fibrosis | |||
| Collagen Deposition | Increase | Histology (Picrosirius Red, Masson's Trichrome) | |
| Collagen I and III Expression | Increase | Western Blot, qRT-PCR | |
| Connective Tissue Growth Factor (CTGF) Expression | Increase | Western Blot, qRT-PCR |
Signaling Pathway and Experimental Workflow
Caption: Isoproterenol signaling cascade leading to cardiac remodeling.
References
- 1. cancerdiagnostics.com [cancerdiagnostics.com]
- 2. med.emory.edu [med.emory.edu]
- 3. Isoproterenol-induced Heart Failure Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of TGF-β-related genes in cardiac hypertrophy and heart failure based on single cell RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoprenaline-Induced Stress Cardiomyopathy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stress cardiomyopathy, also known as Takotsubo cardiomyopathy, is a transient cardiac syndrome characterized by acute left ventricular dysfunction, often triggered by intense emotional or physical stress. Isoprenaline (isoproterenol), a potent non-selective β-adrenergic receptor agonist, is widely used to model this condition in animals. By mimicking the excessive catecholamine surge observed in clinical stress cardiomyopathy, this compound administration induces a phenotype in rodents that recapitulates key features of the human disease, including apical ballooning, reduced ejection fraction, and myocardial injury. These models are invaluable for investigating the pathophysiology of stress cardiomyopathy and for the preclinical evaluation of novel therapeutic agents.
This document provides detailed application notes and protocols for inducing and analyzing stress cardiomyopathy in rodent models using this compound.
Data Presentation: this compound-Induced Stress Cardiomyopathy Models
The following tables summarize quantitative data from various studies to facilitate the comparison of different experimental setups.
Table 1: this compound Dosing and Administration in Mouse Models
| Strain | Administration Route | This compound Dose | Duration/Frequency | Key Phenotypic Outcomes | Reference(s) |
| C57BL/6J (Female) | Intraperitoneal (i.p.) | 200 mg/kg | Single injection | Apical LV ballooning, severe cardiac dysfunction, myocardial macrophage infiltration.[1] | [1] |
| C57BL/6J (Female) | Intraperitoneal (i.p.) | 25 or 50 mg/kg | Daily for 14 days | Apical ballooning, left ventricular dyskinesia, increased ST segment and QT interval.[2] | [2] |
| C57BL/6J | Subcutaneous (s.c.) Mini-pump | 30 mg/kg/day | Continuous for 21-28 days | Cardiac hypertrophy, dilation, and ventricular dysfunction.[3] | |
| C57BL/6J | Subcutaneous (s.c.) Mini-pump | 2, 4, and 10 mg/kg/day | Continuous for 2 weeks | Increased heart wall thickness and LV Mass. |
Table 2: this compound Dosing and Administration in Rat Models
| Strain | Administration Route | This compound Dose | Duration/Frequency | Key Phenotypic Outcomes | Reference(s) |
| Sprague Dawley (Female) | Intraperitoneal (i.p.) | 150 mg/kg | Single injection | Apical ballooning (77.77% incidence), focal cardiomyocyte necrosis/apoptosis. | |
| Sprague Dawley (Female) | Intraperitoneal (i.p.) | 50, 75, 100, 200 mg/kg | Single injection | Varied incidence of apical ballooning (lower at doses other than 150 mg/kg). | |
| Wistar (Male) | Subcutaneous (s.c.) | 10 mg/kg | Daily for 14 days | Increased systolic and diastolic blood pressure, cardiac hypertrophy. |
Signaling Pathways and Experimental Workflow Visualizations
The following diagrams illustrate the key signaling pathways involved in this compound-induced stress cardiomyopathy and a typical experimental workflow.
Experimental Protocols
Protocol 1: Induction of Acute Stress Cardiomyopathy in Rats (Single High-Dose Injection)
This protocol is adapted from studies inducing a Takotsubo-like phenotype with a high success rate.
1.1. Animals and Acclimatization:
-
Use adult female Sprague Dawley rats (12 weeks old).
-
House the animals under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water for at least one week before the experiment.
1.2. Materials:
-
This compound hydrochloride (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline
-
Syringes and needles (25-27 gauge)
-
Animal scale
1.3. This compound Preparation:
-
On the day of injection, prepare a fresh solution of this compound in sterile saline.
-
For a target dose of 150 mg/kg, calculate the required concentration based on the average weight of the rats and a standard injection volume (e.g., 1-2 ml/kg). Protect the solution from light.
1.4. Administration:
-
Weigh each rat to determine the precise volume of this compound solution to inject.
-
Administer a single intraperitoneal (i.p.) injection of 150 mg/kg this compound.
-
A control group should be injected with an equivalent volume of sterile saline.
1.5. Post-Injection Monitoring:
-
Monitor animals closely for the first few hours post-injection for any signs of distress.
-
Follow-up assessments (e.g., echocardiography) are typically performed at 24, 48, 72 hours, and 7 days post-injection to observe the acute dysfunction and subsequent recovery.
Protocol 2: Induction of Chronic Cardiac Remodeling in Mice (Continuous Infusion)
This protocol is suitable for studying the long-term effects of β-adrenergic overstimulation, leading to conditions like cardiac hypertrophy and failure.
2.1. Animals and Acclimatization:
-
Use adult male or female C57BL/6J mice.
-
Acclimatize animals as described in Protocol 1.1.
2.2. Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet, model 1004 for 28-day delivery)
-
Surgical tools for implantation (scissors, forceps, wound clips or sutures)
-
Anesthesia (e.g., isoflurane) and analgesics
-
Sterile surgical area
2.3. Pump Preparation:
-
Prepare the this compound solution in a sterile environment. To achieve a dose of 30 mg/kg/day, calculate the required concentration based on the pump's flow rate (e.g., 0.11 µL/hour for Alzet 1004) and the average mouse body weight.
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions. For control animals, fill pumps with sterile saline.
-
Prime the pumps by incubating them in sterile saline at 37°C for several hours as recommended by the manufacturer.
2.4. Surgical Implantation:
-
Anesthetize the mouse using isoflurane (B1672236) (1-2% maintenance).
-
Shave and disinfect the skin on the back, slightly posterior to the scapulae.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the primed osmotic minipump into the pocket.
-
Close the incision with wound clips or sutures.
-
Administer post-operative analgesia as per institutional guidelines.
2.5. Monitoring and Endpoint Analysis:
-
Monitor the animals daily.
-
Cardiac function can be assessed weekly via echocardiography.
-
At the end of the study period (e.g., 21 or 28 days), euthanize the mice and harvest the hearts for histological and molecular analyses.
Protocol 3: Echocardiographic Assessment of Cardiac Function in Mice
Echocardiography is a non-invasive method to assess cardiac structure and function in vivo.
3.1. Anesthesia:
-
Anesthetize the mouse with isoflurane (1-1.5% in oxygen). The level of anesthesia should be sufficient for immobilization while maintaining a heart rate above 475-500 bpm to avoid cardiac depression.
-
Place the mouse on a heated platform to maintain body temperature at 37°C.
3.2. Imaging Procedure:
-
Remove chest hair using a depilatory cream.
-
Apply warmed ultrasound gel to the chest.
-
Obtain a parasternal long-axis B-mode view to visualize the left ventricle from the apex to the aortic valve.
-
Rotate the probe 90 degrees to obtain the short-axis view.
-
Acquire M-mode images at the level of the papillary muscles from the short-axis view.
3.3. Measurements and Analysis:
-
From the M-mode images, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs), as well as the anterior and posterior wall thickness.
-
Calculate functional parameters such as:
-
Ejection Fraction (EF%): A measure of the percentage of blood leaving the heart with each contraction.
-
Fractional Shortening (FS%): A measure of the change in the diameter of the left ventricle between systole and diastole.
-
-
Assess for regional wall motion abnormalities, such as apical akinesia or ballooning, which are characteristic of stress cardiomyopathy.
Protocol 4: Histopathological Analysis of Heart Tissue
Histology is crucial for assessing cardiomyocyte injury, inflammation, and fibrosis.
4.1. Tissue Collection and Fixation:
-
At the study endpoint, euthanize the animal and excise the heart.
-
Briefly wash the heart in cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot dry and record the heart weight.
-
Fix the heart in 4% paraformaldehyde or 10% neutral buffered formalin for 24-48 hours.
4.2. Tissue Processing and Sectioning:
-
After fixation, transfer the tissue to 70% ethanol.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut sections (e.g., 4-5 µm thick) and mount them on glass slides.
4.3. Staining:
-
Hematoxylin and Eosin (H&E) Staining: For general morphology, visualization of cardiomyocyte disarray, necrosis, and inflammatory cell infiltration.
-
Masson's Trichrome Staining: To detect and quantify fibrosis (collagen fibers stain blue).
-
TUNEL Staining: To identify and quantify apoptotic cells.
4.4. Analysis:
-
Examine the stained sections under a microscope.
-
Quantify the extent of necrosis, inflammatory infiltrate, or fibrosis using image analysis software.
-
In models of apical ballooning, compare the apical, mid-cavity, and basal segments of the ventricle for pathological changes.
References
Application of Isoprenaline in Electrophysiology Studies for Arrhythmia Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoprenaline (also known as Isoproterenol) is a potent, non-selective β-adrenergic agonist that plays a crucial role in clinical and research electrophysiology (EP) studies.[1][2] By stimulating both β1 and β2 adrenergic receptors, this compound mimics the effects of endogenous catecholamines, altering the electrophysiological properties of cardiac tissue and facilitating the induction of various arrhythmias.[3] This makes it an invaluable pharmacological tool for unmasking latent arrhythmic substrates, guiding catheter ablation procedures, and performing diagnostic provocations for inherited arrhythmia syndromes.[2][4]
These application notes provide a comprehensive overview of the use of this compound in EP studies, including its mechanism of action, detailed protocols for the induction of specific arrhythmias, and quantitative data on its efficacy.
Mechanism of Action
This compound exerts its pro-arrhythmic effects by modulating key cardiac ion channels and calcium handling proteins. The binding of this compound to β-adrenergic receptors on cardiomyocytes initiates a signaling cascade that leads to increased automaticity and the generation of afterdepolarizations, which are key mechanisms of arrhythmia formation.
Signaling Pathway
The arrhythmogenic effects of this compound are primarily mediated through the β-adrenergic signaling pathway:
Caption: this compound β-adrenergic signaling pathway in cardiomyocytes.
Quantitative Data Summary
The efficacy of this compound in inducing arrhythmias varies depending on the type of arrhythmia and the patient population. The following tables summarize key quantitative data from clinical studies.
Table 1: Success Rates of Arrhythmia Induction with this compound
| Arrhythmia Type | Patient Population | This compound Success Rate | Comparator (if any) | Comparator Success Rate | Reference(s) |
| Supraventricular Tachycardia (SVT) | Patients undergoing EP study for SVT | 71% | Epinephrine | 53% | |
| Atrial Fibrillation (AF) | Patients with high susceptibility to AF | 50% (8 out of 16) | Placebo | 0% | |
| Sustained Monomorphic Ventricular Tachycardia (VT) | Patients with a history of myocardial infarction | Facilitated induction at low doses (1-2 µ g/min ) | Baseline Protocol (no induction) | - |
Table 2: Electrophysiological Effects of this compound
| Parameter | Effect | Magnitude of Change | Reference(s) |
| Sinus Cycle Length | Decrease | 29% ± 9% | |
| A-V Nodal Conduction | Enhancement | - | |
| A-V Node Effective Refractory Period | Decrease | Significant | |
| A-V Node Functional Refractory Period | Decrease | Significant | |
| His-Purkinje Conduction Time | No effect | - | |
| Accessory Pathway Anterograde Block Cycle Length | Decrease | 18% to 45% |
Experimental Protocols
The following are detailed protocols for the use of this compound to induce specific arrhythmias in an electrophysiology laboratory setting. These protocols should be performed by trained personnel in a facility with full resuscitation capabilities.
Preparation of this compound Infusion
-
Stock Solution : this compound is typically available in ampules of 1 mg/5 mL (200 µg/mL).
-
Dilution : For a standard infusion concentration, dilute 1 mg of this compound in 500 mL of 5% Dextrose or Normal Saline to yield a final concentration of 2 µg/mL.
-
Administration : The infusion should be administered via a calibrated infusion pump for precise dose control.
Protocol 1: Induction of Supraventricular Tachycardia (SVT)
This protocol is used when SVT is not inducible at baseline with programmed electrical stimulation.
Caption: Experimental workflow for this compound-facilitated SVT induction.
Methodology:
-
After a baseline EP study fails to induce SVT, prepare the this compound infusion.
-
Initiate the infusion at a rate of 2 µ g/min .
-
Titrate the dose by increasing the rate by 2 µ g/min every 3 minutes to achieve a target heart rate increase of 20-25% from baseline.
-
At each dose level, repeat programmed atrial and ventricular stimulation protocols.
-
The infusion is continued until SVT is induced, a maximum dose is reached (e.g., 10-20 µ g/min ), or side effects such as excessive tachycardia, hypotension, or ventricular arrhythmias occur.
Protocol 2: Induction of Atrial Fibrillation (AF)
This high-dose protocol is primarily used in a research setting or to test the efficacy of AF ablation.
Methodology:
-
Ensure the patient is in sinus rhythm.
-
Initiate a high-dose this compound infusion, titrating up to a maximum of 25 µ g/min .
-
Continuously monitor the 12-lead ECG for the onset of AF.
-
The primary endpoint is the induction of a sustained episode of AF.
-
The infusion should be stopped immediately if AF is induced or if significant adverse effects are noted.
Protocol 3: Induction of Ventricular Tachycardia (VT)
This protocol is useful for inducing sustained monomorphic VT in patients with a history of myocardial infarction when baseline stimulation is unsuccessful.
Methodology:
-
Following a negative baseline VT stimulation protocol, initiate a low-dose this compound infusion at 1-2 µ g/min .
-
The goal is to increase sympathetic tone without causing significant hypotension or excessive sinus tachycardia.
-
Repeat the programmed ventricular stimulation protocol (e.g., rapid ventricular pacing or ventricular extrastimuli).
-
The endpoint is the induction of sustained, monomorphic VT that is clinically relevant.
Protocol 4: Diagnostic Challenge for Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT)
This provocative test is used to diagnose CPVT in patients with a history of exercise or emotion-induced syncope and a structurally normal heart.
Caption: Diagnostic workflow for an this compound challenge in suspected CPVT.
Methodology:
-
Perform the test in a controlled environment with continuous 12-lead ECG and blood pressure monitoring.
-
Antiarrhythmic drugs, particularly beta-blockers, should be discontinued (B1498344) for at least 5 half-lives prior to the test.
-
Initiate an this compound infusion and titrate the dose to gradually increase the patient's heart rate, often targeting a rate of 100-120 beats per minute.
-
Continuously observe the ECG for the appearance of ventricular premature beats (VPBs).
-
A positive test is the induction of polymorphic or bidirectional VT.
-
The infusion must be stopped immediately upon induction of significant ventricular arrhythmias.
Safety and Monitoring
The use of this compound requires careful monitoring due to its potent cardiovascular effects.
-
Continuous Monitoring : Continuous ECG and invasive blood pressure monitoring are recommended during this compound infusion.
-
Potential Side Effects : The most common side effects are tachycardia, palpitations, and hypotension due to peripheral vasodilation.
-
Contraindications : this compound is contraindicated in patients with tachyarrhythmias, digitalis-induced tachycardia, and ventricular arrhythmias requiring inotropic therapy.
-
Resuscitation Readiness : The procedure must be performed in a setting with immediate access to cardiopulmonary resuscitation equipment, including an external defibrillator.
Conclusion
This compound is a cornerstone of pharmacological provocation in the electrophysiology laboratory. Its ability to increase sympathetic tone and alter cardiac electrophysiology makes it an indispensable tool for the induction and diagnosis of a wide range of arrhythmias. Adherence to established protocols and vigilant monitoring are essential to ensure the safe and effective application of this compound in both clinical and research settings.
References
Application Notes and Protocols: Modeling Cardiac Hypertrophy in H9c2 Cells using Isoprenaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing cardiac hypertrophy in the H9c2 cardiomyoblast cell line using the β-adrenergic agonist, isoprenaline. This in vitro model is a valuable tool for studying the cellular and molecular mechanisms of cardiac hypertrophy and for the preliminary screening of potential therapeutic agents.
Introduction
Cardiac hypertrophy is an adaptive response of the heart to various stimuli, such as hypertension and ischemic heart disease, characterized by an increase in cardiomyocyte size.[1] While initially compensatory, sustained hypertrophy can lead to heart failure. The H9c2 cell line, derived from embryonic rat heart tissue, offers a reliable and convenient model to study the hypertrophic responses of cardiomyocytes in vitro.[1] this compound (ISO), a non-selective β-adrenergic receptor agonist, is widely used to induce a hypertrophic phenotype in H9c2 cells, mimicking the effects of chronic sympathetic nervous system stimulation.[2][3] Treatment with this compound leads to characteristic changes, including increased cell size, enhanced protein synthesis, and the re-expression of fetal genes such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).[2]
Key Signaling Pathways in this compound-Induced Hypertrophy
This compound activates β-adrenergic receptors, triggering a cascade of intracellular signaling pathways that culminate in hypertrophic growth. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB. Additionally, other significant pathways are implicated, such as the PI3K/Akt pathway and the MAPK pathways (including ERK, p38, and JNK), which play crucial roles in protein synthesis and gene expression associated with cardiac hypertrophy.
This compound-induced cardiac hypertrophy signaling cascade.
Experimental Workflow
A typical workflow for studying this compound-induced hypertrophy in H9c2 cells involves cell culture, induction of hypertrophy, and subsequent analysis of hypertrophic markers.
General experimental workflow for H9c2 cell hypertrophy.
Data Presentation: Summary of this compound Treatment Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome | References |
| Cell Line | H9c2 (Rat Cardiomyoblasts) | Adherent, myogenic cell line | |
| Hypertrophic Stimulus | This compound (Isoproterenol) | β-adrenergic receptor agonist | |
| Working Concentration | 10 µM | Optimal for inducing hypertrophy | |
| Treatment Duration | 24 - 48 hours | Time-dependent increase in hypertrophic markers | |
| Cell Surface Area | ~1.5 - 2.0 fold increase | Measured by immunofluorescence or other stains | |
| ANP mRNA Expression | Significant upregulation | Measured by qRT-PCR | |
| BNP mRNA Expression | Significant upregulation | Measured by qRT-PCR | |
| β-MHC mRNA Expression | Significant upregulation | Measured by qRT-PCR | |
| Total Protein Content | Increased | Measured by protein assays (e.g., BCA) |
Experimental Protocols
H9c2 Cell Culture and this compound Treatment
Materials:
-
H9c2 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound hydrochloride
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
Protocol:
-
Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into appropriate culture plates (e.g., 6-well or 24-well plates) at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours.
-
(Optional but recommended) To synchronize the cells, replace the growth medium with DMEM containing 1% FBS and incubate for 18-24 hours.
-
Prepare a fresh solution of 10 µM this compound in the appropriate culture medium (e.g., DMEM with 1% FBS).
-
Aspirate the medium from the cells and add the this compound-containing medium. For control wells, add medium without this compound.
-
Incubate the cells for 24 to 48 hours.
Measurement of Cell Surface Area by Immunofluorescence
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin (B8060827) conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope and imaging software
Protocol:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
-
Incubate the cells with fluorescently-labeled phalloidin (to stain F-actin) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Acquire images using a fluorescence microscope.
-
Analyze the cell surface area of at least 50-100 cells per condition using imaging software (e.g., ImageJ).
Quantification of Hypertrophic Gene Expression by qRT-PCR
Materials:
-
RNA extraction kit (e.g., TRIzol reagent)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qRT-PCR instrument
-
Primers for target genes (ANP, BNP, β-MHC) and a housekeeping gene (e.g., GAPDH).
Primer Sequences (Rat):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| ANP | GCT GCT TCC TCG TCT TGC | GGG CTT GTC ACT GAT GCT |
| BNP | GCT GCT TTG GCA GAG ACA G | GTC CAC CTT GCT CTT CTG C |
| β-MHC | GCA GAA TTC AAG GAG GAG G | TCT CCT TGA GGC TTT GAG G |
| GAPDH | TGA AGG TCG GAG TCA ACG GAT TTG GT | CAT GTA GGC CAT GAG GTC CAC CAC |
(Note: Primer sequences should always be validated for specificity and efficiency.)
Protocol:
-
Following this compound treatment, harvest the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Assess RNA quantity and quality using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Perform qRT-PCR using SYBR Green Master Mix with the appropriate primers. A typical reaction includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the results using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Total Protein Content Assay
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Microplate reader
Protocol:
-
After this compound treatment, wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Normalize the total protein content to the cell number or DNA content if desired.
References
Application Notes and Protocols for Long-term Continuous Infusion of Isoprenaline in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to inducing cardiac hypertrophy and remodeling in rats using long-term continuous infusion of Isoprenaline (Isoproterenol, ISO). This model is a reliable and reproducible method for studying the mechanisms of cardiac pathology and for the preclinical evaluation of novel therapeutic agents.
Introduction
This compound, a non-selective β-adrenergic receptor agonist, is widely utilized to model cardiac hypertrophy and heart failure in rodents.[1][2][3] Chronic stimulation of β-adrenergic receptors by this compound leads to a cascade of cellular and molecular events that mimic the pathogenesis of maladaptive cardiac remodeling observed in various cardiovascular diseases.[2] This model is characterized by an increase in heart mass, cardiomyocyte hypertrophy, interstitial fibrosis, and alterations in cardiac gene expression.[4]
Key Physiological and Molecular Changes
Long-term this compound administration in rats induces a range of well-documented pathological changes:
-
Cardiac Hypertrophy: A significant increase in the heart weight to body weight ratio is a hallmark of this model. This is accompanied by an increase in the size of individual cardiomyocytes.
-
Fibrosis: this compound treatment leads to the accumulation of collagen in the cardiac interstitium, contributing to increased stiffness and diastolic dysfunction.
-
Gene Expression Alterations: The expression of several genes associated with cardiac hypertrophy and stress is altered. This includes the upregulation of fetal genes such as atrial natriuretic factor (ANF) and β-myosin heavy chain (β-MHC), as well as fibrotic markers like fibronectin (FN) and transforming growth factor-β1 (TGF-β1). Conversely, the expression of genes like sarcoplasmic reticulum Ca2+-ATPase (SERCA) is often downregulated.
-
Signaling Pathway Activation: this compound activates multiple intracellular signaling pathways, including the Gs/PKA, Gi/Ras, and calcineurin pathways, which converge on downstream effectors like extracellular signal-regulated kinases (ERKs) to promote hypertrophic growth.
Data Presentation: Quantitative Effects of this compound Infusion
The following tables summarize quantitative data from various studies on the effects of long-term this compound administration in rats.
Table 1: Effects of this compound on Cardiac Mass and Hypertrophy Markers
| Parameter | This compound Dose & Duration | Animal Strain | Change from Control | Reference |
| Ventricular Weight / Body Weight Ratio | 2.4 mg/kg/day for 3 days (osmotic pump) | Wistar | +40% | |
| Heart Weight / Body Weight Ratio | 5 mg/kg/day for 14 days (s.c. injection) | Sprague Dawley | +55% | |
| Heart Weight / Body Weight Ratio | 0.3 mg/kg/day for 8 days (s.c. injection) | Wistar | +44% | |
| Heart Weight / Body Weight Ratio | 5 mg/kg/day for 30 days (i.p. injection) | Wistar | +37% | |
| ANF mRNA | 2.4 mg/kg/day for 3 days (osmotic pump) | Wistar | +20-fold | |
| β-MHC mRNA | 5 mg/kg/day for 14 days (s.c. injection) | Sprague Dawley | Significantly increased | |
| SERCA mRNA | 2.4 mg/kg/day for 3 days (osmotic pump) | Wistar | ~50% decrease |
Table 2: Effects of this compound on Fibrosis and Related Gene Expression
| Parameter | This compound Dose & Duration | Animal Strain | Change from Control | Reference |
| Fibronectin (FN) mRNA | 2.4 mg/kg/day for 3 days (osmotic pump) | Wistar | +13-fold | |
| TGF-β1 mRNA | 2.4 mg/kg/day for 3 days (osmotic pump) | Wistar | +2-fold | |
| Hydroxyproline Content | 0.3 mg/kg/day for 4 days (s.c. injection) | Wistar | +46% | |
| Subendocardial Collagen Volume Fraction | 5 mg/kg/day for 30 days (i.p. injection) | Wistar | 51.2% (vs 2.2% in control) |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy via Continuous Subcutaneous Infusion
This protocol is adapted from studies utilizing osmotic mini-pumps for continuous drug delivery.
Materials:
-
Male Wistar rats (200-250 g)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic mini-pumps (e.g., Alzet model 2001 or equivalent)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, sutures)
-
Animal clippers
-
Antiseptic solution (e.g., povidone-iodine)
Procedure:
-
Animal Preparation: Acclimatize rats to the housing facility for at least one week prior to the experiment.
-
Pump Preparation: Under sterile conditions, fill osmotic mini-pumps with a solution of this compound in saline to deliver the desired dose (e.g., 2.4 mg/kg/day).
-
Surgical Implantation:
-
Anesthetize the rat.
-
Shave the fur on the back, between the scapulae.
-
Cleanse the surgical area with an antiseptic solution.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic mini-pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
-
Post-operative Care: Monitor the animals for signs of pain or infection and provide appropriate care.
-
Experimental Duration: The infusion is typically carried out for a period of 1 to 4 weeks.
-
Tissue Collection: At the end of the infusion period, euthanize the animals and harvest the hearts for analysis.
Protocol 2: Induction of Cardiac Hypertrophy via Repeated Subcutaneous Injections
This protocol is based on studies using daily injections to induce cardiac remodeling.
Materials:
-
Male Sprague Dawley or Wistar rats (200-250 g)
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles (25-27 gauge)
Procedure:
-
Animal Preparation: Acclimatize rats as described in Protocol 1.
-
Drug Preparation: Prepare a fresh solution of this compound in sterile saline each day.
-
Administration:
-
Gently restrain the rat.
-
Administer a subcutaneous injection of the this compound solution at the desired dose (e.g., 5 mg/kg) once daily.
-
Vary the injection site on the back to avoid local irritation.
-
-
Experimental Duration: Continue the daily injections for the planned duration of the study (e.g., 14 days).
-
Tissue Collection: Harvest tissues as described in Protocol 1.
Protocol 3: Histological Analysis of Cardiac Fibrosis
Materials:
-
Harvested heart tissue
-
10% neutral buffered formalin
-
Microtome
-
Microscope slides
-
Masson's Trichrome or Picrosirius Red staining kits
-
Microscope with a digital camera
-
Image analysis software
Procedure:
-
Fixation: Immediately after harvesting, fix the heart tissue in 10% neutral buffered formalin for 24-48 hours.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on microscope slides.
-
Staining:
-
Deparaffinize and rehydrate the sections.
-
Stain with Masson's Trichrome or Picrosirius Red according to the manufacturer's instructions. Collagen will stain blue with Masson's Trichrome and red with Picrosirius Red.
-
-
Imaging and Analysis:
-
Capture images of the stained sections under a microscope.
-
Use image analysis software to quantify the area of fibrosis relative to the total tissue area.
-
Protocol 4: Gene Expression Analysis by Real-Time PCR
Materials:
-
Harvested heart tissue (left ventricle)
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR system
-
SYBR Green or TaqMan master mix
-
Primers for target genes (e.g., ANP, β-MHC, SERCA, GAPDH)
Procedure:
-
RNA Extraction: Immediately snap-freeze the heart tissue in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity using gel electrophoresis.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Set up the real-time PCR reaction with the cDNA template, primers, and master mix.
-
Run the reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to a housekeeping gene such as GAPDH.
Mandatory Visualizations
Caption: this compound signaling pathway leading to cardiac hypertrophy.
Caption: Experimental workflow for this compound-induced cardiac remodeling.
References
- 1. The isoproterenol-induced myocardial fibrosis: A biochemical and histological investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A proteomic view of isoproterenol induced cardiac hypertrophy: Prohibitin identified as a potential biomarker in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
Application Note: In Vitro Assessment of Isoprenaline's Effect on Cardiomyocyte Beating Rate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoprenaline (also known as Isoproterenol) is a potent, non-selective β-adrenergic receptor agonist that plays a crucial role in cardiovascular research.[1][2] By activating β1 and β2 adrenergic receptors, it mimics the effects of catecholamines like adrenaline, leading to positive chronotropic (heart rate), inotropic (contractility), and lusitropic (relaxation) effects.[1] In vitro models using cultured cardiomyocytes, particularly human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), are invaluable for studying cardiac physiology, disease modeling, and cardiotoxicity screening.[3][4] this compound is frequently used as a positive control to confirm the physiological responsiveness of these cells, specifically their ability to increase their beating rate upon adrenergic stimulation. This application note provides a detailed protocol for assessing the chronotropic effects of this compound on cardiomyocytes in vitro, including the underlying signaling pathway, experimental procedures, and data analysis.
This compound Signaling Pathway in Cardiomyocytes
The binding of this compound to β-adrenergic receptors on the cardiomyocyte surface initiates a well-defined signaling cascade. This process begins with the activation of a stimulatory G-protein (Gαs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase converts ATP into the second messenger, cyclic AMP (cAMP). Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several key downstream targets, including L-type calcium channels and ryanodine (B192298) receptors on the sarcoplasmic reticulum. This phosphorylation enhances calcium influx into the cell and facilitates calcium release from intracellular stores, increasing the intracellular calcium concentration and ultimately leading to an increased contraction frequency (beating rate).
Caption: this compound β-adrenergic signaling cascade in cardiomyocytes.
Data Presentation: Dose-Response to this compound
The chronotropic effect of this compound is dose-dependent. The following tables summarize typical effective concentrations and observed changes in beating rate from published studies using various cardiomyocyte cell sources.
Table 1: this compound Dose-Response in Human iPSC-Cardiomyocytes
| Concentration | Observed Effect on Beating Rate | Cell Model | Reference |
|---|---|---|---|
| 10 nM | Clear increase in beating frequency. | hiPSC-CMs on-chip | |
| 100 nM | Significant increase from ~52 bpm to ~98 bpm. | hESC-CMs | |
| 1 µM | Doubled the beating rate (e.g., from ~0.8 Hz to ~1.9 Hz). | hiPSC-CMs | |
| 0.1 - 10 µM | Dose-dependent increase in spontaneous beating frequency. | hiPSC-CMs |
| EC₅₀ = 315 nM | Concentration for half-maximal response in beating rate increase. | hiPSC-CMs in MPS | |
Table 2: this compound Dose-Response in Other Cardiomyocyte Models
| Concentration | Observed Effect on Beating Rate | Cell Model | Reference |
|---|---|---|---|
| 1 µM & 10 µM | Increased beat rates observed over 24 hours. | Embryonic Cardiac Spheroids | |
| 9 µM | Beating rate significantly increased after 5 minutes. | H9-derived Cardiomyocytes |
| 10 µM | Significant increase in beating rate. | Cultured Cardiomyocytes | |
Experimental Protocols
This section outlines a general protocol for treating cultured cardiomyocytes with this compound and measuring the resulting change in beating rate using video microscopy and automated image analysis.
Caption: Workflow for assessing this compound's effect on beat rate.
Materials
-
Spontaneously beating cardiomyocytes (e.g., hiPSC-CMs)
-
Appropriate cell culture medium
-
Multi-well cell culture plates (e.g., 24- or 48-well)
-
This compound hydrochloride
-
Vehicle (e.g., sterile water or PBS)
-
Inverted microscope with environmental control (37°C, 5% CO₂) and a high-speed camera
-
Image analysis software capable of motion detection or pixel intensity fluctuation analysis
Procedure
-
Cell Culture: Plate cardiomyocytes in multi-well plates at an appropriate density. Culture the cells until they exhibit stable, spontaneous, and synchronous beating. This can take several days to weeks depending on the cell source and differentiation protocol.
-
Preparation of this compound: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in sterile water) and store it in aliquots at -20°C. On the day of the experiment, thaw an aliquot and prepare a series of working concentrations by diluting it in pre-warmed culture medium.
-
Acclimatization: Transfer the cell culture plate to the microscope stage equipped with an environmental chamber. Allow the plate to equilibrate at 37°C and 5% CO₂ for at least 30 minutes to ensure a stable baseline beating rate.
-
Baseline Recording: Record a video of the beating cardiomyocytes in each well designated for treatment. A typical recording duration is 30-60 seconds at a frame rate sufficient to capture the contractions accurately (e.g., 30-100 fps).
-
Compound Addition: Carefully add the prepared this compound working solutions to the corresponding wells. To another set of wells, add an equivalent volume of the vehicle (culture medium without this compound) to serve as a negative control.
-
Incubation: Incubate the plate for a predetermined period. Short-term effects can be observed within minutes (e.g., 5 minutes), while longer-term responses can also be assessed.
-
Post-Treatment Recording: After incubation, record a second video from each well using the same settings as the baseline recording.
-
Data Acquisition and Analysis:
-
Use a non-invasive video analysis method to determine the beating rate. Many software tools function by detecting changes in pixel intensity over time in a region of interest (ROI) placed over a contracting cell or cell cluster.
-
These intensity fluctuations correspond to the mechanical contractions and can be converted into a frequency domain using a Fast Fourier Transform (FFT) to identify the dominant beating frequency.
-
The output is typically expressed in Hertz (Hz) or beats per minute (BPM).
-
-
Data Interpretation: For each well, calculate the change in beating rate from baseline. Compare the response in this compound-treated wells to the vehicle-treated control wells. A significant increase in the beating rate in the presence of this compound confirms the expected physiological response.
Alternative Methodologies
While video microscopy is widely used, other techniques can also provide robust data on cardiomyocyte beating.
-
Microelectrode Arrays (MEAs): This non-invasive method measures the field potential of cardiomyocytes. Changes in the firing rate of these electrical signals correspond directly to changes in the beating rate, providing electrophysiological data alongside chronotropic responses.
-
Impedance Systems: These systems measure changes in electrical impedance as cells contract and relax, providing a label-free method to quantify beating frequency and contractility.
-
Calcium Imaging: Using calcium-sensitive fluorescent dyes (e.g., Fluo-4), researchers can visualize the intracellular calcium transients that drive contractions. The frequency of these transients is a direct correlate of the beating rate.
Conclusion
The in vitro assessment of this compound's effect on cardiomyocyte beating rate is a fundamental assay in cardiac research and drug development. It serves as a critical positive control to validate the physiological relevance and responsiveness of cultured cardiomyocyte models. The protocols and data presented here provide a comprehensive guide for researchers to reliably perform this assay, ensuring robust and reproducible results for cardiotoxicity screening and disease modeling applications.
References
Troubleshooting & Optimization
Isoprenaline Stability and Degradation in Cell Culture Media: A Technical Support Center
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with isoprenaline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing variable or lower-than-expected responses to this compound in my cell-based assays?
A1: Inconsistent results with this compound are often linked to its stability in cell culture media. This compound, a catecholamine, is susceptible to oxidation, which can be influenced by the composition of the medium, presence of serum, pH, light exposure, and temperature. Degradation of this compound leads to a lower effective concentration, resulting in reduced biological activity.
Q2: Which cell culture medium is best for experiments with this compound?
Q3: How does serum supplementation affect this compound stability?
A3: Serum components, particularly albumin, can bind to this compound and protect it from oxidation, thereby increasing its stability in cell culture media.[4] However, the exact composition of fetal bovine serum (FBS) can vary between lots, potentially introducing variability into your experiments.[4] It is advisable to test the stability of this compound in both serum-free and serum-containing media to understand its behavior in your specific experimental setup.
Q4: What are the main degradation products of this compound and are they active?
A4: The primary degradation product of this compound through oxidation is isoprenochrome. The formation of isoprenochrome signifies a loss of active this compound. While the biological activity of isoprenochrome is not as well-characterized as this compound, it is generally considered to have significantly lower or no activity at beta-adrenergic receptors. Therefore, its presence can lead to an underestimation of the intended biological effect.
Q5: How should I prepare and store this compound stock solutions?
A5: To ensure the potency of your this compound stock solution, it is crucial to follow proper preparation and storage procedures. This compound is sensitive to light and oxidation. Therefore, stock solutions should be prepared in a buffer with a slightly acidic pH (around 4-5) and can be stabilized with antioxidants like ascorbic acid. Aliquot the stock solution into light-protected tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Inconsistent or Diminished Cellular Response to this compound
Possible Causes:
-
This compound Degradation: The most likely cause is the degradation of this compound in the cell culture medium during the experiment.
-
Incorrect Concentration: Errors in the preparation of the working solution.
-
Cell Health: Poor cell viability or health can lead to a reduced response.
-
Receptor Desensitization: Prolonged exposure to high concentrations of this compound can lead to desensitization of beta-adrenergic receptors.
Troubleshooting Steps:
-
Verify this compound Stability:
-
Experiment: Prepare this compound in your chosen cell culture medium (e.g., DMEM, RPMI-1640, MEM) at the working concentration. Incubate the medium under the same conditions as your cell culture experiments (37°C, 5% CO2) for the duration of your assay.
-
Analysis: At different time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots of the medium and analyze the concentration of this compound using HPLC-UV or LC-MS/MS.
-
Expected Outcome: A significant decrease in this compound concentration over time indicates degradation.
-
-
Optimize this compound Preparation and Handling:
-
Prepare fresh working solutions of this compound for each experiment from a frozen stock.
-
Minimize the exposure of this compound solutions to light.
-
Consider adding an antioxidant, such as ascorbic acid (0.1 mM), to your culture medium to slow down oxidation.
-
-
Check Cell Viability:
-
Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the cells are healthy before and after the experiment.
-
-
Time-Course and Dose-Response Experiments:
-
Conduct a time-course experiment to determine the optimal incubation time for observing the desired cellular response.
-
Perform a dose-response curve to ensure you are working within a sensitive and reproducible concentration range.
-
Issue 2: High Variability Between Experimental Replicates
Possible Causes:
-
Inconsistent this compound Degradation: The rate of degradation may vary between wells or plates due to slight differences in conditions.
-
Pipetting Errors: Inaccurate pipetting of this compound or other reagents.
-
Edge Effects: Wells on the edge of a multi-well plate can experience different environmental conditions (e.g., temperature, evaporation) compared to the inner wells.
-
Lot-to-Lot Variability of Serum: Different batches of FBS can have varying compositions, affecting this compound stability.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Ensure uniform temperature and CO2 levels across all plates in the incubator.
-
Use a consistent and calibrated set of pipettes for all experiments.
-
-
Minimize Edge Effects:
-
Avoid using the outer wells of multi-well plates for experimental samples. Fill these wells with sterile water or PBS to maintain humidity.
-
-
Control for Serum Variability:
-
If possible, use a single, large batch of FBS for a series of related experiments.
-
Alternatively, consider using a serum-free medium if it is suitable for your cell type.
-
-
Include Proper Controls:
-
Always include a vehicle control (medium without this compound) to establish a baseline.
-
A positive control with a known stable beta-adrenergic agonist can help differentiate between issues with this compound stability and problems with the cells or assay.
-
Data Presentation
Table 1: Factors Influencing this compound Stability in Cell Culture
| Factor | Influence on Stability | Recommendations |
| Cell Culture Medium | Composition significantly impacts stability. RPMI-1640 shows lower stability compared to TexMACS. | Empirically test stability in your chosen medium. Consider media with lower concentrations of transition metals and higher concentrations of antioxidants. |
| pH | This compound is more stable at a slightly acidic pH (4-6). | Prepare stock solutions in a slightly acidic buffer. Monitor the pH of your culture medium during the experiment. |
| Temperature | Higher temperatures accelerate degradation. | Store stock solutions at -20°C or -80°C. Minimize the time that working solutions are kept at 37°C before being added to cells. |
| Light Exposure | Exposure to light, particularly UV light, can promote oxidation. | Protect stock and working solutions from light by using amber tubes or wrapping tubes in foil. |
| Serum | Serum albumin can bind to and stabilize this compound. | Be aware of potential lot-to-lot variability in serum. Test stability in the presence and absence of serum. |
| Antioxidants | Ascorbic acid and other antioxidants can protect this compound from oxidation. | Consider adding ascorbic acid (e.g., 0.1 mM) to your culture medium. |
Experimental Protocols
Protocol 1: Quantification of this compound in Cell Culture Medium using HPLC-UV
Objective: To determine the concentration of this compound in a cell culture medium over time.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Methanol and 0.1% Triethylamine in water (pH adjusted to ~7.0 with phosphoric acid) in a 20:80 (v/v) ratio.
-
This compound hydrochloride standard
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640, MEM)
-
0.45 µm syringe filters
Procedure:
-
Preparation of Standards: Prepare a series of this compound standards in the cell culture medium of interest (e.g., 1, 5, 10, 25, 50 µM).
-
Sample Preparation: a. Prepare a solution of this compound in the cell culture medium at the desired experimental concentration. b. Incubate the solution under standard cell culture conditions (37°C, 5% CO2). c. At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect an aliquot of the medium. d. Centrifuge the aliquot to remove any cellular debris. e. Filter the supernatant through a 0.45 µm syringe filter.
-
HPLC Analysis: a. Set the HPLC flow rate to 1.0 mL/min. b. Set the UV detector to a wavelength of 279 nm. c. Inject the prepared standards and samples onto the HPLC system. d. Record the peak area for this compound in each chromatogram.
-
Data Analysis: a. Generate a standard curve by plotting the peak area of the standards against their known concentrations. . Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the standard curve. c. Plot the concentration of this compound as a function of time to determine its stability profile.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound stability testing.
References
Optimizing Isoprenaline-Induced Cardiomyocyte Hypertrophy In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing isoprenaline (isoproterenol, ISO) concentration in in vitro cardiomyocyte hypertrophy experiments.
Troubleshooting and FAQs
This section addresses common issues encountered during in vitro cardiomyocyte hypertrophy experiments using this compound.
Q1: My cardiomyocytes are detaching and dying after this compound treatment. What could be the cause?
A1: Cell death and detachment are often signs of this compound-induced cardiotoxicity. This can be caused by several factors:
-
High this compound Concentration: Concentrations of this compound that are too high can lead to excessive stimulation of β-adrenergic receptors, causing calcium overload, oxidative stress, and apoptosis.[1][2]
-
Prolonged Incubation Time: Even at an appropriate concentration, extended exposure to this compound can become toxic to cardiomyocytes.
-
Suboptimal Cell Health: Cardiomyocytes that are not healthy to begin with (e.g., due to issues with isolation, culture conditions, or passage number) are more susceptible to stress-induced by this compound.
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a lower concentration (e.g., 1 µM) and titrate up.
-
Optimize Incubation Time: Conduct a time-course experiment to identify the ideal treatment duration that induces hypertrophy without significant cell death.[3][4]
-
Assess Cell Viability: Use a cell viability assay (e.g., MTT assay) to quantify cell health across different this compound concentrations and incubation times.
-
Ensure Healthy Cultures: Maintain optimal cell culture conditions and use cells at a low passage number.
Q2: I am not observing a hypertrophic response (e.g., no increase in cell size or hypertrophic markers) after this compound treatment. What should I check?
A2: A lack of hypertrophic response can stem from several experimental factors:
-
This compound Concentration is Too Low: The concentration of this compound may be insufficient to activate the signaling pathways that lead to hypertrophy.
-
Insufficient Incubation Time: The duration of this compound treatment may not be long enough for the hypertrophic changes to manifest.
-
Cell Type and Condition: Different cardiomyocyte cell lines (e.g., H9c2) and primary cells (e.g., neonatal rat ventricular myocytes) can respond differently to this compound. The differentiation state of the cells can also play a role.
-
Serum in Media: The presence of serum in the culture medium can sometimes mask the hypertrophic effects of this compound or induce baseline hypertrophy. Many protocols recommend serum starvation prior to and during treatment.
Troubleshooting Steps:
-
Increase this compound Concentration: If there is no evidence of toxicity, consider increasing the this compound concentration in a stepwise manner.
-
Extend Incubation Time: Increase the duration of this compound exposure, for example, from 24 to 48 hours.
-
Confirm Hypertrophic Markers: Use multiple methods to assess hypertrophy, such as measuring cell surface area and quantifying the expression of hypertrophic genes like atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).
-
Serum Starvation: If not already doing so, try serum-starving the cells for 12-24 hours before and during this compound treatment.
Q3: The variability in my hypertrophy assay results is very high between experiments. How can I improve consistency?
A3: High variability can be frustrating and can obscure real experimental effects. Here are some common sources of variability and how to address them:
-
Inconsistent Cell Seeding Density: Variations in the initial number of cells plated can lead to differences in cell confluency and response to treatment.
-
Inconsistent this compound Preparation: Improperly prepared or stored this compound solutions can lead to variations in the effective concentration.
-
Passage Number: As cell lines are passaged, their characteristics can change, leading to altered responses to stimuli.
-
Subjective Quantification: Manual measurement of cell size can be subjective and introduce variability.
Troubleshooting Steps:
-
Standardize Cell Seeding: Implement a strict protocol for cell counting and seeding to ensure consistent cell densities across experiments.
-
Prepare Fresh this compound Solutions: Prepare this compound solutions fresh for each experiment from a reliable stock.
-
Use a Consistent Passage Number Range: Use cells within a defined range of passage numbers for all experiments.
-
Automated Image Analysis: Use automated image analysis software to quantify cell size for more objective and consistent measurements.
Data Presentation: this compound Concentration and Incubation Times
The following tables summarize typical this compound concentrations and incubation times used for inducing cardiomyocyte hypertrophy in vitro, based on published literature.
Table 1: In Vitro this compound Concentrations for Cardiomyocyte Hypertrophy
| Cell Type | Concentration (µM) | Key Effects Observed |
| H9c2 rat cardiomyocytes | 10 | Increased cell size, induction of hypertrophic markers (ANP, BNP). |
| H9c2 rat cardiomyocytes | 10 | Time-dependent increase in cell surface area. |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 1 | Induction of hypertrophy. |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 10 | Increased myocyte size. |
| Isolated Rat Cardiomyocytes | 5 | Increased cardiomyocyte surface area. |
Table 2: In Vitro this compound Incubation Times for Cardiomyocyte Hypertrophy
| Cell Type | Incubation Time | Key Effects Observed |
| H9c2 rat cardiomyocytes | 12, 24, 36 hours | Time-dependent increase in cell surface area. |
| H9c2 rat cardiomyocytes | 6, 12, 24 hours | Changes in cell area and β-MHC mRNA expression. |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 48 hours | Induction of hypertrophy. |
| Neonatal Rat Ventricular Myocytes (NRVMs) | 24 hours | Increased myocyte size. |
| Isolated Rat Cardiomyocytes | 24 hours | Increase in cardiomyocyte surface area and BNP mRNA expression. |
Experimental Protocols
Protocol 1: Induction of Hypertrophy in H9c2 Cardiomyocytes
Materials:
-
H9c2 rat cardiomyoblasts
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
-
Reagents for downstream analysis (e.g., RNA/protein extraction, immunofluorescence)
Procedure:
-
Cell Seeding: Plate H9c2 cells in multi-well plates at a density that allows for growth without reaching full confluency. Culture in complete medium (DMEM with 10% FBS) for 24 hours.
-
Serum Starvation: To synchronize the cells, replace the complete medium with serum-free DMEM and incubate for 12-24 hours.
-
This compound Treatment: Prepare a stock solution of this compound in sterile water or PBS. Dilute the stock solution in serum-free DMEM to the desired final concentration (e.g., 10 µM).
-
Incubation: Replace the serum-free medium with the this compound-containing medium. Incubate for the desired duration (e.g., 24-48 hours). A control group should be treated with vehicle (serum-free DMEM without this compound).
-
Endpoint Analysis: After incubation, wash the cells with PBS and proceed with downstream analysis to assess hypertrophy. This can include:
-
Morphological Analysis: Image the cells to measure changes in cell surface area.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of hypertrophic markers (e.g., ANP, BNP, MYH7).
-
Protein Analysis: Extract protein and perform Western blotting to measure the levels of hypertrophic signaling proteins.
-
Protocol 2: Induction of Hypertrophy in Neonatal Rat Ventricular Myocytes (NRVMs)
Materials:
-
Primary neonatal rat ventricular myocytes
-
Appropriate culture medium (e.g., DMEM/F12)
-
Serum-free culture medium
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS)
-
Coated multi-well cell culture plates (e.g., gelatin or fibronectin-coated)
-
Reagents for downstream analysis
Procedure:
-
Cell Seeding: Plate freshly isolated NRVMs on coated multi-well plates at an appropriate density. Allow the cells to attach and begin spontaneous beating, typically for 24-48 hours.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for at least 24 hours to induce quiescence.
-
This compound Treatment: Prepare this compound in serum-free medium at the desired concentration (e.g., 1-10 µM).
-
Incubation: Treat the cardiomyocytes with the this compound-containing medium for the desired duration (e.g., 24-48 hours). Include a vehicle-treated control group.
-
Endpoint Analysis: Following treatment, assess hypertrophy using methods such as immunofluorescence staining for α-actinin to visualize cell size, and qRT-PCR for hypertrophic gene markers.
Mandatory Visualizations
Caption: this compound signaling pathways in cardiomyocyte hypertrophy.
Caption: Experimental workflow for in vitro cardiomyocyte hypertrophy.
References
Troubleshooting variability in Isoprenaline-induced animal models
Welcome to the technical support center for Isoprenaline (ISO)-induced animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability and other common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound (ISO)-induced animal model and what is it used for?
This compound (isoproterenol) is a potent, non-selective β-adrenergic receptor agonist. In animal models, its administration is used to induce cardiac stress and remodeling, mimicking conditions like cardiac hypertrophy (thickening of the heart muscle), fibrosis (scarring of heart tissue), and myocardial infarction.[1][2][3] This model is valuable for studying the pathophysiology of heart disease and for the preclinical evaluation of potential therapeutic agents.[2][4] The model can be divided into acute and chronic protocols; acute administration of high doses can mimic stress-induced cardiomyopathy, while chronic, lower-dose administration using injections or osmotic pumps mimics advanced heart failure.
Q2: What are the primary sources of variability in this model?
Variability in ISO-induced models can stem from several factors, making it difficult to obtain reproducible results. Key sources include:
-
Animal Factors: The species, strain, sex, and age of the animal significantly influence the response to ISO.
-
Drug Administration: The dose, duration, and route of ISO administration (subcutaneous vs. intraperitoneal vs. osmotic minipump) can lead to different outcomes.
-
Experimental Procedures: Animal handling methods, the type of anesthesia used, and the techniques for endpoint measurements (like echocardiography) can introduce significant variability.
Q3: How does the animal's genetic strain impact the experimental outcome?
Different mouse strains exhibit striking variations in their susceptibility to ISO-induced cardiac remodeling. For example, when administered the same dose of ISO (25 mg/kg for 5 days), 129sv mice show a ~7-fold increase in interstitial collagen deposition, whereas C57BL/6J mice show only a ~1-fold increase, and FVB/N mice show even less. These strain-dependent differences are critical when evaluating the pathological features of heart disease or the efficacy of anti-fibrotic drugs.
Q4: Does the sex of the animal affect the results?
Yes, sexual dimorphism can be a source of variability. Some studies indicate that male rodents are more susceptible to developing cardiac fibrosis and hypertrophy than females. This may be due to increased activation of fibroblasts and higher expression of adrenergic cascade mediators in the male heart. However, other reports suggest an equal propensity for developing fibrosis in both sexes. The potential for sex-based differences highlights the importance of consistency and clear reporting in experimental design.
Q5: What is the best route of administration: subcutaneous injection, intraperitoneal injection, or osmotic minipump?
The optimal route depends on the desired outcome (acute vs. chronic effects) and experimental goals.
-
Subcutaneous (SC) and Intraperitoneal (IP) Injections: Both routes are effective for inducing myocardial injury and dysfunction with few differences between them for short-duration studies. They are often used for protocols lasting from a few days to two weeks. However, daily injections can be a significant source of stress for the animals, which itself can introduce variability.
-
Osmotic Minipumps: For chronic models that mimic advanced heart failure, continuous infusion via a subcutaneously or intraperitoneally implanted osmotic minipump is preferred. This method provides sustained, steady-state drug exposure over weeks, which is reproducible and effectively recapitulates the late stages of heart fibrosis. Studies comparing injections to minipumps found that pumps induced more pronounced increases in heart weight and wall thickness.
Q6: What are the key signaling pathways activated by this compound?
ISO, as a β-adrenergic agonist, activates multiple intracellular signaling pathways that drive cardiac remodeling.
-
β-AR-cAMP-PKA Pathway: The primary pathway involves the activation of β-adrenergic receptors, leading to a Gs protein-mediated increase in cyclic adenosine (B11128) monophosphate (cAMP) and activation of Protein Kinase A (PKA). This cascade can trigger calcium overload and oxidative stress.
-
ERK and Calcineurin Pathways: ISO can activate Extracellular signal-Regulated Kinases (ERKs), which play a crucial role in cardiac hypertrophy. This activation is dependent on calcium and involves the phosphatase calcineurin, which may regulate the pathway through molecules like Src, Shc, and Raf-1 kinase.
-
Inflammatory Pathways: Chronic β-adrenergic stimulation induces the expression of pro-inflammatory cytokines like TNF-α and IL-6. ISO has been shown to activate myeloid differentiation factor 2 (MD2), which in turn activates inflammatory signaling cascades (TLR4-NF-κB) in both cardiomyocytes and macrophages, contributing to heart failure.
Troubleshooting Guide
Problem: I am observing a high mortality rate in my ISO-treated group.
-
Possible Cause 1: Dose is too high. The lethal dose of ISO can vary significantly between different rodent strains. A dose that induces moderate fibrosis in a resistant strain like C57BL/6J might cause high mortality in a more sensitive strain.
-
Solution: Conduct a pilot study with a dose-response curve for your specific strain. Review the literature for doses used in similar strains. For C57BL/6J mice, higher doses (50-100 mg/kg) led to increased mortality compared to lower doses (25 mg/kg).
-
-
Possible Cause 2: Excessive animal stress. The method of restraint and injection can be a major source of stress and variability. Stress can exacerbate the cardiotoxic effects of ISO.
-
Solution: Ensure all handlers are proficient in animal restraint to minimize stress. If using daily injections, consider switching to an osmotic minipump for chronic studies to eliminate injection-related stress.
-
Problem: The degree of cardiac fibrosis or hypertrophy is inconsistent across my animals.
-
Possible Cause 1: Strain resistance. As mentioned, some strains like C57BL/6J and FVB/N are more resistant to ISO-induced fibrosis than strains like 129sv.
-
Solution: Select a strain known to be sensitive to ISO if high levels of fibrosis are desired. If you must use a resistant strain, you may need to increase the dose or duration of treatment, but be mindful of potential mortality.
-
-
Possible Cause 2: Insufficient dose or duration. Cardiac remodeling is a progressive process. The chosen dose or treatment period may not be sufficient to induce a consistent phenotype.
-
Solution: Increase the duration of ISO administration. Studies show that effects are progressive over time, with significant changes in gene expression and morphology occurring after several days of treatment. A low dose (e.g., 1 mg/kg) may be sufficient to induce maximal alterations, suggesting that higher doses may not always be necessary and could be harder to control.
-
-
Possible Cause 3: this compound solution instability. ISO is sensitive to light and oxidation, which can reduce its potency over time.
-
Solution: Prepare fresh ISO solutions for each injection. Protect the solution from light and store it appropriately. When using osmotic minipumps, ensure the stability of the solution for the entire infusion period.
-
Problem: I am seeing significant variation in functional parameters (e.g., ejection fraction) within the same group.
-
Possible Cause 1: Inconsistent echocardiography measurements. Anesthesia depth can significantly affect heart rate and cardiac function, leading to measurement errors.
-
Solution: Use a uniform dosage of isoflurane (B1672236) throughout the experiment and monitor the heart rate closely; a heart rate below 475 bpm in mice may indicate deep sedation and should be avoided. Ensure the same experienced individual performs all echocardiograms to maintain consistency in probe placement and image acquisition.
-
-
Possible Cause 2: Animal handling variability. As noted, stress from handling can impact cardiovascular function.
-
Solution: Standardize all handling procedures. Allow animals to acclimate properly before any measurements are taken.
-
Data Presentation
Table 1: Representative this compound Dosages for Inducing Cardiac Remodeling in Rodents
| Animal Model | Dosage (mg/kg/day) | Administration Route | Duration | Key Pathological Outcomes | Citations |
| C57BL/6J Mice | 2, 4, or 10 | SC injection or osmotic minipump | 14 days | Cardiac hypertrophy and fibrosis | |
| C57BL/6J Mice | 30 | Osmotic minipump | 21 days | Cardiac remodeling, fibrosis, altered gene expression | |
| C57BL/6J Mice | 50 | SC injection | 4-11 days | Increased heart weight, cardiomyocyte cross-sectional area, fibrosis | |
| Sprague Dawley Rats | 5 | SC injection | 14 days | 55% increase in heart weight ratio, elevated β-MHC and ANP | |
| Wistar Rats | 1 or 5 | SC injection | 3-6 days | Myocardial fibrosis | |
| Various Mouse Strains | 30 | Osmotic minipump (IP) | 21 days | Interstrain variation in hypertrophy, dilation, and ejection fraction |
Table 2: Strain-Dependent Severity of ISO-Induced Myocardial Fibrosis in Mice
Data based on 25 mg/kg/day ISO administration for 5 days, assessed at day 14 post-injury.
| Mouse Strain | Increase in LV Collagen Concentration (vs. Saline) | Increase in Interstitial LV Fibrosis (vs. Saline) | Citations |
| 129sv | ~2-fold | ~7-fold | |
| C57BL/6J | ~0.7-fold | ~1-fold | |
| FVB/N | ~0.3-fold | Not specified |
Experimental Protocols
Protocol 1: Induction of Cardiac Hypertrophy via Chronic Osmotic Minipump Infusion
This protocol describes a common method for inducing cardiac remodeling through continuous ISO delivery.
-
Animal Acclimation: House mice (e.g., C57BL/6J, 8-12 weeks old) in a controlled environment for at least one week prior to the experiment.
-
Baseline Measurements: Perform baseline echocardiography to assess cardiac structure and function. This is crucial for controlling for biological variation.
-
This compound and Pump Preparation:
-
Under sterile conditions, dissolve ISO hydrochloride in sterile 0.9% saline.
-
Calculate the required concentration to deliver the target dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's specified flow rate (e.g., Alzet model #1004 has a rate of 0.11 μL/h).
-
Fill the osmotic minipumps with the ISO solution according to the manufacturer's instructions.
-
-
Surgical Implantation:
-
Anesthetize the mouse using isoflurane.
-
Shave the dorsal area between the scapulae (for SC implantation) or the abdominal area (for IP implantation).
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump.
-
Close the incision with sutures or wound clips and administer post-operative analgesia.
-
-
Monitoring and Duration: The infusion is typically continued for 14 to 28 days. Monitor the animals daily for signs of distress. Weekly echocardiography can be performed to track changes in cardiac function.
-
Endpoint Analysis: At the end of the study (e.g., day 21), perform final functional assessments. Euthanize the animals, weigh the hearts, and collect tissues for histological (e.g., Masson's trichrome or Picrosirius red staining for fibrosis) and molecular analysis (e.g., qRT-PCR for hypertrophic markers like ANP, BNP, β-MHC).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Isoprenaline-induced tachyphylaxis in experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving isoprenaline, with a focus on preventing tachyphylaxis.
Frequently Asked Questions (FAQs)
Q1: What is this compound-induced tachyphylaxis?
A1: this compound-induced tachyphylaxis, also known as desensitization, is a phenomenon where the repeated or prolonged administration of the β-adrenergic receptor agonist, this compound, leads to a diminished physiological response.[1] This is a critical consideration in experimental setups as it can significantly impact the reproducibility and interpretation of results. The underlying mechanisms are complex and involve changes at the receptor and downstream signaling levels.[2][3]
Q2: What are the primary molecular mechanisms responsible for this tachyphylaxis?
A2: The primary mechanisms involve the desensitization and downregulation of β-adrenergic receptors.[3][4] This process is primarily mediated by:
-
G-protein-coupled receptor kinases (GRKs): Upon agonist binding, GRKs phosphorylate the intracellular domains of the β-adrenergic receptor.
-
β-arrestin recruitment: Phosphorylation by GRKs facilitates the binding of β-arrestin to the receptor. This sterically hinders the coupling of the receptor to its G-protein, thereby blocking downstream signaling.
-
Receptor internalization: β-arrestin binding also promotes the internalization of the receptor from the cell surface into endosomes, further reducing the number of available receptors.
-
Downregulation: With prolonged agonist exposure, internalized receptors may be targeted for degradation, leading to a long-term reduction in receptor density.
Q3: How quickly does tachyphylaxis to this compound develop in an experimental setting?
A3: The onset of tachyphylaxis is concentration-dependent and can occur rapidly. Some studies have observed significant desensitization within minutes to an hour of continuous exposure to this compound. For instance, in rabbit aortic smooth muscle cells, continued exposure to 50 µmol/l this compound resulted in a rapid, time-dependent reduction in the maximum β-adrenoceptor responsiveness. However, the exact timing can vary depending on the experimental model, tissue type, and this compound concentration used.
Q4: Can tachyphylaxis be reversed?
A4: Yes, desensitization is often a reversible process. The recovery time can vary. Removal of the agonist allows for dephosphorylation of the receptors and their recycling back to the cell surface. However, recovery from downregulation (receptor degradation) requires the synthesis of new receptors and is a much slower process. Interestingly, the continued presence of even a low concentration of this compound can prevent this recovery.
Troubleshooting Guide
Problem: I am observing a diminishing response to repeated this compound stimulation in my tissue bath/cell culture experiment.
Possible Cause: You are likely encountering this compound-induced tachyphylaxis.
Solutions:
-
Optimize this compound Concentration and Exposure Time:
-
Use the lowest effective concentration of this compound.
-
Minimize the duration of exposure to the agonist.
-
Incorporate washout periods between this compound applications to allow for receptor resensitization.
-
-
Consider Co-administration with Phosphodiesterase (PDE) Inhibitors:
-
PDEs are enzymes that degrade cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling pathway.
-
Inhibiting PDEs can potentiate the effects of this compound and may help to counteract the effects of receptor desensitization by maintaining intracellular cAMP levels.
-
Non-specific PDE inhibitors like theophylline (B1681296) have been investigated, though with limited success in some models. Selective PDE inhibitors, such as those targeting PDE4, may offer a more targeted approach.
-
-
Investigate the Role of GRKs and β-arrestin:
-
If your experimental system allows, you can use inhibitors of GRKs to block receptor phosphorylation and subsequent desensitization.
-
For example, the GRK inhibitor 59-74E has been shown to increase the amplitude of the signal in response to a second this compound stimulation.
-
Problem: My results are inconsistent across different experimental days, even with the same protocol.
Possible Cause: Variability in the degree of tachyphylaxis.
Solutions:
-
Standardize Protocols Rigorously:
-
Ensure precise timing of drug additions, incubations, and washouts.
-
Maintain consistent temperature, pH, and other environmental factors.
-
-
Incorporate Control Experiments:
-
Always include a control group that is not pre-exposed to this compound to establish a baseline response.
-
Perform time-course experiments to characterize the onset and recovery of tachyphylaxis in your specific model.
-
Data Summary
The following tables summarize quantitative data from studies on this compound-induced desensitization.
Table 1: Effects of Chronic this compound Infusion on Rat Cardiac Tissues
| Tissue/Response | Parameter | Fold Shift in Concentration-Response Curve (this compound-Treated vs. Vehicle) |
| Right Atria (Chronotropic) | This compound | 7.9 |
| Forskolin | 3.2 | |
| Left Atria (Inotropic) | This compound | 4 |
| Forskolin | Not specified, but maximum response reduced | |
| Dibutyryl cyclic AMP | 3.2 | |
| Left Ventricular Papillary Muscle (Inotropic) | This compound | Response abolished |
| Forskolin | 5 | |
| Dibutyryl cyclic AMP | 3.2 | |
| Isobutyl methyl xanthine | 15.8 | |
| Right Ventricular Papillary Muscle (Inotropic) | This compound | Response markedly reduced |
| Forskolin | Not specified, but response shifted | |
| Dibutyryl cyclic AMP | 2 | |
| Isobutyl methyl xanthine | 6.3 |
Table 2: Effect of this compound Incubation on Guinea-Pig Trachea
| Treatment Group | Parameter | pD2 (-log EC50) Difference (1st vs. 2nd Curve) |
| Vehicle | This compound Relaxation | Not significantly different from zero |
| This compound (3 µM) | This compound Relaxation | ~0.2 log units (significant shift) |
| Theophylline (1 mM) | This compound Relaxation | No significant influence |
| Theophylline + this compound | This compound Relaxation | No significant influence |
Experimental Protocols
Protocol 1: Induction of Tachyphylaxis in Isolated Guinea-Pig Trachea
-
Tissue Preparation: Prepare frontal rings of guinea-pig trachea.
-
Contraction: Contract the tracheal rings with 10 µM of histamine.
-
First Concentration-Response Curve: Perform a cumulative concentration-response curve for this compound to establish a baseline.
-
Incubation (Induction of Tachyphylaxis): Wash out the this compound and incubate the rings for 60 minutes with one of the following:
-
Vehicle (control)
-
This compound (3 µM)
-
Theophylline (1 mM)
-
Theophylline (1 mM) + this compound (3 µM)
-
-
Second Concentration-Response Curve: After the incubation period, wash out the drugs and perform a second cumulative concentration-response curve for this compound.
-
Analysis: Compare the pD2 (-log EC50) values between the first and second concentration-response curves to quantify the extent of tachyphylaxis.
Protocol 2: Chronic this compound Infusion in Rats
-
Animal Model: Use adult male Wistar rats.
-
Pump Implantation: Implant osmotic mini-pumps subcutaneously for continuous infusion.
-
Infusion: Infuse this compound (400 µg kg⁻¹ h⁻¹) or vehicle for 14 days.
-
Tissue Isolation: After the infusion period, sacrifice the animals and isolate cardiac tissues (e.g., right atria, left atria, ventricular papillary muscles).
-
Functional Assays: Perform concentration-response curves to various agonists (this compound, forskolin, dibutyryl cyclic AMP, isobutyl methyl xanthine) to assess changes in the β-adrenoceptor signaling pathway.
-
Analysis: Determine the fold shift in the concentration-response curves for each agonist in the this compound-treated group compared to the vehicle-treated group.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-induced tachyphylaxis.
References
- 1. Changes in the beta-adrenergic system due to beta-adrenergic therapy: clinical consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of desensitization of the β-adrenoceptor signalling pathway in rat cardiac tissues following chronic this compound infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. THE ROLE OF β-ADRENERGIC RECEPTORS IN HEART FAILURE: DIFFERENTIAL REGULATION OF CARDIOTOXICITY AND CARDIOPROTECTION - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of this compound induced desensitization of rabbit aortic smooth muscle beta-adrenoceptor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of Isoprenaline in Non-Cardiac Tissues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Isoprenaline (Isoproterenol) in non-cardiac tissues.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments, providing potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or No Response to this compound in Non-Cardiac Cell Culture
Question: I am not observing the expected effect (e.g., relaxation, cAMP increase) of isoproterenol (B85558) in my non-cardiac cell line. What could be the problem?
Answer: Several factors could contribute to a lack of response or inconsistent results with isoproterenol in cell culture. Consider the following possibilities:
-
This compound Instability: Isoproterenol can be unstable in certain cell culture media.[1][2] For instance, its concentration has been shown to decrease in RPMI medium over time, while it remains more stable in TexMACS medium.[1][2] Oxidation of isoproterenol can also lead to the formation of byproducts with different activities.[1]
-
Solution: Prepare fresh isoproterenol solutions for each experiment. Consider testing the stability of isoproterenol in your specific culture medium. If instability is suspected, you might consider using a more stable medium formulation if compatible with your cells.
-
-
Receptor Expression Levels: The density of β-adrenergic receptors can vary significantly between different cell types and even with passage number and differentiation state. Low or absent receptor expression will lead to a diminished or absent response.
-
Solution: Verify the expression of β1 and β2 adrenergic receptors in your cell line using techniques like qPCR, Western blot, or flow cytometry.
-
-
Receptor Desensitization: Prolonged or repeated exposure to isoproterenol can lead to desensitization of β-adrenergic receptors. This involves receptor phosphorylation, uncoupling from G proteins, and internalization, ultimately reducing the cellular response.
-
Solution: Minimize pre-exposure of cells to isoproterenol. If studying long-term effects, be aware of desensitization as a potential confounding factor and consider time-course experiments to characterize this phenomenon.
-
-
Cellular Health and Confluency: Unhealthy or overly confluent cells may not respond optimally to stimuli.
-
Solution: Ensure cells are healthy, within a consistent passage number, and seeded at an appropriate density.
-
Issue 2: Unexpected or Contradictory Effects of this compound in Immune Cells
Question: I am observing a pro-inflammatory effect of isoproterenol in my macrophage culture, which contradicts the generally accepted anti-inflammatory role of β-agonists. Why is this happening?
Answer: The effect of isoproterenol on immune cells can be context-dependent. While often immunosuppressive, it can exhibit pro-inflammatory effects under certain conditions.
-
Stimulus-Dependent Modulation: The effect of isoproterenol on macrophage activation is dependent on the co-stimulus. For example, in combination with lipopolysaccharide (LPS), isoproterenol tends to decrease the production of inflammatory mediators. However, when combined with phorbol (B1677699) myristate acetate (B1210297) (PMA), isoproterenol can actually increase the production of inflammatory mediators like TNF-α and IL-12.
-
Solution: Carefully consider the inflammatory stimulus used in your experimental setup. The observed effect of isoproterenol may be specific to the signaling pathways activated by that particular stimulus.
-
-
Biased Agonism: Isoproterenol can act as a biased agonist, preferentially activating certain downstream signaling pathways over others. While canonical β2-adrenergic signaling via Gs-cAMP is generally immunosuppressive, isoproterenol can also signal through β-arrestin pathways, which may have different functional consequences.
-
Solution: Investigate downstream signaling pathways beyond cAMP, such as ERK/MAPK activation, to get a more complete picture of isoproterenol's action in your specific immune cell type.
-
Issue 3: High Background in cAMP Assays
Question: My cAMP assay shows high basal levels, making it difficult to detect a significant increase upon isoproterenol stimulation. What can I do?
Answer: High background in cAMP assays can be a common issue. Here are some troubleshooting steps:
-
Phosphodiesterase (PDE) Activity: Cells have endogenous PDEs that degrade cAMP. Insufficient inhibition of PDEs will lead to lower detectable cAMP levels.
-
Solution: Include a PDE inhibitor, such as IBMX, in your assay buffer. Optimize the concentration of the PDE inhibitor for your specific cell type and experimental conditions.
-
-
Constitutive Receptor Activity: Some G protein-coupled receptors can have a degree of constitutive (agonist-independent) activity, leading to elevated basal cAMP levels.
-
Solution: If using a cell line overexpressing a β-adrenergic receptor, this might be a factor. Using a cell line with endogenous receptor expression might be an alternative.
-
-
Assay Reagents and Conditions: Improperly prepared reagents or suboptimal assay conditions can contribute to high background.
-
Solution: Ensure all assay reagents are fresh and properly reconstituted. Optimize cell number and incubation times for your specific assay kit.
-
FAQs
Q1: What are the primary non-cardiac tissues affected by isoproterenol?
A1: As a non-selective β-adrenergic agonist, isoproterenol can affect various non-cardiac tissues expressing β1 and β2 adrenergic receptors. Key targets include:
-
Smooth Muscle: Causes relaxation of bronchial, gastrointestinal, and uterine smooth muscle.
-
Liver: Stimulates glycogenolysis (breakdown of glycogen (B147801) to glucose).
-
Pancreas: Can influence insulin (B600854) and glucagon (B607659) secretion.
-
Kidney: Can affect renin secretion.
-
Adipose Tissue: Promotes lipolysis (breakdown of fats).
-
Immune Cells: Modulates the function of various immune cells, including lymphocytes and macrophages.
Q2: How does isoproterenol cause smooth muscle relaxation?
A2: Isoproterenol binds to β2-adrenergic receptors on smooth muscle cells. This activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Increased cAMP levels lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets, resulting in a decrease in intracellular calcium concentrations and reduced sensitivity of the contractile machinery to calcium, ultimately leading to muscle relaxation.
Q3: Can isoproterenol have off-target effects at α-adrenergic receptors?
A3: While isoproterenol is highly selective for β-adrenergic receptors, at high concentrations, it has been reported to have some activity at α-adrenergic receptors. This is an important consideration in experimental design, as high concentrations of isoproterenol may lead to unexpected effects mediated by α-adrenergic signaling pathways.
Q4: What is β-arrestin biased signaling, and how is it relevant to isoproterenol's effects?
A4: Traditionally, GPCR signaling was thought to be solely mediated by G proteins. However, it is now known that GPCRs can also signal through proteins called β-arrestins. Biased agonism refers to the ability of a ligand to preferentially activate one of these pathways over the other. Isoproterenol, while primarily a Gs-biased agonist, can also induce β-arrestin-mediated signaling. This can lead to distinct downstream effects, such as the activation of MAP kinases, independent of cAMP production. Understanding this dual signaling capacity is crucial for interpreting the full spectrum of isoproterenol's effects in non-cardiac tissues.
Quantitative Data
Table 1: Binding Affinities (Ki) of this compound for β-Adrenergic Receptor Subtypes
| Receptor Subtype | Ki (µM) | Tissue/Cell System | Reference |
| β1 | 0.22 | Recombinant | |
| β2 | 0.46 (in the presence of GTP) | Recombinant | |
| β2 | 0.02 (in the absence of GTP) | Recombinant | |
| β3 | 1.6 | Recombinant |
Table 2: Functional Potency (EC50) of this compound in Non-Cardiac Tissues/Cells
| Tissue/Cell Type | Response Measured | EC50 | Reference |
| Frog Ventricular Myocytes | L-type Ca2+ current increase | 20.0 nM | |
| Rat Right Ventricular Myocytes | Contraction Rate | Two-fold increase compared to control | |
| Human iPSC-derived Cardiomyocytes | Beat Rate Increase | 315 nM | |
| Human and Rat Adipocytes | [3H]isoproterenol binding | 0.9 - 1 µM (human), 5 µM (rat) |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol outlines a general procedure for measuring isoproterenol-stimulated cAMP production in cultured cells.
-
Cell Preparation:
-
Seed cells in a 96-well or 384-well plate at a predetermined optimal density.
-
Allow cells to adhere and grow overnight.
-
On the day of the assay, wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).
-
-
Agonist Stimulation:
-
Add a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to the assay buffer to prevent cAMP degradation.
-
Prepare serial dilutions of isoproterenol in the assay buffer.
-
Add the isoproterenol dilutions to the respective wells. Include a vehicle control (buffer with PDE inhibitor only).
-
Incubate the plate at 37°C for a predetermined optimal time (typically 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as:
-
Homogeneous Time-Resolved Fluorescence (HTRF) assay
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Luminescence-based assays (e.g., cAMP-Glo™)
-
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw data from the assay to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration as a function of the log of the isoproterenol concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Visualizations
Caption: this compound Signaling Pathway in Smooth Muscle Relaxation.
Caption: this compound Signaling Pathway in Hepatic Glycogenolysis.
Caption: Troubleshooting Logic for this compound Experiments.
References
Technical Support Center: Isoproterenol-Induced Heart Failure Mouse Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing isoproterenol (B85558) (isoprenaline) to induce heart failure in mouse models.
Troubleshooting Guides & FAQs
Q1: We are observing high mortality rates in our mice shortly after isoproterenol administration. What are the potential causes and how can we mitigate this?
High mortality is a common challenge, particularly in acute, high-dose isoproterenol models. Several factors can contribute to this issue:
-
Dosage and Administration Route: High doses of isoproterenol, especially when administered as a bolus injection (subcutaneous or intraperitoneal), can induce severe cardiotoxicity, leading to arrhythmias and acute heart failure.[1][2][3] Continuous infusion using an osmotic minipump generally results in lower mortality compared to repeated bolus injections.[4][5]
-
Mouse Strain: Different mouse strains exhibit varying susceptibility to isoproterenol-induced cardiotoxicity. For instance, 129sv mice are more sensitive than C57BL/6J mice. It is crucial to select a strain appropriate for your experimental goals and to adjust the dosage accordingly.
-
Age and Health Status of Mice: Younger mice (<20g) and those with underlying health issues may have a higher surgical mortality rate and be more susceptible to the adverse effects of isoproterenol. Using mature, healthy mice (9-10 weeks of age) can help reduce mortality.
Troubleshooting Steps:
-
Optimize Isoproterenol Dosage: If high mortality is observed, consider reducing the isoproterenol dose. A dose-response study may be necessary to identify the optimal dose that induces heart failure without excessive mortality in your chosen mouse strain.
-
Switch to Continuous Infusion: If using bolus injections, transitioning to a continuous subcutaneous infusion via an osmotic minipump can provide a more stable and less acutely toxic model of heart failure.
-
Strain Selection: If mortality remains high, consider using a more resistant mouse strain. C57BL/6J mice are a commonly used and relatively robust strain for this model.
-
Monitor Animal Health: Closely monitor the mice after isoproterenol administration for signs of distress. Provide supportive care as needed, such as maintaining body temperature.
Q2: The degree of cardiac hypertrophy and dysfunction in our model is highly variable between individual mice. How can we improve the consistency of our results?
Variability in cardiac remodeling is a known issue in isoproterenol-induced heart failure models. Several factors can contribute to this inconsistency:
-
Administration Technique: Inconsistent injection volumes or improper placement of osmotic pumps can lead to variable drug delivery.
-
Genetic Background: Even within the same strain, there can be some individual variation in the response to isoproterenol.
-
Environmental Stressors: Stress from handling and procedures can impact the cardiovascular system and contribute to variability.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental procedures, including isoproterenol preparation, injection technique, and surgical implantation of osmotic pumps, are highly standardized and performed consistently by all personnel.
-
Acclimatize Animals: Allow mice to acclimatize to the facility and handling procedures before starting the experiment to minimize stress.
-
Increase Sample Size: A larger sample size can help to account for individual biological variation and increase the statistical power of your study.
-
Baseline Measurements: Perform baseline echocardiography before isoproterenol administration to establish the starting cardiac function for each mouse. This allows for the assessment of changes on an individual basis, which can help to reduce variability.
Q3: We are not observing significant cardiac fibrosis in our model. What could be the reason?
The development of cardiac fibrosis in the isoproterenol model is dependent on the dose, duration of administration, and mouse strain.
Troubleshooting Steps:
-
Increase Duration of Isoproterenol Administration: Fibrosis is a hallmark of chronic cardiac remodeling. Extending the duration of isoproterenol treatment (e.g., from 14 to 28 days) can promote the development of more significant fibrosis.
-
Adjust the Dose: While high doses can increase mortality, a sufficiently high and sustained dose is necessary to induce fibrosis. A moderate, continuous infusion is often effective.
-
Consider a Different Strain: Some mouse strains are more prone to developing fibrosis in response to cardiac injury than others.
-
Histological Analysis: Ensure that your histological staining and analysis techniques (e.g., Picrosirius Red or Masson's Trichrome staining) are optimized to accurately detect and quantify collagen deposition.
Quantitative Data Summary
Table 1: Effect of Isoproterenol Administration Route and Dose on Cardiac Function in C57BL/6J Mice (14 days)
| Administration Route | Isoproterenol Dose (mg/kg/day) | Change in Ejection Fraction (%) | Change in Fractional Shortening (%) | Mortality Rate (%) | Reference |
| Subcutaneous (SC) Injection | 5 | ↓ | ↓ | 0 | |
| Subcutaneous (SC) Injection | 60 | ↓↓ | ↓↓ | 25 | |
| Intraperitoneal (IP) Injection | 60 | ↓↓ (variable) | ↓↓ (variable) | 25 | |
| Osmotic Minipump (SMP) | 2 | ~ | ~ | Not Reported | |
| Osmotic Minipump (SMP) | 4 | ~ | ~ | Not Reported | |
| Osmotic Minipump (SMP) | 10 | ↓ | ↓ | Not Reported |
Data are summarized and interpreted from the cited sources. "↓" indicates a decrease, "↓↓" indicates a more substantial decrease, and "~" indicates a minimal or non-significant change.
Experimental Protocols
Protocol 1: Chronic Heart Failure Induction with Isoproterenol via Osmotic Minipump
This protocol describes the induction of heart failure in mice using continuous subcutaneous infusion of isoproterenol via an osmotic minipump.
Materials:
-
Isoproterenol hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet model 1004)
-
Surgical instruments (scissors, forceps)
-
Anesthesia (e.g., isoflurane)
-
Analgesics (e.g., buprenorphine, carprofen)
-
Antiseptic solution and ophthalmic ointment
Procedure:
-
Pump Preparation: Under sterile conditions, prepare the isoproterenol solution in sterile saline to the desired concentration. Fill the osmotic minipumps with the isoproterenol solution according to the manufacturer's instructions.
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (B1672236). Administer a pre-operative analgesic (e.g., buprenorphine 0.1 mg/kg s.c.).
-
Surgical Implantation:
-
Shave and disinfect the surgical area on the back or flank of the mouse.
-
Make a small incision in the skin.
-
Create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic minipump into the pocket.
-
Close the incision with sutures or wound clips.
-
-
Post-operative Care:
-
Administer post-operative analgesia (e.g., carprofen (B1668582) 5 mg/kg s.c.).
-
Monitor the mouse for recovery from anesthesia and signs of pain or infection.
-
House mice individually to prevent interference with the surgical site.
-
Consider administering antibiotics in the drinking water (e.g., amoxicillin (B794) 0.25 mg/mL) for 5 days post-surgery to prevent infection.
-
-
Monitoring Cardiac Function: Perform echocardiography at baseline and at desired time points (e.g., weekly) to monitor the progression of cardiac dysfunction.
Protocol 2: Echocardiographic Assessment of Cardiac Function
This protocol outlines the procedure for performing echocardiography in mice to assess cardiac structure and function.
Materials:
-
High-frequency ultrasound system with a cardiac probe
-
Anesthesia (isoflurane)
-
Heating pad
-
Ultrasound gel
-
Depilatory cream
Procedure:
-
Anesthesia: Anesthetize the mouse with isoflurane (1-2% maintenance).
-
Preparation: Remove the chest hair using a depilatory cream. Place the mouse in a supine position on a heated platform to maintain body temperature.
-
Imaging:
-
Apply ultrasound gel to the chest.
-
Obtain parasternal long-axis and short-axis views of the left ventricle.
-
Acquire M-mode images at the level of the papillary muscles.
-
-
Measurements: From the M-mode images, measure the following parameters over several cardiac cycles:
-
Left ventricular internal dimension at end-diastole (LVID;d) and end-systole (LVID;s).
-
Anterior and posterior wall thickness at end-diastole (LVAW;d, LVPW;d).
-
-
Calculations: Use the measured parameters to calculate:
-
Ejection Fraction (EF)
-
Fractional Shortening (FS)
-
Left Ventricular Mass (LV Mass)
-
Signaling Pathways and Experimental Workflows
Caption: Isoproterenol signaling pathway in cardiomyocytes.
Caption: Experimental workflow for chronic isoproterenol model.
References
- 1. Heart failure induced by isoproterenol: A comparison of two doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice | PLOS One [journals.plos.org]
Impact of mouse strain on the severity of Isoprenaline-induced cardiac fibrosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of mouse strain on the severity of isoprenaline (isoproterenol)-induced cardiac fibrosis.
Frequently Asked Questions (FAQs)
Q1: Which mouse strains are commonly used for studying this compound-induced cardiac fibrosis, and how do they differ in their fibrotic response?
A1: The severity of this compound-induced cardiac fibrosis is highly dependent on the mouse strain used. Commonly investigated strains exhibit a spectrum of responses, from highly susceptible to resistant.
-
Susceptible Strains: 129S6 and KK/HIJ mice are known to develop severe cardiac fibrosis in response to this compound.[1][2]
-
Intermediate Strains: C3H/HeJ mice show a milder fibrotic response compared to the highly susceptible strains.[2]
-
Resistant Strains: C57BL/6J and BALB/c mice are generally more resistant to this compound-induced cardiac fibrosis.[1][3] FVB/N mice have also been shown to be relatively resistant.
It is important to note that while C57BL/6J mice are considered resistant, higher doses of this compound can induce a moderate fibrotic response, although often accompanied by increased mortality.
Q2: What is the general mechanism by which this compound induces cardiac fibrosis?
A2: this compound is a non-selective β-adrenergic receptor agonist. Its continuous stimulation of these receptors in the heart leads to a cascade of events culminating in cardiac fibrosis. The key mechanisms include:
-
Cardiomyocyte Injury and Death: High doses of this compound can cause cardiomyocyte necrosis.
-
Inflammation and Oxidative Stress: this compound administration triggers an inflammatory response and increases the production of reactive oxygen species (ROS).
-
Activation of Pro-fibrotic Signaling Pathways: The initial injury and stress activate several signaling pathways, including the Transforming Growth Factor-β (TGF-β)/Smad, Mitogen-Activated Protein Kinase (MAPK), and AKT/ERK pathways.
-
Fibroblast to Myofibroblast Transformation: Cardiac fibroblasts differentiate into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix (ECM) deposition.
-
ECM Deposition: Myofibroblasts produce large amounts of ECM proteins, predominantly collagen type I and III, leading to the stiffening and scarring of the cardiac tissue.
Q3: What are the standard methods for quantifying the severity of cardiac fibrosis in mice?
A3: Several methods are used to quantify cardiac fibrosis, each with its advantages and limitations.
-
Histological Staining: This is the most common approach.
-
Picrosirius Red (PSR) Staining: PSR specifically stains collagen fibers red and is often visualized under polarized light to enhance the birefringence of collagen.
-
Masson's Trichrome Staining: This stain colors collagen blue, muscle fibers red, and nuclei black, providing a good contrast for visualization and quantification.
-
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of pro-fibrotic genes such as:
-
Col1a1 (Collagen type I alpha 1)
-
Col3a1 (Collagen type III alpha 1)
-
Acta2 (α-smooth muscle actin, a marker of myofibroblast activation)
-
Ctgf (Connective tissue growth factor)
-
Tgf-β1 (Transforming growth factor-beta 1)
-
-
Biochemical Assays: Hydroxyproline assays can be used to measure the total collagen content in the heart tissue.
-
Imaging Techniques: Advanced imaging modalities like magnetic resonance imaging (MRI) can be used for non-invasive, in-vivo quantification of myocardial fibrosis.
Troubleshooting Guide
Problem 1: High mortality rate in experimental animals.
-
Possible Cause: The this compound dosage may be too high for the chosen mouse strain. Some strains, like BALB/cJ, have a high mortality rate even at moderate doses. FVB/N mice have also shown high mortality with daily subcutaneous injections.
-
Solution:
-
Dose Reduction: Lower the dose of this compound. For example, while higher doses (50-100 mg/kg) can induce fibrosis in C57BL/6J mice, they also lead to high mortality. A lower dose of 25 mg/kg is better tolerated.
-
Strain Selection: Choose a more robust strain if the experimental goals allow.
-
Administration Method: Consider using osmotic minipumps for continuous, subcutaneous infusion instead of daily bolus injections. This can lead to more stable drug levels and reduced mortality.
-
Problem 2: Inconsistent or minimal fibrotic response.
-
Possible Cause:
-
Inappropriate Mouse Strain: The selected mouse strain may be resistant to this compound-induced fibrosis (e.g., FVB/N, C57BL/6J at low doses).
-
Insufficient this compound Dose or Duration: The dose or duration of this compound administration may not be sufficient to induce a significant fibrotic response.
-
Route of Administration: The method of administration can influence the outcome.
-
-
Solution:
-
Strain Selection: Use a susceptible strain like 129sv or KK/HIJ for a more robust fibrotic response.
-
Dose and Duration Adjustment: Increase the dose or extend the duration of this compound treatment. Refer to established protocols for the specific strain.
-
Optimize Administration: Ensure proper subcutaneous injection technique or correct implantation of osmotic minipumps.
-
Problem 3: Artifacts and variability in histological staining.
-
Possible Cause:
-
Improper Tissue Fixation: Inadequate or prolonged fixation can affect tissue morphology and staining quality.
-
Variable Section Thickness: Inconsistent section thickness can lead to variations in staining intensity and perceived fibrotic area.
-
Staining Procedure: Variations in staining times, solution concentrations, and differentiation steps can cause inconsistent results.
-
-
Solution:
-
Standardize Fixation: Use a consistent fixation protocol (e.g., 10% neutral buffered formalin for 24-48 hours).
-
Consistent Sectioning: Use a calibrated microtome to ensure uniform section thickness (typically 4-5 µm).
-
Standardize Staining Protocol: Adhere to a strict, validated staining protocol with consistent timing and reagent preparation.
-
Experimental Protocols
This compound-Induced Cardiac Fibrosis Model
This protocol is a general guideline and should be optimized based on the specific mouse strain and experimental objectives.
-
Animal Selection: Choose the appropriate mouse strain based on the desired severity of fibrosis. House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
This compound Administration:
-
Subcutaneous Injections:
-
Prepare a fresh solution of this compound hydrochloride in sterile saline.
-
Administer daily subcutaneous injections for a specified duration (e.g., 5-14 days). Common dosages range from 5 mg/kg to 100 mg/kg.
-
-
Osmotic Minipump Implantation:
-
Fill osmotic minipumps with the appropriate concentration of this compound to achieve the desired daily dose (e.g., 30 mg/kg/day).
-
Surgically implant the minipumps subcutaneously or intraperitoneally under anesthesia. The pumps will provide continuous infusion for a specified period (e.g., 21-28 days).
-
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice.
-
Excise the hearts, wash with phosphate-buffered saline (PBS), and blot dry.
-
Weigh the hearts and other organs for morphometric analysis.
-
For histology, fix the hearts in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
For molecular analysis, snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
Assessment of Cardiac Fibrosis:
-
Histology:
-
Cut 4-5 µm thick paraffin sections.
-
Stain with Picrosirius Red or Masson's Trichrome.
-
Capture images using a light microscope and quantify the fibrotic area using image analysis software (e.g., ImageJ).
-
-
Gene Expression:
-
Extract total RNA from the frozen heart tissue.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers for target genes (e.g., Col1a1, Col3a1, Acta2, Ctgf, Tgf-β1) and a reference gene (e.g., Gapdh).
-
-
Data Presentation
Table 1: Strain-Dependent Severity of this compound-Induced Cardiac Fibrosis
| Mouse Strain | This compound Dose and Duration | Fold Increase in Interstitial Collagen (Picrosirius Red) | Fibrosis Susceptibility | Reference |
| 129sv | 25 mg/kg for 5 days | ~7-fold | High | |
| KK/HIJ | 21 days via osmotic pump | Highest among compared strains | High | |
| C3H/HeJ | 21 days via osmotic pump | Mild | Intermediate | |
| C57BL/6J | 25 mg/kg for 5 days | ~1-fold | Low/Resistant | |
| C57BL/6J | 50-100 mg/kg for 5 days | ~1.4-1.6-fold | Moderate | |
| FVB/N | 25 mg/kg for 5 days | Not significantly increased | Low/Resistant | |
| BALB/c | Not specified | Resistant | Low/Resistant |
Table 2: Common Pro-Fibrotic Genes Upregulated in this compound-Induced Cardiac Fibrosis
| Gene | Function |
| Col1a1 | Encodes Collagen Type I Alpha 1 chain |
| Col3a1 | Encodes Collagen Type III Alpha 1 chain |
| Acta2 | Encodes α-Smooth Muscle Actin, a myofibroblast marker |
| Ctgf | Connective Tissue Growth Factor, a downstream mediator of TGF-β |
| Tgf-β1 | Transforming Growth Factor-beta 1, a key pro-fibrotic cytokine |
| Mmp2 / Mmp9 | Matrix Metalloproteinases involved in ECM remodeling |
| Nlrp3 | A component of the inflammasome, involved in the inflammatory response |
Visualizations
References
- 1. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
Technical Support Center: Isoprenaline Administration in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing animal stress during isoprenaline administration. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design and execution.
Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during this compound administration experiments, with a focus on animal welfare and data quality.
Q1: What are the common signs of stress in rodents during and after this compound administration?
A1: Recognizing signs of stress is crucial for timely intervention. Key indicators include:
-
Behavioral Changes: Increased anxiety-like behaviors (e.g., reduced exploration in an open field test), lethargy, hunched posture, piloerection (hair standing on end), decreased grooming, and changes in food and water intake.[1]
-
Physiological Changes: Significant and sustained increases in heart rate and blood pressure beyond the expected pharmacological effects of this compound.[2] Labored breathing, changes in body temperature, and weight loss are also important indicators.
-
Biochemical Markers: Elevated levels of stress hormones such as cortisol and catecholamines in blood plasma.[1]
Q2: An animal appears excessively distressed after an this compound injection. What should I do?
A2: Immediate action is necessary to alleviate suffering and prevent mortality.
-
Assess the Animal: Carefully observe the animal for the signs of distress mentioned in Q1.
-
Provide Supportive Care: Ensure the animal is in a clean, quiet cage with easy access to food and water. Provide nesting material for thermal support and a sense of security.
-
Consult a Veterinarian: If the signs of distress are severe or persistent, consult with the institutional veterinarian immediately. They can provide expert advice and may recommend analgesics or other supportive treatments.
-
Review Your Protocol: Re-evaluate your injection technique, dosage, and handling procedures to identify potential stressors that can be minimized in future experiments.
Q3: How can I refine my handling techniques to reduce injection-related stress?
A3: Proper handling is a simple yet effective way to reduce animal stress.
-
Habituation: Acclimate the animals to the researcher's presence and gentle handling for several days before the experiment begins.[3][4]
-
Avoid Tail Handling: Picking up mice by their tails is known to be stressful. Instead, use a tunnel or cupped hands to lift and move the animals.
-
Confident and Swift Injection: Be well-practiced in the injection technique to ensure it is performed quickly and smoothly. A hesitant or prolonged procedure can increase animal anxiety.
-
Positive Reinforcement: Consider offering a small treat (e.g., a sunflower seed for rats) after the procedure to create a more positive association.
Q4: What environmental enrichment strategies can help minimize stress in my animal colony?
A4: An enriched environment can significantly improve animal welfare and reduce baseline stress levels.
-
Nesting Material: Providing materials like crinkle paper or cotton squares allows rodents to engage in natural nest-building behaviors.
-
Shelters: Simple structures like small plastic huts or cardboard tubes offer a sense of security.
-
Social Housing: Housing social species like mice and rats in groups is generally recommended, though be mindful of potential aggression, especially in males.
-
Foraging Opportunities: Scattering a small portion of their food in the bedding can encourage natural foraging behaviors.
Adding a variety of these resources has been shown to reduce rodent stress.
Q5: Could the stress of the procedure be affecting my experimental results?
A5: Yes, stress is a significant confounding factor in many studies, particularly in cardiovascular research. Stress can:
-
Alter Baseline Physiology: Chronic stress can lead to changes in baseline heart rate, blood pressure, and neuroendocrine function.
-
Increase Data Variability: Stressed animals may exhibit more variable responses to experimental treatments, potentially obscuring true effects and reducing the reproducibility of your findings.
-
Impact Disease Models: Stress can influence the development and severity of various conditions, including cardiovascular diseases.
By minimizing stress, you can improve the welfare of your animals and the quality and reliability of your scientific data.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound administration in rodents. This information can help guide dose selection and experimental design.
Table 1: this compound Dosages and Reported Effects in Mice
| This compound Dose | Administration Route | Duration | Key Reported Effects | Mortality Rate | Reference |
| 2, 4, or 10 mg/kg/day | Subcutaneous Injection or Osmotic Minipump | 14 days | Cardiac hypertrophy and fibrosis. | Not specified | |
| 5 mg/kg/day | Subcutaneous Injection | 14 days | Stable systolic dysfunction, left ventricular dilation. | 0% | |
| 25 or 50 mg/kg/day | Intraperitoneal Injection | 14 days | Stable stress cardiomyopathy model with prominent ECG changes. | 0% (25 mg/kg), 16.7% (50 mg/kg) | |
| 30 mg/kg/day | Osmotic Minipump | 28 days | Cardiac hypertrophy. | Not specified | |
| 60 mg/kg/day | Subcutaneous Injection | Not specified | Extensive fibrosis. | 25% | |
| 100 mg/kg/day | Subcutaneous Injection | 5 days | Myocardial injury and diastolic dysfunction. | Low | |
| 100 mg/kg/day | Intraperitoneal Injection | 14 days | High mortality. | 66.7% |
Table 2: this compound Dosages and Reported Effects in Rats
| this compound Dose | Administration Route | Duration | Key Reported Effects | Reference | | :--- | :--- | :--- | :--- | | 5 mg/kg/day | Subcutaneous Injection | 14 days | Significant increase in heart weight to tail length ratio, induction of cardiac hypertrophy markers (β-MHC and ANP). | | | Intermittent small doses | Not specified | Not specified | Subendocardial scarring and myocardial hypertrophy. | |
Detailed Experimental Protocols
Below are detailed methodologies for two common methods of this compound administration: subcutaneous injection and osmotic minipump implantation.
Protocol 1: Subcutaneous this compound Injection in Mice
1. Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Appropriate size sterile syringes and needles (e.g., 27-30 gauge)
-
70% ethanol (B145695) for disinfection
-
Animal scale
2. Procedure:
-
Preparation of this compound Solution: Calculate the required concentration of this compound based on the desired dose and the average body weight of the mice. Dissolve the this compound hydrochloride in sterile 0.9% saline.
-
Animal Handling: Gently remove the mouse from its home cage using a tunnel or cupped hands and place it on a clean surface.
-
Scruffing: Securely hold the mouse by scruffing the loose skin over its neck and shoulders. This should be done firmly but gently to immobilize the head and prevent the animal from turning.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection: Lift the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin. Aspirate briefly to ensure you have not entered a blood vessel. Slowly inject the this compound solution.
-
Post-Injection: Withdraw the needle and gently apply pressure to the injection site for a moment to prevent leakage. Return the mouse to its home cage.
-
Monitoring: Observe the animal for any immediate adverse reactions and monitor its general health and well-being throughout the study.
Protocol 2: Osmotic Minipump Implantation for Continuous this compound Delivery in Mice/Rats
1. Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Osmotic minipumps (e.g., Alzet)
-
Surgical tools for implantation (scalpel, forceps, scissors)
-
Anesthesia (e.g., isoflurane) and analgesics
-
Sutures or wound clips
-
Sterile gloves and drapes
2. Procedure:
-
Pump Preparation: In a sterile environment, prepare the this compound solution and fill the osmotic minipumps according to the manufacturer's instructions.
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane). Administer a pre-operative analgesic as per your institution's guidelines.
-
Surgical Preparation: Shave and disinfect the surgical site. The common site for subcutaneous implantation is on the back, slightly behind the shoulder blades. For intraperitoneal implantation, the incision is made on the midline of the lower abdomen.
-
Incision and Pocket Formation (Subcutaneous): Make a small incision in the skin. Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Pump Implantation: Insert the filled osmotic minipump into the subcutaneous pocket or peritoneal cavity, delivery portal first.
-
Wound Closure: Close the incision with sutures or wound clips.
-
Post-Operative Care: Monitor the animal closely during recovery from anesthesia. Provide post-operative analgesia as required. Monitor the animal daily for the duration of the experiment for any signs of pain, distress, or infection at the surgical site.
Visualizations
This compound Signaling Pathway
Caption: this compound binds to β-adrenergic receptors, initiating a signaling cascade that leads to cardiac hypertrophy.
Experimental Workflow for Stress-Free this compound Administration
Caption: A logical workflow incorporating stress-reduction techniques for this compound administration experiments.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.protocols.io [content.protocols.io]
- 4. Handling Techniques to Reduce Stress in Mice [jove.com]
Technical Support Center: Troubleshooting Inconsistent Isoprenaline Responses In Vitro
Welcome to the technical support center for addressing inconsistent biological responses to Isoprenaline in in vitro experiments. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their work.
Frequently Asked questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Isoproterenol) is a non-selective β-adrenergic receptor agonist. It binds to and activates β-adrenergic receptors on the cell surface, which are G-protein coupled receptors (GPCRs).[1][2] This activation primarily stimulates the Gs alpha subunit of the associated G-protein, leading to the activation of adenylyl cyclase.[3][4] Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses.[3]
Q2: Why am I seeing variable or inconsistent responses to this compound in my experiments?
Inconsistent responses to this compound can arise from a multitude of factors, broadly categorized as biological and technical variability. Biological factors include receptor desensitization, changes in receptor expression levels due to cell passage number, and the specific cell line being used. Technical factors can range from the stability and preparation of the this compound solution to the specifics of the assay protocol, such as incubation times and the presence of phosphodiesterase inhibitors.
Q3: What is receptor desensitization and how can it affect my results?
Prolonged or repeated exposure of cells to an agonist like this compound can lead to a decrease in their responsiveness, a phenomenon known as desensitization. This can occur through several mechanisms, including the uncoupling of the receptor from its G-protein, receptor sequestration from the cell surface (internalization), and down-regulation of the total number of receptors. This will manifest as a reduced maximal response or a rightward shift in the dose-response curve.
Troubleshooting Guides
Here we address specific issues you might be encountering in a question-and-answer format.
Issue 1: High background or basal signal in my cAMP assay.
Question: My untreated control wells are showing a high cAMP signal, reducing my assay window. What could be the cause?
| Potential Cause | Troubleshooting Steps |
| Constitutive Receptor Activity | Some cell lines, particularly those overexpressing β-adrenergic receptors, can have high basal activity. Consider using a cell line with endogenous receptor expression or reducing the expression level if using a transient transfection system. |
| Phosphodiesterase (PDE) Inhibitor Concentration Too High | PDE inhibitors (e.g., IBMX) are often used to prevent cAMP degradation, but excessive concentrations can elevate basal cAMP levels. Titrate the PDE inhibitor to find the lowest concentration that provides a robust signal with this compound but maintains a low basal level. |
| Cell Stress | Over-confluent or unhealthy cells can exhibit altered signaling. Ensure you are using cells at an optimal density and within a low passage number. Consider performing a cell viability assay. |
| Contaminated Reagents | Ensure all buffers and media are fresh and free of contaminants that might stimulate adenylyl cyclase. |
Issue 2: Low or no response to this compound.
Question: I am not observing the expected increase in cAMP or other downstream effects after this compound stimulation. Why might this be happening?
| Potential Cause | Troubleshooting Steps |
| This compound Degradation | This compound is susceptible to oxidation and degradation, especially in certain culture media and at neutral or alkaline pH. Prepare fresh this compound solutions for each experiment from a frozen stock. Store stock solutions in small aliquots at -80°C and protect from light. |
| Receptor Desensitization/Downregulation | Pre-treatment of cells with other adrenergic agonists or prolonged exposure to this compound can lead to a loss of responsiveness. Ensure cells are not pre-exposed to agonists. A serum starvation step can help to synchronize cells and upregulate receptor expression. |
| Low Receptor Expression | The cell line may not express sufficient levels of β-adrenergic receptors. Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding assays. High passage numbers can lead to decreased protein expression. |
| Sub-optimal Assay Conditions | The incubation time with this compound may be too short. Perform a time-course experiment to determine the optimal stimulation time. Ensure the this compound concentration range is appropriate to capture the full dose-response. |
| Presence of Antagonists | Components in the serum or media may have antagonistic effects. Consider performing the assay in a serum-free medium. |
Issue 3: High variability between replicate wells.
Question: My replicate wells show significant variation, leading to large error bars and poor data quality. What are the common sources of this variability?
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Uneven cell density across the plate will lead to variable responses. Ensure thorough mixing of the cell suspension before and during plating. |
| Pipetting Errors | Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents is a major source of variability. Use calibrated pipettes and consistent technique. |
| Edge Effects | Wells on the edge of the plate are more prone to evaporation and temperature fluctuations. Avoid using the outer wells or ensure proper plate sealing and incubation conditions. |
| Inadequate Mixing | Ensure reagents are mixed thoroughly in each well after addition. |
| Cell Health Variability | Inconsistent cell health across the plate can lead to variable responses. Ensure a uniform and healthy cell monolayer. |
Data Presentation: Expected this compound EC50 Values
The half-maximal effective concentration (EC50) of this compound can vary significantly depending on the cell type, receptor subtype expression, and assay conditions. The following table provides a summary of reported EC50 values to serve as a general reference.
| Cell Line | Receptor Subtype | Assay | Reported EC50 |
| CHO | Human β1-adrenergic receptor | cAMP accumulation | 0.1 µM |
| HEK293 | Endogenous β2-adrenergic receptor | cAMP accumulation | 2.4 nM |
| NIH-3T3 | Not specified | MAPK activation | 1-3 µM |
| HEK293-β2AR | Human β2-adrenergic receptor | GPH secretion | 17 nM (for cAMP stimulation: 14 nM) |
Experimental Protocols
Protocol 1: this compound-Stimulated cAMP Accumulation Assay
This protocol outlines a typical procedure for measuring cAMP production in response to this compound stimulation using a competitive immunoassay (e.g., HTRF, ELISA).
Materials:
-
Cells expressing β-adrenergic receptors
-
Cell culture medium (with and without serum)
-
Phosphate-Buffered Saline (PBS)
-
This compound hydrochloride
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (including lysis buffer, labeled cAMP, and detection antibodies)
-
White opaque 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed cells into a white opaque plate at a predetermined optimal density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Serum Starvation (Optional but Recommended):
-
On the day of the experiment, gently aspirate the growth medium.
-
Wash the cells once with warm PBS.
-
Add serum-free medium and incubate for at least 2-4 hours to reduce basal signaling.
-
-
Preparation of this compound Dilutions:
-
Prepare a concentrated stock solution of this compound in water or a suitable buffer. Store frozen in small aliquots.
-
On the day of the experiment, prepare a serial dilution of this compound in stimulation buffer (e.g., serum-free media or HBSS) containing a PDE inhibitor (e.g., 500 µM IBMX).
-
-
Cell Stimulation:
-
Aspirate the serum-free medium from the cells.
-
Add the this compound dilutions to the respective wells. Include a vehicle control (stimulation buffer with PDE inhibitor but no this compound).
-
Incubate for the predetermined optimal time (e.g., 15-30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Follow the manufacturer's instructions for your specific cAMP assay kit. This typically involves adding a lysis buffer to each well to release intracellular cAMP.
-
Add the detection reagents (e.g., labeled cAMP and antibody).
-
Incubate as recommended by the kit protocol.
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader with the appropriate settings for your assay format.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the raw data from your samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Quantification of β-Adrenergic Receptor Density via Radioligand Binding
This protocol provides a general workflow for determining the total number of β-adrenergic receptors (Bmax) in a cell membrane preparation.
Materials:
-
Cell membrane preparation from your cells of interest
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol)
-
Non-labeled antagonist (e.g., propranolol) for determining non-specific binding
-
Binding buffer
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in a lysis buffer.
-
Perform differential centrifugation to isolate the membrane fraction.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay Setup:
-
In a series of tubes, add a fixed amount of your membrane preparation.
-
Add increasing concentrations of the radioligand.
-
To a parallel set of tubes, add the same components plus a high concentration of the non-labeled antagonist (e.g., 10 µM propranolol) to determine non-specific binding.
-
-
Incubation:
-
Incubate the tubes at room temperature or 37°C for a sufficient time to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding against the radioligand concentration and fit the data to a saturation binding curve to determine the Bmax (receptor density) and Kd (dissociation constant).
-
Visualizations
Caption: Canonical β-adrenergic receptor signaling pathway initiated by this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound responses.
Caption: A streamlined experimental workflow for an this compound-stimulated cAMP assay.
References
- 1. Detection of β-Adrenergic Receptors by Radioligand Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | Safer Care Victoria [safercare.vic.gov.au]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Isoprenaline vs. Dobutamine for Inducing Cardiac Hypertrophy and Fibrosis: A Comparative Guide
For researchers and drug development professionals investigating cardiac hypertrophy and fibrosis, the choice of a suitable pharmacological agent to induce these conditions in preclinical models is critical. Isoprenaline (isoproterenol) and dobutamine (B195870), both synthetic catecholamines, are commonly used to stimulate β-adrenergic receptors and induce cardiac remodeling. However, their distinct receptor selectivity profiles and downstream signaling effects result in different magnitudes of cardiac hypertrophy and fibrosis. This guide provides an objective comparison of this compound and dobutamine, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid in the selection of the appropriate agent for your research needs.
At a Glance: Key Differences
| Feature | This compound | Dobutamine |
| Receptor Selectivity | Non-selective β-adrenergic agonist (β1 and β2)[1][2][3] | Primarily a β1-adrenergic agonist[4][5] |
| Cardiac Hypertrophy | More potent inducer of cardiac hypertrophy | Induces cardiac hypertrophy, but to a lesser extent than this compound |
| Cardiac Fibrosis | Strong inducer of cardiac fibrosis | Induces cardiac fibrosis |
| Heart Rate Effect | Significant increase in heart rate | Less pronounced effect on heart rate compared to this compound |
| Clinical Use | Treatment of bradycardia and heart block | Management of acute heart failure and cardiogenic shock |
| Experimental Model | Widely used to model sustained adrenergic stimulation leading to cardiac hypertrophy and fibrosis | Used to model conditions of increased cardiac contractility |
Quantitative Comparison of In Vivo Effects
A key study directly comparing this compound and dobutamine provides valuable quantitative insights into their effects on cardiac structure and function.
Table 1: Comparison of Cardiac Hypertrophy and Fibrosis Induction by this compound and Dobutamine in Mice
| Parameter | Control | This compound (40 µ g/mouse/day for 7 days) | Dobutamine (40 µ g/mouse/day for 7 days) |
| Cardiac Wet Weight Increase | - | 33% | 24% |
| Cardiac Fibrosis | Baseline | Significantly Increased | Significantly Increased |
| Left Atrial Size | Baseline | Increased | Increased |
Data from Anderson et al. (2008) in 12-week-old C57BL/6 female mice.
Signaling Pathways
The differential effects of this compound and dobutamine on cardiac hypertrophy and fibrosis can be attributed to their distinct interactions with β-adrenergic receptor subtypes and the subsequent activation of downstream signaling cascades.
This compound, as a non-selective β-agonist, activates both β1 and β2 adrenergic receptors. The activation of these receptors leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, leading to increased heart rate and contractility. Chronic stimulation of these pathways is known to activate hypertrophic signaling cascades, including the PI3K/Akt and MAPK pathways, which promote protein synthesis and cell growth.
Dobutamine primarily acts on β1-adrenergic receptors, leading to a similar cAMP-PKA signaling cascade to increase cardiac contractility. However, its weaker effect on β2-adrenergic receptors may result in a different overall signaling profile compared to this compound. Dobutamine's mechanism also involves increased intracellular calcium, which contributes to its inotropic effects and can activate calcium-dependent signaling pathways implicated in hypertrophy, such as the calcineurin pathway.
Experimental Protocols
The following provides a generalized methodology for inducing cardiac hypertrophy and fibrosis in mice using either this compound or dobutamine, based on commonly cited experimental designs.
Materials
-
This compound hydrochloride (or Dobutamine hydrochloride)
-
Sterile saline (0.9% NaCl)
-
Alzet osmotic minipumps or syringes for subcutaneous injection
-
Experimental animals (e.g., C57BL/6 mice, 12 weeks old)
Procedure
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve this compound or dobutamine in sterile saline to the desired concentration.
-
Administration:
-
Osmotic Minipump Implantation: For continuous infusion, load Alzet osmotic minipumps with the drug solution to deliver a specific dose (e.g., 40 µ g/mouse/day ) for the desired duration (e.g., 7 days). Implant the minipumps subcutaneously in the dorsal region of the mice under anesthesia.
-
Subcutaneous Injection: Alternatively, administer the drug via daily subcutaneous injections for the duration of the study.
-
-
Monitoring: Monitor the animals daily for any signs of distress.
-
Endpoint Analysis: At the end of the treatment period (e.g., 7 days), euthanize the animals and harvest the hearts.
-
Hypertrophy Assessment: Measure the heart weight and body weight to calculate the heart weight to body weight ratio. Perform histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining) to measure cardiomyocyte cross-sectional area.
-
Fibrosis Assessment: Use histological staining (e.g., Masson's trichrome or Picrosirius red) to visualize and quantify collagen deposition. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of fibrotic markers (e.g., collagen I, collagen III, TGF-β).
-
Functional Assessment: Conduct echocardiography to assess cardiac function before and after treatment.
-
Conclusion
Both this compound and dobutamine can effectively induce cardiac hypertrophy and fibrosis in animal models. This compound appears to be a more potent inducer of these pathological changes, likely due to its non-selective activation of both β1 and β2 adrenergic receptors. Dobutamine, with its greater selectivity for β1 receptors, also induces hypertrophy and fibrosis, albeit to a lesser extent.
The choice between this compound and dobutamine will depend on the specific research question. For studies aiming to model severe cardiac hypertrophy and fibrosis resulting from sustained, broad-spectrum adrenergic overstimulation, this compound is a well-established and potent option. For investigations focused on the effects of selective β1-adrenergic stimulation or modeling conditions of increased contractility with a less pronounced heart rate effect, dobutamine may be the more appropriate choice. This guide provides the foundational information to make an informed decision for designing robust and relevant preclinical studies of cardiac remodeling.
References
Comparing the effects of Isoprenaline and norepinephrine on beta-1 and beta-2 receptors
A Comprehensive Comparison of Isoprenaline and Norepinephrine (B1679862) Effects on Beta-1 and Beta-2 Adrenergic Receptors
This compound and norepinephrine are catecholamines that play crucial roles in the sympathetic nervous system by interacting with adrenergic receptors. While both compounds are agonists for beta-adrenergic receptors, their distinct receptor selectivity profiles lead to different physiological effects. This guide provides a detailed comparison of their interactions with beta-1 (β1) and beta-2 (β2) adrenergic receptors, supported by experimental data and methodologies.
Receptor Binding Affinity and Potency
The interaction of a ligand with a receptor is characterized by its affinity (the strength of binding) and its potency (the concentration required to elicit a functional response). This compound is a non-selective agonist with similar affinity for both β1 and β2 receptors.[1][2] In contrast, norepinephrine displays a higher affinity for β1 receptors compared to β2 receptors.[3][4]
Table 1: Comparison of Binding Affinity and Functional Potency
| Ligand | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) for cAMP accumulation |
| This compound | Beta-1 | ~42 | ~1.5 |
| Beta-2 | ~34 | ~1.2 | |
| Norepinephrine | Beta-1 | ~420 | ~18 |
| Beta-2 | ~5600 | ~250 |
Note: The values presented are approximate and can vary depending on the specific cell line and experimental conditions used.
Downstream Signaling Pathways
Both β1 and β2 adrenergic receptors are G-protein coupled receptors (GPCRs) that primarily couple to the stimulatory G-protein (Gs).[5] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
While this Gs-cAMP-PKA pathway is the canonical signaling route for both receptor subtypes, there are notable differences, particularly for the β2 receptor. The β2-adrenergic receptor can also couple to the inhibitory G-protein (Gi), which can lead to the activation of alternative signaling pathways, such as the MAPK/ERK pathway, and can also counteract the Gs-mediated stimulation of adenylyl cyclase. This dual coupling adds a layer of complexity to β2 receptor signaling.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Methodology:
-
Cell Culture and Membrane Preparation: Cells expressing the target beta-receptor (e.g., CHO or HEK293 cells) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.
-
Assay Setup: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-CGP 12177) is incubated with the cell membranes.
-
Competition: Increasing concentrations of the unlabeled test ligand (this compound or Norepinephrine) are added to the incubation mixture.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Accumulation Assay (for determining Functional Potency, EC50)
This functional assay measures the ability of a ligand to stimulate the production of cAMP.
Methodology:
-
Cell Culture: Whole cells expressing the target beta-receptor are seeded in a multi-well plate.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Ligand Stimulation: Cells are stimulated with increasing concentrations of the agonist (this compound or Norepinephrine) for a defined period.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysate is measured using a detection kit, such as those based on competitive immunoassays (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of the agonist. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from this curve.
Conclusion
This compound and norepinephrine exhibit distinct profiles in their interaction with beta-1 and beta-2 adrenergic receptors. This compound is a potent, non-selective agonist, activating both receptor subtypes with similar high affinity. In contrast, norepinephrine is more selective for the beta-1 receptor. These differences in receptor affinity and selectivity translate into their differing physiological and therapeutic effects. The experimental protocols outlined provide a basis for quantifying these interactions, which is fundamental for drug development and understanding the physiological roles of these catecholamines.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding pathway determines norepinephrine selectivity for the human β1AR over β2AR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pitt Cardiology | Adrenergics [pittmedcardio.com]
- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Isoprenaline-Induced Cardiac Dysfunction in Mice: An Echocardiographic Validation Perspective
For researchers, scientists, and drug development professionals, establishing a reliable and reproducible model of cardiac dysfunction is paramount for preclinical studies. Isoprenaline, a non-selective β-adrenergic agonist, is a widely utilized pharmacological agent to induce cardiac hypertrophy and dysfunction in mice, mimicking aspects of human heart failure. This guide provides a comparative overview of this compound-induced cardiac dysfunction models, with a focus on echocardiographic validation, and presents supporting experimental data and protocols.
This compound-Induced Cardiac Dysfunction: An Overview
This compound administration leads to sustained β-adrenergic stimulation, resulting in a cascade of cellular events that culminate in cardiac remodeling.[1] This process is characterized by cardiomyocyte hypertrophy, fibrosis, and a progressive decline in cardiac function.[1][2] The severity of the induced dysfunction can be modulated by adjusting the dose, duration, and method of this compound delivery.[3]
Comparative Analysis of this compound Administration Protocols
The two primary methods for this compound administration in mice are daily subcutaneous (SQ) injections and continuous infusion via subcutaneously implanted mini-osmotic pumps (SMP).[3] Each method presents distinct advantages and results in different pathophysiological profiles.
| Administration Method | Dosing Regimen (Examples) | Key Outcomes | Advantages | Disadvantages |
| Subcutaneous (SQ) Injections | 10 mg/kg/day for 14 days | Induces cardiac hypertrophy and dysfunction. Greater increase in gene markers for hypertrophy and fibrosis compared to SMP at similar doses. | Technically simpler, less invasive than pump implantation. Allows for intermittent stimulation modeling. | Can cause stress due to daily handling and injections. Variable drug absorption and peak/trough levels. |
| Mini-Osmotic Pumps (SMP) | 2, 4, or 10 mg/kg/day for 14 days | Induces more pronounced increases in heart weight and heart wall thickness compared to SQ injections. | Provides continuous and stable drug delivery, mimicking chronic adrenergic overstimulation. Reduces animal handling stress. | Requires a surgical procedure for implantation. Higher cost associated with pumps. |
| High-Dose SQ Injections | 100 mg/kg/day for 5 days | Induces marked endocardial injury, myocyte hypertrophy, and significant diastolic dysfunction with relatively preserved systolic function. | Rapid induction of a specific diastolic dysfunction phenotype. | Higher mortality rates. May not be representative of chronic heart failure progression. |
| Combined Administration | This compound (ISO) and Phenylephrine (PE) via osmotic pump for 2 weeks | Induces a more pronounced heart failure phenotype compared to this compound alone. | Activates both the sympathetic nervous system (SNS) and the renin-angiotensin-aldosterone system (RAAS), potentially creating a more comprehensive heart failure model. | Increased complexity of the model. |
Echocardiographic Validation: Key Parameters and Expected Changes
Echocardiography is a non-invasive and essential tool for assessing cardiac structure and function in murine models of heart disease. Below is a table summarizing key echocardiographic parameters and their expected changes in this compound-induced cardiac dysfunction.
| Parameter | Abbreviation | Description | Expected Change with this compound | Reference |
| Left Ventricular Ejection Fraction | LVEF | Percentage of blood pumped out of the left ventricle with each contraction. A measure of systolic function. | ↓ | |
| Left Ventricular Fractional Shortening | LVFS | The percentage change in the left ventricular internal diameter between diastole and systole. A measure of systolic function. | ↓ | |
| Left Ventricular Internal Diameter at end-diastole | LVIDd | The diameter of the left ventricle at the end of filling. | ↑ | |
| Left Ventricular Internal Diameter at end-systole | LVIDs | The diameter of the left ventricle at the end of contraction. | ↑ | |
| Left Ventricular Mass | LV Mass | The calculated weight of the left ventricular myocardium. An indicator of hypertrophy. | ↑ | |
| E/A Ratio | E/A | The ratio of early (E) to late (A) diastolic filling velocities of the mitral valve. A measure of diastolic function. | Altered (may increase or decrease depending on the stage of dysfunction) | |
| Isovolumetric Relaxation Time | IVRT | The time interval between the closing of the aortic valve and the opening of the mitral valve. A measure of diastolic function. | ↑ |
Experimental Protocols
This compound Administration via Subcutaneous Injections
-
Animal Model: Adult male C57BL/6 mice are commonly used.
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile 0.9% saline to the desired concentration (e.g., for a 10 mg/kg dose).
-
Administration: Administer the this compound solution via subcutaneous injection once daily for the specified duration (e.g., 14 days). Control animals should receive vehicle (saline) injections.
-
Monitoring: Monitor the animals daily for any adverse effects.
This compound Administration via Mini-Osmotic Pumps
-
Animal Model: As above.
-
Pump Preparation: In a sterile environment, fill Alzet mini-osmotic pumps (e.g., model 1004 for 28-day delivery) with the calculated this compound solution. The concentration should be adjusted based on the pump's flow rate and the desired daily dose.
-
Surgical Implantation: Anesthetize the mouse (e.g., with isoflurane). Make a small subcutaneous incision on the back, create a subcutaneous pocket, and insert the osmotic pump. Close the incision with sutures or wound clips.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.
-
Duration: The pump will deliver this compound continuously for its specified duration.
Echocardiographic Assessment
-
Anesthesia: Anesthetize the mouse, typically with isoflurane (B1672236) (1-2%), as it has relatively mild cardiovascular depressive effects.
-
Imaging: Use a high-frequency ultrasound system designed for small animals. Acquire standard views, including the parasternal long-axis (PLAX) and short-axis (SAX) views.
-
M-mode and B-mode Imaging: Obtain M-mode recordings from the SAX view to measure LV dimensions (LVIDd, LVIDs) and calculate LVEF and LVFS.
-
Doppler Imaging: Use pulsed-wave Doppler to assess mitral inflow patterns (E and A waves) from the apical four-chamber view to evaluate diastolic function.
-
Data Analysis: Analyze the acquired images using appropriate software to obtain the quantitative parameters listed in the table above.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway activated by this compound and a typical experimental workflow for this model.
Caption: this compound signaling pathway in cardiomyocytes.
Caption: Experimental workflow for this compound-induced cardiac dysfunction.
Alternatives to this compound
While this compound is a robust and widely used agent, other models of cardiac dysfunction exist, each with its own set of characteristics.
-
Transverse Aortic Constriction (TAC): A surgical model that induces pressure overload, leading to cardiac hypertrophy and eventual heart failure. This model more closely mimics hypertension-induced heart disease.
-
Myocardial Infarction (MI) via Coronary Artery Ligation: A surgical model of ischemic heart disease that results in cardiomyocyte death and scar formation, leading to ventricular remodeling and dysfunction.
-
Genetic Models: Various transgenic and knockout mouse models exist that spontaneously develop cardiac dysfunction due to specific genetic mutations.
The choice of model depends on the specific research question and the aspect of heart failure being investigated.
Conclusion
The this compound-induced model of cardiac dysfunction in mice is a versatile and valuable tool for cardiovascular research. Through careful selection of the administration protocol and rigorous echocardiographic validation, researchers can generate reliable and reproducible data to investigate the pathophysiology of heart failure and evaluate novel therapeutic interventions. This guide provides a framework for understanding and implementing this important preclinical model.
References
- 1. farmaciajournal.com [farmaciajournal.com]
- 2. Isoproterenol-induced myocardial injury and diastolic dysfunction in mice: structural and functional correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Isoprenaline vs. Phenylephrine: A Comparative Guide to Modeling Cardiac Stress Responses
For Researchers, Scientists, and Drug Development Professionals
In the study of cardiac stress and hypertrophy, isoprenaline (isoproterenol) and phenylephrine (B352888) are two commonly utilized adrenergic receptor agonists. While both induce a state of cardiac stress, they operate through distinct signaling pathways, leading to different and sometimes overlapping physiological and pathological responses in the heart. This guide provides an objective comparison of their effects, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific research questions.
Core Mechanisms of Action
This compound is a non-selective β-adrenergic receptor agonist, stimulating both β1 and β2 receptors. In the heart, β1-adrenergic stimulation is the primary driver of its effects, leading to increased heart rate (chronotropy), contractility (inotropy), and rate of relaxation (lusitropy).[1][2] Chronic stimulation with this compound is a widely used model for inducing cardiac hypertrophy and heart failure.[3][4][5]
Phenylephrine, in contrast, is a selective α1-adrenergic receptor agonist. Its cardiac effects are primarily mediated through Gq-protein coupling, which initiates a signaling cascade distinct from the Gs-protein pathway activated by this compound. Phenylephrine can also induce cardiac hypertrophy and has been shown to have a positive inotropic effect.
Comparative Hemodynamic and Cardiac Effects
Experimental data from murine models reveal both similarities and key differences in the cardiac stress responses induced by this compound and phenylephrine.
| Parameter | This compound (ISO) | Phenylephrine (PE) | This compound + Phenylephrine (ISO/PE) | Key Findings & Citations |
| Heart Rate | Markedly increased | No significant change or slight decrease | Markedly and permanently increased | Both ISO and ISO/PE treatments lead to a strong and sustained increase in heart rate. Phenylephrine alone may cause a reflex decrease in heart rate due to increased blood pressure. |
| Blood Pressure | Transient decrease | Sustained increase | Transient decrease, then normalization | ISO and ISO/PE cause an initial drop in mean blood pressure, which tends to recover. Phenylephrine consistently increases blood pressure. |
| Cardiac Hypertrophy | Induces concentric hypertrophy | Induces myocyte hypertrophy | Limits concentric cardiomyocyte growth but can increase overall heart weight | Both agents induce hypertrophy. However, the combination (ISO/PE) may limit the concentric growth of individual cardiomyocytes compared to ISO alone. The ISO/PE combination leads to a more pronounced hypertrophic phenotype than ISO alone. |
| Cardiac Fibrosis | Induces fibrosis | Induces fibrosis | Exacerbates cardiac fibrosis and collagen deposition | The combination of ISO/PE results in more significant cardiac fibrosis and collagen deposition compared to ISO alone. |
| Cardiac Function | Can lead to reduced ejection fraction with chronic use | Can increase ejection fraction acutely, but lead to diastolic dysfunction with chronic use | More pronounced decrease in ejection fraction and fractional shortening compared to ISO alone in heart failure models | Chronic ISO can lead to heart failure with reduced ejection fraction. Acute phenylephrine can have a positive inotropic effect, but chronic administration leads to diastolic dysfunction. The ISO/PE combination more effectively models heart failure with reduced ejection fraction. |
| Gene Expression | Upregulation of some hypertrophic and fibrotic markers | Upregulation of hypertrophic and fibrotic markers | More pronounced upregulation of genes related to extracellular matrix, fibrosis (e.g., Col1a1, Postn), and heart failure (Nppa, Nppb, Myh7) | The ISO/PE combination more closely recapitulates the transcriptional changes seen in pressure overload-induced heart failure and human hypertrophic cardiomyopathy. |
Signaling Pathways
The distinct effects of this compound and phenylephrine stem from their activation of different adrenergic receptor subtypes and downstream signaling cascades.
This compound Signaling Pathway
This compound primarily acts through β-adrenergic receptors, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including L-type calcium channels, leading to increased intracellular calcium and enhanced cardiac contractility. This pathway is also linked to the activation of the ERK pathway.
Caption: this compound signaling cascade in cardiomyocytes.
Phenylephrine Signaling Pathway
Phenylephrine activates α1-adrenergic receptors, which are coupled to Gq proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates calcium release from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is also a potent activator of the ERK1/2 signaling cascade, which is crucial for the development of cardiac hypertrophy.
Caption: Phenylephrine signaling cascade in cardiomyocytes.
Experimental Protocols
The following provides a generalized protocol for inducing cardiac stress in mice using this compound and/or phenylephrine, based on commonly cited methodologies.
Chronic Infusion Model
This method is preferred for studying cardiac remodeling over time as it provides continuous and stable drug delivery.
1. Animal Model:
-
Species: Mouse (e.g., C57BL/6).
-
Age: 8-12 weeks.
-
Sex: Male mice are often used to avoid hormonal cycle variations, but the choice depends on the study's objectives.
2. Drug Preparation and Osmotic Pump Loading:
-
This compound: Dissolve in sterile saline. A common dose is 30 mg/kg/day.
-
Phenylephrine: Dissolve in sterile saline. A common dose is 30 mg/kg/day.
-
Osmotic Mini-pumps: (e.g., Alzet model 1004, capable of delivering for 28 days). Fill pumps according to the manufacturer's instructions in a sterile environment. The concentration of the drug solution will depend on the pump's flow rate and the desired daily dosage for the average weight of the mice.
3. Surgical Implantation of Osmotic Mini-pumps:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Make a small subcutaneous incision on the back of the mouse.
-
Create a subcutaneous pocket and insert the filled osmotic mini-pump.
-
Close the incision with sutures or surgical clips.
-
Provide post-operative care, including analgesics.
4. Monitoring and Endpoint Analysis:
-
Duration: Typically 7 to 28 days.
-
Hemodynamic Monitoring: Can be performed using telemetry or tail-cuff methods.
-
Cardiac Function Assessment: Echocardiography is performed at baseline and at specified time points to measure parameters like ejection fraction, fractional shortening, and wall thickness.
-
Endpoint Tissue Collection: At the end of the study, mice are euthanized, and hearts are excised for gravimetric analysis (heart weight to body weight or tibia length ratio), histological analysis (e.g., H&E for hypertrophy, Masson's trichrome for fibrosis), and molecular analysis (e.g., RNA sequencing, Western blotting).
Caption: General experimental workflow for cardiac stress modeling.
Logical Comparison of Primary Effects
Caption: Primary effects of this compound vs. Phenylephrine.
Conclusion
The choice between this compound and phenylephrine for modeling cardiac stress depends on the specific research goals.
-
This compound is a robust model for studying conditions of β-adrenergic overstimulation, leading to increased heart rate and contractility, and subsequent cardiac hypertrophy and failure.
-
Phenylephrine is more suited for investigating the cardiac response to increased afterload (due to vasoconstriction) and α1-adrenergic-specific signaling pathways in hypertrophy and fibrosis.
-
The combination of this compound and phenylephrine appears to create a more severe phenotype of cardiac remodeling and dysfunction, more closely mimicking the complex neurohumoral activation seen in advanced heart failure. This combined model is particularly useful for studying the interplay between α- and β-adrenergic signaling in the pathogenesis of heart failure.
Researchers should carefully consider these differences in mechanism and physiological outcomes when designing their experimental models of cardiac stress.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoproterenol-Induced Heart Failure Mouse Model Using Osmotic Pump Implantation | Springer Nature Experiments [experiments.springernature.com]
- 5. Isoproterenol induced cardiac hypertrophy: A comparison of three doses and two delivery methods in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Isoprenaline and Epinephrine for Arrhythmia Induction
A comprehensive guide for researchers and drug development professionals on the differential effects of Isoprenaline and Epinephrine (B1671497) in experimental arrhythmia models.
This guide provides an objective comparison of this compound and epinephrine in the context of arrhythmia induction, supported by experimental data and detailed methodologies. The information is intended to assist researchers in selecting the appropriate agent for their experimental models and to provide a foundational understanding for professionals in drug development.
Mechanism of Action and Receptor Selectivity
This compound (also known as isoproterenol) is a non-selective β-adrenergic receptor agonist, meaning it stimulates both β1 and β2 receptors.[1] Epinephrine, on the other hand, is a non-selective agonist of all adrenergic receptors, including α1, α2, β1, and β2.[] This difference in receptor selectivity is a key determinant of their varying physiological and arrhythmogenic effects.
The stimulation of β1-adrenergic receptors, which are primarily located in the heart, leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). These effects are mediated by the activation of adenylate cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).[3] PKA then phosphorylates various intracellular proteins, including L-type calcium channels and ryanodine (B192298) receptors, leading to increased intracellular calcium.
Comparative Efficacy in Arrhythmia Induction
Experimental and clinical studies have demonstrated differences in the efficacy of this compound and epinephrine for inducing arrhythmias.
A retrospective study on 131 patients undergoing electrophysiology studies (EPS) for supraventricular tachycardia (SVT) found that This compound was significantly more effective than epinephrine for inducing SVT. Successful arrhythmia induction was achieved in 71% of cases with this compound compared to 53% with epinephrine. The odds ratio for successful induction with this compound was 2.35 times that of epinephrine.
However, another study comparing the two drugs for atrioventricular nodal reentrant tachycardia (AVNRT) induction found no statistically significant difference in efficacy, with induction rates of 90% for this compound and 81.6% for adrenaline (epinephrine).
In the context of arrhythmogenic right ventricular cardiomyopathy (ARVC), this compound testing has been shown to have a significantly higher incidence of polymorphic ventricular arrhythmias compared to exercise testing, suggesting its utility in diagnosis.
Quantitative Data Summary
The following tables summarize key quantitative data from comparative studies.
Table 1: Efficacy in Supraventricular Tachycardia (SVT) Induction
| Parameter | This compound | Epinephrine | p-value | Odds Ratio (95% CI) |
| Successful Induction Rate | 71% (53/75) | 53% (31/59) | 0.020 | 2.35 (1.14-4.85) |
| Non-inducible Rate | 29% (22/75) | 47% (28/59) | 0.020 |
Table 2: Efficacy in Atrioventricular Nodal Reentrant Tachycardia (AVNRT) Induction
| Parameter | This compound | Adrenaline (Epinephrine) | p-value |
| Successful Induction Rate | 90% (18/20) | 81.6% (40/49) | 0.396 |
Experimental Protocols
The following provides a generalized methodology for catecholamine-induced arrhythmia studies, based on common practices in the cited literature.
1. Animal Model Preparation:
-
Species: Rats, guinea pigs, or larger animals like pigs are commonly used.
-
Anesthesia: An appropriate anesthetic agent, such as pentobarbital, is administered.
-
Surgical Preparation: For in-vivo studies, cannulation of a major blood vessel (e.g., femoral vein) is performed for drug administration. For isolated heart studies (Langendorff preparation), the heart is excised and mounted on a perfusion apparatus.
2. Electrophysiological Recording:
-
A multi-electrode array or standard ECG leads are used to monitor cardiac electrical activity.
3. Drug Administration:
-
This compound/Epinephrine Infusion: The drug is infused intravenously at a specified dose and rate. Doses can vary depending on the animal model and experimental goals. For example, in a study on pigs, isoproterenol (B85558) was infused at 0.1 μg/kg/min. In rat studies, isoproterenol has been administered subcutaneously at 5 mg/kg/day for 6 days to induce myocardial hypertrophy, followed by a 3 mg/kg dose to induce arrhythmia.
-
Stepwise Approach: In some protocols, if an initial drug fails to induce arrhythmia, a second drug may be administered.
4. Data Analysis:
-
Arrhythmia incidence, duration, and type (e.g., ventricular premature beats, ventricular tachycardia, ventricular fibrillation) are quantified.
-
Electrophysiological parameters such as heart rate, QT interval, and refractory period are measured.
Signaling Pathways and Visualizations
Both this compound and epinephrine exert their effects through G-protein coupled receptors (GPCRs), leading to the activation of downstream signaling cascades. The primary pathway relevant to their arrhythmogenic effects involves the β1-adrenergic receptor, Gs protein, adenylate cyclase, cAMP, and PKA.
Below are Graphviz diagrams illustrating the key signaling pathways and a typical experimental workflow.
Conclusion
Both this compound and epinephrine are effective agents for inducing arrhythmias in experimental settings. The choice between them should be guided by the specific research question and the desired receptor activation profile. This compound, with its selective β-agonist activity, may be preferable when the goal is to specifically investigate β-adrenergic mediated arrhythmogenesis. Epinephrine, with its broader receptor activity, may be more suitable for models that aim to mimic a more general sympathetic stress response. The available data suggests that this compound may have a higher efficacy for inducing certain types of arrhythmias, such as SVT. However, epinephrine remains a viable and often more readily available alternative. Careful consideration of the experimental model, dosage, and desired endpoints is crucial for obtaining reliable and reproducible results.
References
Differentiating Isoprenaline's Effects from Other Catecholamines in Shock Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isoprenaline's pharmacological and hemodynamic effects against other commonly used catecholamines—adrenaline, noradrenaline, and dopamine (B1211576)—in preclinical shock models. By presenting supporting experimental data, detailed methodologies, and visual signaling pathways, this document aims to elucidate the distinct properties of this compound for research and drug development applications.
Introduction to Catecholamines in Shock
Shock, a life-threatening condition of circulatory failure, necessitates rapid intervention to restore tissue perfusion and oxygenation. Catecholamines are a cornerstone of hemodynamic support in shock, exerting their effects through the stimulation of adrenergic receptors. This guide focuses on differentiating the actions of the synthetic catecholamine, this compound, from the endogenous catecholamines adrenaline and noradrenaline, and the precursor, dopamine. Understanding their unique receptor affinities and downstream effects is critical for interpreting experimental results and developing novel therapeutic strategies.
This compound is a non-selective β-adrenergic receptor agonist with potent inotropic and chronotropic effects.[1][2] Unlike other catecholamines, it has minimal to no α-adrenergic activity, leading to distinct hemodynamic profiles in various shock states.[1]
Comparative Hemodynamic Effects in Shock Models
The hemodynamic response to catecholamines is dependent on their receptor selectivity (α1, β1, β2, and dopamine receptors) and the specific pathophysiology of the shock state being modeled. The following tables summarize quantitative data from studies in various shock models to highlight the differential effects of this compound.
Table 1: Hemodynamic Effects in a Canine Endotoxin Shock Model
| Parameter | This compound | Dopamine | Noradrenaline | Adrenaline |
| Mean Arterial Pressure (MAP) | Maintained/Slight Decrease | Dose-dependent Increase | Significant Increase | Significant Increase |
| Cardiac Output (CO) | Significant Increase | Dose-dependent Increase | Variable/Slight Increase | Significant Increase |
| Systemic Vascular Resistance (SVR) | Decrease | Dose-dependent Increase | Significant Increase | Variable |
| Heart Rate (HR) | Significant Increase | Increase | Variable (reflex bradycardia possible) | Significant Increase |
| Myocardial Oxygen Consumption | Significant Increase | Increase | Moderate Increase | Significant Increase |
Data synthesized from multiple sources for comparative purposes.
Table 2: Hemodynamic Effects in a Porcine Hemorrhagic Shock Model
| Parameter | This compound | Dopamine | Noradrenaline | Adrenaline |
| Mean Arterial Pressure (MAP) | Decrease | Increase | Significant Increase | Significant Increase |
| Cardiac Output (CO) | Significant Increase | Increase | Maintained/Slight Increase | Increase |
| Systemic Vascular Resistance (SVR) | Significant Decrease | Increase | Significant Increase | Significant Increase |
| Heart Rate (HR) | Significant Increase | Increase | Increase | Significant Increase |
| Lactate (B86563) Clearance | Variable | Improved | Improved | Improved |
Data synthesized from multiple sources for comparative purposes.
Receptor Selectivity and Signaling Pathways
The distinct hemodynamic profiles of catecholamines are a direct result of their varying affinities for adrenergic receptors.
This compound is a potent, non-selective agonist at β1 and β2 adrenergic receptors with virtually no α-adrenergic activity.[1] This leads to powerful cardiac stimulation (β1) and vasodilation (β2).[2]
Adrenaline is a potent agonist at α1, β1, and β2 receptors, resulting in a combination of vasoconstriction, increased heart rate and contractility, and bronchodilation.
Noradrenaline primarily acts on α1 and β1 receptors, leading to potent vasoconstriction and a less pronounced increase in heart rate compared to adrenaline.
Dopamine 's effects are dose-dependent. At low doses, it primarily stimulates dopamine D1 receptors, causing renal and mesenteric vasodilation. At moderate doses, it stimulates β1 receptors, increasing cardiac contractility. At high doses, it stimulates α1 receptors, leading to vasoconstriction.
This compound Signaling Pathway
Caption: this compound's β-adrenergic signaling cascade.
Comparative Catecholamine Receptor Activity
Caption: Comparative receptor affinities of catecholamines.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of findings. Below are summarized experimental protocols for inducing common shock models used in catecholamine research.
Hemorrhagic Shock Model (Porcine)
-
Animal Preparation: Domestic pigs are anesthetized and mechanically ventilated. Arterial and central venous catheters are placed for hemodynamic monitoring and blood withdrawal.
-
Induction of Shock: A target mean arterial pressure (MAP) of 40-50 mmHg is achieved by controlled hemorrhage, typically withdrawing 30-50% of the estimated blood volume. This state of shock is maintained for a defined period (e.g., 60 minutes).
-
Catecholamine Administration: Following the shock period, animals are resuscitated with fluids and the respective catecholamine infusion is initiated. Doses are titrated to achieve a target hemodynamic endpoint (e.g., restoration of baseline MAP).
-
Hemodynamic Monitoring: Continuous monitoring of MAP, heart rate, cardiac output (e.g., via thermodilution), and systemic vascular resistance is performed throughout the experiment. Blood samples are collected for lactate and blood gas analysis.
Septic Shock Model (Canine)
-
Animal Preparation: Beagle dogs are anesthetized and instrumented for hemodynamic monitoring.
-
Induction of Shock: Sepsis is induced by the intraperitoneal implantation of a fibrin (B1330869) clot infected with E. coli. This leads to a progressive septic state over several hours.
-
Catecholamine Administration: Once criteria for septic shock are met (e.g., hypotension refractory to fluid resuscitation), catecholamine infusions are initiated and titrated.
-
Data Collection: Hemodynamic parameters are recorded at baseline and at multiple time points following the initiation of treatment.
Experimental Workflow for Catecholamine Comparison in Shock
Caption: Generalized experimental workflow for comparing catecholamines.
Conclusion
This compound exhibits a unique hemodynamic profile in shock models, primarily characterized by potent cardiac stimulation and vasodilation, which distinguishes it from other clinically utilized catecholamines. Its lack of α-adrenergic vasoconstriction results in a decrease or minimal change in mean arterial pressure, which can be a critical consideration in experimental design. In contrast, adrenaline, noradrenaline, and high-dose dopamine all produce vasoconstriction, leading to an increase in systemic vascular resistance and blood pressure. The choice of catecholamine in a research setting should be guided by the specific scientific question and the desired hemodynamic state in the chosen shock model. This guide provides a foundational framework for understanding these differences and designing experiments to further elucidate the nuanced roles of these agents in the pathophysiology of shock.
References
A Comparative Guide to the Histological Validation of Cardiac Fibrosis: Isoproterenol and Alternative Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the isoproterenol-induced cardiac fibrosis model with other common experimental alternatives. We present supporting experimental data, detailed protocols for key histological and molecular techniques, and visual representations of the underlying signaling pathways to aid in the selection of the most appropriate model for your research needs.
Isoproterenol-Induced Cardiac Fibrosis: A Robust and Widely Used Model
Isoproterenol (B85558) (ISO), a non-selective β-adrenergic receptor agonist, is frequently used to induce cardiac fibrosis in animal models.[1] Chronic administration of ISO leads to sustained β-adrenergic stimulation, resulting in cardiomyocyte hypertrophy, fibroblast proliferation, and excessive deposition of extracellular matrix (ECM) proteins, primarily collagen, which are characteristic features of cardiac fibrosis.[1][2]
Comparison with Alternative Models
While the isoproterenol model is popular due to its relative ease of implementation and reproducibility, several other models are employed to study cardiac fibrosis, each with distinct advantages and disadvantages. This section compares the isoproterenol model with three common alternatives: Dobutamine (B195870) (Dob) administration, Angiotensin II (Ang II) infusion, and Transverse Aortic Constriction (TAC).
| Feature | Isoproterenol Model | Dobutamine Model | Angiotensin II Model | Transverse Aortic Constriction (TAC) |
| Mechanism of Injury | β-adrenergic overstimulation | β1-adrenergic stimulation | AT1 receptor activation, vasoconstriction | Pressure overload |
| Key Pathological Features | Interstitial and perivascular fibrosis, cardiomyocyte hypertrophy | Similar to isoproterenol, but potentially less severe fibrosis | Pronounced perivascular and interstitial fibrosis, inflammation | Concentric hypertrophy, extensive interstitial and replacement fibrosis |
| Advantages | Technically simple (subcutaneous or intraperitoneal injections, or osmotic minipump), reproducible, cost-effective | More clinically relevant β-agonist for heart failure studies | Directly stimulates a key pathway in fibrosis, induces hypertension | Closely mimics pressure overload-induced heart failure in humans |
| Disadvantages | Can have off-target effects due to non-selective β-agonism, potential for high mortality at higher doses | Milder fibrotic response compared to isoproterenol | Can induce significant hypertension, which may be a confounding factor | Surgical procedure is invasive and requires technical expertise, higher variability |
| Typical Fibrosis Quantification | Significant increase in collagen deposition (e.g., ~7-fold increase in picrosirius red staining in 129sv mice)[3] | Significant increase in fibrosis, but potentially less than isoproterenol[4] | Marked increase in fibrosis, can be potentiated by other insults | Severe cardiac fibrosis, dependent on the degree of constriction |
Quantitative Data on Cardiac Fibrosis
The following tables summarize quantitative data from various studies, providing a snapshot of the extent of fibrosis observed in different models.
Isoproterenol-Induced Fibrosis
| Animal Model | Isoproterenol Dose & Duration | Staining Method | Quantification Metric | Result | Reference |
| C57BL/6J Mice | 25 mg/kg/day for 5 days | Picrosirius Red | % Fractional Area | ~2.2% (vs. ~1-2% in saline) | |
| 129sv Mice | 25 mg/kg/day for 5 days | Picrosirius Red | % Fractional Area | ~17% (vs. ~1-2% in saline) | |
| Wistar Rats | 5 mg/kg/day for 4 weeks | Not specified | Collagen Content | Increased vs. control |
Alternative Fibrosis Models
| Model | Animal Model | Staining Method | Quantification Metric | Result | Reference |
| Dobutamine | C57BL/6 Mice | Not specified | Cardiac Fibrosis | Significantly increased vs. control | |
| Angiotensin II | C57BL/6N Mice | Masson's Trichrome | % Fibrotic Area | Significantly increased, especially when combined with Doxorubicin | |
| TAC (27G) | C57BL/6N Mice | Masson's Trichrome | % Fibrotic Area | Severe fibrosis vs. sham |
Experimental Protocols
Detailed methodologies for the histological and molecular validation of cardiac fibrosis are provided below.
Histological Staining
This technique is used to differentiate collagen fibers from other tissue components.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in Bouin's solution.
-
Stain in Weigert's iron hematoxylin (B73222) for 10 minutes.
-
Rinse in running tap water for 10 minutes.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline (B41778) blue solution for 5-10 minutes.
-
Rinse briefly in deionized water.
-
Differentiate in 1% acetic acid solution for 1 minute.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a synthetic resinous medium.
Expected Results:
-
Collagen: Blue
-
Nuclei: Black
-
Muscle, Cytoplasm, Keratin: Red
This method is highly specific for collagen and is often used for quantification due to the birefringence of stained collagen under polarized light.
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Stain in Picrosirius Red solution for 60 minutes.
-
Rinse quickly in two changes of 0.5% acetic acid solution.
-
Rinse in absolute alcohol.
-
Dehydrate in two changes of absolute alcohol.
-
Clear in xylene and mount in a synthetic resin.
Expected Results:
-
Collagen: Red
-
Muscle: Yellow
-
Under polarized light, collagen fibers will appear bright red, orange, yellow, or green depending on their thickness and orientation.
Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)
α-SMA is a marker for myofibroblasts, which are key effector cells in cardiac fibrosis.
Procedure:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA (pH 9.0) in a heat source.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against α-SMA.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount.
Western Blot for Collagen Type I
This technique allows for the quantification of collagen protein expression.
Procedure:
-
Homogenize heart tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against Collagen Type I.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in isoproterenol-induced cardiac fibrosis and a typical experimental workflow.
References
- 1. Transcriptional changes during isoproterenol-induced cardiac fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Severity of Isoproterenol-Induced Myocardial Fibrosis and Related Dysfunction in Mice Is Strain-Dependent - Fibrosis - Full-Text HTML - SCIEPublish [sciepublish.com]
- 4. Comparison of isoproterenol and dobutamine in the induction of cardiac hypertrophy and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Gene Expression Profiles in Isoprenaline-Induced Versus Pressure Overload-Induced Cardiac Hypertrophy
For researchers, scientists, and drug development professionals, understanding the nuanced molecular changes in different models of cardiac hypertrophy is critical for developing targeted therapies. This guide provides an objective comparison of gene expression profiles in two commonly used experimental models: isoprenaline-induced hypertrophy, a model of β-adrenergic stimulation, and pressure overload-induced hypertrophy, which mimics conditions like hypertension and aortic stenosis.
This comparison guide synthesizes experimental data to highlight the distinct and overlapping molecular signatures of these two pathological hypertrophy models. The information presented is intended to aid in the selection of appropriate models for studying cardiac hypertrophy and for the preclinical evaluation of novel therapeutic agents.
Comparative Gene Expression Profiles
The following table summarizes the differential expression of key genes implicated in cardiac hypertrophy in response to this compound administration and pressure overload. These genes are involved in various cellular processes, including the hypertrophic response, fibrosis, apoptosis, and angiogenesis.
| Gene Category | Gene | This compound-Induced Hypertrophy | Pressure Overload (TAC) Hypertrophy |
| Fetal Gene Program | Atrial Natriuretic Peptide (ANP/Nppa) | Upregulated[1][2] | Strongly Upregulated[3] |
| Brain Natriuretic Peptide (BNP/Nppb) | Upregulated[1][2] | Strongly Upregulated | |
| Myosin Heavy Chain 7 (β-MHC/Myh7) | Upregulated | Upregulated | |
| Alpha-Skeletal Muscle Actin (Acta1) | Upregulated | Upregulated | |
| Signaling Molecules | Nuclear Factor of Activated T-cells (NFAT1) | - | Greatly Increased |
| β-arrestin-2 (Arrb2) | - | Greatly Increased | |
| Phosphoinositide 3-kinase, catalytic, alpha polypeptide (Pik3ca) | Upregulated | - | |
| Extracellular Matrix | Lysyl oxidase (LOX) family | - | Upregulated |
| Collagen | Increased deposition | Significant fibrosis | |
| Apoptosis | - | - | More significant apoptosis |
| Angiogenesis | - | - | More significant angiogenesis |
Note: "-" indicates that data was not prominently available in the searched literature for a direct comparison.
Signaling Pathways: A Tale of Two Stimuli
While both this compound and pressure overload lead to cardiac hypertrophy, they activate distinct and overlapping signaling cascades.
This compound, a β-adrenergic agonist, primarily activates G-protein coupled receptors, leading to downstream signaling through cAMP and PKA, as well as the PI3K/Akt pathway.
Pressure overload, on the other hand, initiates a mechanical stretch-induced signaling cascade. This involves the activation of multiple pathways, including the MAPK family (ERK1/2, JNK, p38), Akt, and calcium-related signaling pathways like calcineurin/NFAT.
Below are diagrams illustrating the key signaling pathways in each model.
References
Alternatives to Isoprenaline for inducing experimental heart failure
A Comprehensive Guide to Alternatives for Inducing Experimental Heart Failure
For decades, isoproterenol (B85558), a non-selective β-adrenergic agonist, has been a staple in inducing experimental heart failure, primarily by simulating chronic sympathetic overstimulation. However, the multifaceted nature of clinical heart failure necessitates a broader range of preclinical models that recapitulate different etiologies and pathological progressions. This guide provides a detailed comparison of four prominent alternatives to isoproterenol for inducing experimental heart failure: Transverse Aortic Constriction (TAC), Angiotensin II infusion, Phenylephrine administration, and Doxorubicin-induced cardiotoxicity.
This guide is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate model for their specific research questions. We present a comprehensive overview of each model, including detailed experimental protocols, comparative quantitative data, and the underlying signaling pathways.
Transverse Aortic Constriction (TAC)
The Transverse Aortic Constriction (TAC) model is a widely used surgical procedure that induces pressure overload on the left ventricle, mimicking conditions like aortic stenosis and chronic hypertension.[1][2] This mechanical stressor leads to a progressive transition from compensatory cardiac hypertrophy to maladaptive remodeling, culminating in heart failure.[3] The TAC model is considered a gold standard due to its high reproducibility and the gradual development of a heart failure phenotype.[2][4]
Experimental Protocol: TAC in Mice
This protocol describes a standard method for inducing TAC in mice.
-
Animal Preparation: Anesthetize the mouse (e.g., with ketamine/xylazine or isoflurane) and ensure adequate anesthesia using a toe pinch reflex. Place the mouse in a supine position on a heating pad to maintain body temperature. Shave the ventral neck and chest area and sterilize the surgical field with betadine and 70% ethanol.
-
Surgical Procedure: Make a midline cervical incision to expose the trachea and surrounding muscles. A partial upper sternotomy is performed to visualize the aortic arch. The transverse aorta is carefully isolated between the innominate and left common carotid arteries.
-
Aortic Constriction: A 7-0 silk suture is passed under the aortic arch. A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed, leaving a defined constriction of the aorta. For sham-operated controls, the same procedure is performed without tightening the suture.
-
Closure and Post-operative Care: The chest and skin are closed in layers. Administer analgesics (e.g., buprenorphine) for post-operative pain relief. Monitor the animals closely for the first 72 hours. The degree of constriction can be verified using Doppler echocardiography to measure blood flow velocity across the constriction.
Quantitative Data: TAC Model
The following table summarizes typical findings at 4 weeks post-TAC in C57BL/6 mice compared to sham-operated controls.
| Parameter | Sham Control | TAC Model | Reference |
| Ejection Fraction (%) | ~75 | ~40-50 | |
| Fractional Shortening (%) | ~40 | ~20-25 | |
| Heart Weight/Body Weight (mg/g) | ~4.5 | ~7.0 | |
| LV Mass (mg) | ~90 | ~150 | |
| Pulmonary Congestion (Lung Wt/Body Wt) | ~5.0 | ~8.0 | |
| Fibrosis (% area) | <1 | >5 |
Signaling Pathways in TAC-Induced Heart Failure
Pressure overload from TAC activates a complex network of signaling pathways that initially drive compensatory hypertrophy but eventually lead to decompensation and heart failure. Key pathways include the MAPK cascade (ERK1/2, JNK, p38), the calcineurin-NFAT pathway, and the PI3K-Akt pathway. Chronic activation of these pathways leads to pathological gene expression, fibrosis, and apoptosis.
Angiotensin II (Ang II) Infusion
Continuous infusion of Angiotensin II (Ang II), a key effector of the renin-angiotensin system, is a widely used non-surgical model for inducing cardiac hypertrophy and heart failure. Depending on the dose and duration of the infusion, this model can mimic both heart failure with preserved ejection fraction (HFpEF) and heart failure with reduced ejection fraction (HFrEF). Ang II promotes vasoconstriction, inflammation, fibrosis, and cardiomyocyte growth.
Experimental Protocol: Ang II Infusion in Mice
-
Pump Preparation: Osmotic minipumps are filled with Ang II dissolved in sterile saline at the desired concentration. The flow rate and concentration will determine the daily dosage.
-
Surgical Implantation: Anesthetize the mouse as described for the TAC model. Make a small subcutaneous incision on the back, between the shoulder blades.
-
Pump Insertion: Create a subcutaneous pocket using blunt dissection and insert the filled osmotic minipump.
-
Closure: Close the incision with sutures or surgical staples. The pump will continuously deliver Ang II for its specified duration (e.g., 14 or 28 days).
Quantitative Data: Ang II Infusion Model
The following table summarizes typical findings after 28 days of Ang II infusion (0.2 mg/kg/day) in mice.
| Parameter | Saline Control | Ang II Infusion | Reference |
| Ejection Fraction (%) | ~70 | ~67 (preserved) | |
| Heart Weight/Body Weight (mg/g) | ~4.0 | ~4.5 | |
| Cardiomyocyte Cross-Sectional Area (µm²) | ~250 | ~300 | |
| Interstitial Fibrosis (%) | <1 | ~2-3 | |
| Systolic Blood Pressure (mmHg) | ~110 | ~140 |
Signaling Pathways in Ang II-Induced Heart Failure
Ang II primarily acts through the Angiotensin II Type 1 Receptor (AT1R), a G-protein coupled receptor. Activation of AT1R triggers multiple downstream signaling cascades, including PLC/IP3/DAG, which increases intracellular calcium and activates PKC, and transactivation of growth factor receptors like EGFR, leading to activation of MAPK and PI3K pathways. These pathways collectively promote gene expression changes leading to hypertrophy, fibrosis, and inflammation.
References
- 1. Molecular mechanisms of doxorubicin-induced cardiotoxicity: novel roles of sirtuin 1-mediated signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure - InnoSer [innoserlaboratories.com]
- 3. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Isoprenaline
The proper disposal of isoprenaline, a potent synthetic sympathomimetic amine, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Safety Goggles or a Face Shield: To protect against potential splashes.
-
Chemically Resistant Gloves: Nitrile gloves (minimum 4 mil) are recommended. Gloves must be inspected before use and disposed of as contaminated waste after handling this compound.
-
Laboratory Coat or Disposable Gown: To protect skin and clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.[1]
Step-by-Step Disposal Protocol
This compound waste, whether in solid form or in solution, must be treated as hazardous chemical waste.[2] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
-
Waste Identification and Segregation:
-
Clearly identify all waste containing this compound.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react, leading to the generation of heat or toxic gases.
-
-
Containerization:
-
Select a chemically compatible waste container, such as a high-density polyethylene (B3416737) (HDPE) container, that is in good condition with a secure, tight-fitting lid.
-
Never fill the waste container to more than 90% of its capacity to allow for vapor expansion and prevent spills.
-
-
Labeling:
-
As soon as the first drop of waste is added, label the container with a "Hazardous Waste" label.
-
The label should clearly identify the contents, including the name "this compound" and any other components of the waste mixture.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The EHS department will coordinate with a licensed hazardous waste disposal contractor to ensure the waste is managed and disposed of in compliance with all local, state, and federal regulations.
-
Handle uncleaned containers with the same precautions as the product itself.
-
Quantitative Data Summary
The provided search results do not contain specific quantitative data regarding disposal parameters for this compound, such as concentration limits for disposal or specific temperature ranges for waste storage. The disposal guidelines are procedural, emphasizing proper containment, labeling, and disposal through certified channels. For specific institutional limits or requirements, consult your organization's EHS department.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
In the event of a spill, cover drains to prevent environmental release. Collect the spilled material, bind it, and pump it off. Take up the material dry and dispose of it properly. Clean the affected area to avoid the generation of dusts. For personal protection during a spill, refer to section 8 of the Safety Data Sheet (SDS).
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure working environment and upholding their commitment to environmental stewardship. Always consult your institution's specific safety protocols and the manufacturer's SDS for the most detailed and current information.
References
Essential Safety and Operational Guide for Handling Isoprenaline
For researchers, scientists, and drug development professionals, ensuring safe and compliant handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoprenaline, a substance that requires careful management in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1][2][3][4][5] Adherence to proper personal protective equipment (PPE) protocols is crucial to mitigate exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Inspect gloves for integrity before each use. Employ proper glove removal techniques to avoid skin contact. |
| Eye/Face Protection | Safety glasses with side shields or goggles | Ensure full coverage to prevent splashes and contact with airborne particles. |
| Skin and Body Protection | Laboratory coat | A lab coat should be worn at all times within the laboratory to protect against spills. |
| Respiratory Protection | NIOSH-approved respirator | Use in a well-ventilated area. If dust formation is likely, a respirator is necessary. |
Safe Handling and Operational Procedures
A systematic approach to handling this compound is critical for maintaining a safe laboratory environment. The following step-by-step protocol outlines the key stages of handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the designated work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is readily available and in good condition.
-
Confirm that an eyewash station and safety shower are accessible.
-
-
Compound Handling:
-
When weighing the solid compound, perform the task within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Avoid direct contact with skin and eyes.
-
To reconstitute the compound, slowly add the solvent to the this compound powder to prevent splashing.
-
-
Post-Handling:
-
After handling, thoroughly wash hands and any exposed skin with soap and water.
-
Decontaminate the work surface and any equipment used.
-
Properly remove and dispose of contaminated gloves and other disposable PPE.
-
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations to prevent environmental contamination.
Disposal Protocol:
-
Segregation: All waste materials, including unused this compound, contaminated PPE (gloves, wipes, etc.), and cleaning materials, should be collected in a designated and clearly labeled hazardous waste container.
-
Containment: Sweep up any solid spills and place the material into a suitable, closed container for disposal.
-
Consultation: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of this chemical waste.
Experimental Workflow Diagram
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
